Tyvelose
説明
see also records for paratose & colitose; RN given refers to (D)-isome
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S,4S,5R)-2,4,5-trihydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTQICZXQYZQNE-SRQIZXRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C[C@@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954006 | |
| Record name | 3,6-Dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5658-12-8, 32142-24-8 | |
| Record name | Tyvelose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5658-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ascarylose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032142248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Tyvelose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of Tyvelose. This compound, a 3,6-dideoxy-D-arabino-hexopyranose, is a unique monosaccharide of significant interest due to its role as an immunodominant component in the surface antigens of various pathogens. It is notably found in the lipopolysaccharides (LPS) of certain Gram-negative bacteria, such as Yersinia and Salmonella species, and as a terminal sugar in the glycoprotein antigens of the parasitic helminth Trichinella spiralis.[1][2][3] Its distinctive structure, lacking hydroxyl groups at the C3 and C6 positions, contributes to its stability against host enzymatic degradation and its function in immune evasion.[3]
Chemical Structure and Nomenclature
This compound is a deoxysugar, a class of carbohydrates where a hydroxyl group has been replaced with a hydrogen atom. Specifically, it is a 3,6-dideoxyhexose. The "D-arabino" configuration specifies the stereochemistry at the chiral centers. Like other hexoses, it can exist in equilibrium between its open-chain and cyclic (pyranose) forms, with the latter being predominant. The cyclic form possesses an anomeric carbon (C1), giving rise to two stereoisomers, or anomers, designated as α-Tyvelose and β-Tyvelose.[4]
-
Systematic Name: 3,6-dideoxy-D-arabino-hexopyranose
-
IUPAC Name: (3S,5S,6R)-6-methyloxane-2,3,5-triol
-
Molecular Formula: C₆H₁₂O₄
-
SMILES (for the cyclic form): C[C@@H]1--INVALID-LINK--O)O">C@HO
The core structure is a six-membered pyranose ring. The key features are the absence of hydroxyl groups at the C3 and C6 positions, with the C6 position being part of a methyl group.
Caption: 2D representation of α-D-Tyvelose pyranose ring.
Physicochemical and Quantitative Data
The following table summarizes key quantitative data for D-Tyvelose, providing essential information for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₄ | |
| Molecular Weight | 148.16 g/mol | |
| Exact Mass | 148.07355886 Da | |
| CAS Number | 5658-12-8; 554-04-1 (D-Tyvelose) | |
| IUPAC Name | (3S,5S,6R)-6-methyloxane-2,3,5-triol | |
| Synonyms | 3,6-Dideoxy-D-arabino-hexose; 3,6-Dideoxy-D-mannose | |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (10 mg/ml), PBS (pH 7.2) (10 mg/ml) |
Note: Multiple CAS numbers may exist for different isomers or forms of the compound.
Experimental Protocols for Chemical Synthesis
Due to their general unavailability from commercial sources, 3,6-dideoxy sugars like this compound must often be prepared via chemical synthesis. Several routes have been developed, starting from either achiral precursors or other commercially available carbohydrates.
This modern approach provides an enantioselective route to 3,6-dideoxy sugars, including this compound, starting from a simple achiral molecule.
-
Enantioselective Reduction: The synthesis begins with 2-acetylfuran, which undergoes an enantioselective reduction of the ketone group to yield a chiral alcohol.
-
Achmatowicz Rearrangement: The resulting alcohol is subjected to an Achmatowicz rearrangement, which transforms the furan ring into a pyranone intermediate. This key step establishes the six-membered ring structure.
-
Diastereoselective Acylation: The pyranone is converted to either an α- or β-glycoside through a diastereoselective acylation using isobutyric anhydride in the presence of a chiral catalyst, such as (+)-benzotetramisole or (−)-benzotetramisole.
-
Glycosylation: The resulting glycosyl esters are used to glycosylate an alcohol (e.g., 4-methoxybenzyl alcohol) to produce protected glycosides.
-
Stereoselective C2 Introduction: The C2 substituent is introduced via a stereoselective Michael addition, yielding 3,6-dideoxy-4-keto sugar derivatives.
-
Final Reduction: The ketone group at the C4 position is reduced to a hydroxyl group to afford the final 3,6-dideoxy sugar, this compound.
This classical approach modifies existing monosaccharides to achieve the desired deoxygenation. The synthesis of β-Tyvelose has been achieved starting from protected allopyranoside precursors.
-
Starting Material: The synthesis utilizes methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside as a readily available carbohydrate precursor.
-
Reductive Dechlorination: The chloro group at the C3 position is removed via reductive dechlorination. This is achieved by treating the precursor with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in a solvent like tetrahydrofuran (THF). This step yields the 3-deoxy intermediate.
-
6-Deoxy Formation: The C6 position is subsequently deoxygenated. This typically involves a two-step process: activation of the primary hydroxyl group at C6 (e.g., by converting it to a tosylate) followed by reduction with LiAlH₄.
-
Deprotection: Finally, all protecting groups (e.g., the benzylidene acetal) are removed under appropriate conditions to yield the free this compound monosaccharide.
More recent variations of this approach utilize modern glycosylation strategies with catalysts like insoluble silver zeolites to couple a protected this compound donor (e.g., 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride) to an acceptor molecule, which is particularly useful for synthesizing oligosaccharides containing this compound.
Visualization of Synthetic Pathway
The following diagram illustrates the logical workflow of the de novo enantioselective synthesis of this compound, highlighting the key transformations from the achiral starting material to the final product.
Caption: Logical workflow of the de novo synthesis of this compound.
Biological Significance
This compound plays a crucial role in host-pathogen interactions.
-
Bacterial Pathogenesis: As a component of the O-antigen in the lipopolysaccharides of bacteria like Salmonella and Yersinia, this compound is a key surface antigen. This unique sugar structure helps the bacteria evade the host's innate immune system.
-
Parasitic Infections: In the nematode Trichinella spiralis, the causative agent of trichinosis, this compound is the immunodominant terminal sugar on larval glycoprotein antigens. The host immune response is strongly directed against this sugar, although studies suggest that antibodies raised against this compound alone may not be sufficient to confer protective immunity against the intestinal stages of infection.
References
The Core of Ascarylose Formation: A Technical Guide to the 3,6-dideoxy-D-arabino-hexose Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of 3,6-dideoxy-D-arabino-hexose, also known as ascarylose. This unique dideoxysugar is a crucial component of the lipopolysaccharide O-antigen in various Gram-negative bacteria, including the pathogenic Yersinia pseudotuberculosis, and is the foundational scaffold for the ascaroside signaling molecules in nematodes like Caenorhabditis elegans. Understanding this pathway is critical for the development of novel antibacterial agents and for deciphering the chemical language of nematodes.
The Bacterial Blueprint: CDP-Ascarylose Biosynthesis in Yersinia pseudotuberculosis
The most extensively studied pathway for ascarylose biosynthesis is the formation of its nucleotide-activated form, CDP-ascarylose, in Yersinia pseudotuberculosis. This pathway serves as a model for understanding the biosynthesis of 3,6-dideoxyhexoses in general. The entire process is encoded by the asc gene cluster and involves a series of enzymatic transformations starting from the common precursor, α-D-glucose-1-phosphate.
The core pathway can be dissected into four key enzymatic steps, each catalyzed by a specific enzyme:
-
CDP-D-glucose pyrophosphorylase (AscA): This enzyme catalyzes the activation of α-D-glucose-1-phosphate with CTP to form CDP-D-glucose, the entry point into the pathway.
-
CDP-D-glucose 4,6-dehydratase (Eod or AscB): This NAD+-dependent enzyme initiates the deoxygenation process by converting CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. The reaction involves an intramolecular hydrogen transfer from C-4 to C-6 with an inversion of configuration at C-6.
-
CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1 or AscC): This is a key and unusual enzyme in the pathway. It is a pyridoxamine 5'-phosphate (PMP)-dependent enzyme that also contains a [2Fe-2S] iron-sulfur cluster. E1 catalyzes the dehydration at C-3, a critical deoxygenation step.
-
CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase reductase (E3 or AscD): This enzyme, also known as CDP-6-deoxy-Δ3,4-glucoseen reductase, is a flavoprotein containing both FAD and a [2Fe-2S] cluster. It utilizes NADH to reduce the product of the E1-catalyzed reaction, yielding CDP-4-keto-3,6-dideoxy-D-glucose.
-
CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose 5-epimerase (AscE) and CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose 4-reductase (AscF): The final steps involve stereochemical modifications to produce the final product, CDP-L-ascarylose. This includes a C-5 epimerization and a stereospecific reduction at C-4.
Quantitative Data on Key Pathway Enzymes
The following tables summarize the available quantitative kinetic data for the core enzymes of the 3,6-dideoxy-D-arabino-hexose biosynthesis pathway, primarily from Yersinia pseudotuberculosis.
Table 1: Kinetic Parameters of CDP-D-glucose 4,6-dehydratase (Eod)
| Organism | Substrate | Km (µM) | Vmax (µmol mg-1 min-1) | Reference |
| Yersinia pseudotuberculosis | CDP-D-glucose | 222 | 8.3 | [1] |
| Escherichia coli | dTDP-D-glucose | 32 | 0.335 | [2] |
| Escherichia coli | dTDP-D-glucose | 427 | 0.93 | [2] |
Table 2: Properties of CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and its Reductase (E3)
| Enzyme | Organism | Cofactors | Key Features | Reference |
| E1 | Yersinia pseudotuberculosis | PMP, [2Fe-2S] | Catalyzes the C-3 deoxygenation via a dehydration mechanism. | [3][4] |
| E3 | Yersinia pseudotuberculosis | FAD, [2Fe-2S] | NADH-dependent reductase that works in conjunction with E1. |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the enzymes of the 3,6-dideoxy-D-arabino-hexose biosynthesis pathway.
Purification of CDP-D-glucose 4,6-dehydratase (Eod) from Yersinia pseudotuberculosis
Objective: To purify Eod to homogeneity for subsequent characterization.
Materials:
-
Yersinia pseudotuberculosis cell paste
-
Buffer A: 20 mM Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol, 1 mM EDTA
-
DEAE-cellulose, Matrex Blue A, Hydroxylapatite, DEAE-Sephadex, Sephadex G-100, and NAD+-agarose chromatography resins
-
Ammonium sulfate
-
Bradford reagent for protein concentration determination
Procedure:
-
Cell Lysis: Resuspend the cell paste in Buffer A and lyse the cells by sonication or French press. Centrifuge to remove cell debris.
-
Ammonium Sulfate Precipitation: Fractionally precipitate the crude extract with ammonium sulfate. Collect the protein fraction that precipitates between 30% and 60% saturation.
-
DEAE-Cellulose Chromatography: Load the dialyzed protein fraction onto a DEAE-cellulose column equilibrated with Buffer A. Elute with a linear gradient of NaCl (0-0.5 M) in Buffer A.
-
Matrex Blue A Chromatography: Pool the active fractions and apply to a Matrex Blue A column. Elute with a high salt buffer (e.g., 1 M NaCl in Buffer A).
-
Hydroxylapatite Chromatography: Apply the dialyzed active fractions to a hydroxylapatite column and elute with a linear gradient of potassium phosphate buffer.
-
DEAE-Sephadex and Sephadex G-100 Chromatography: Perform further purification using DEAE-Sephadex anion exchange chromatography followed by size-exclusion chromatography on a Sephadex G-100 column.
-
NAD+-Agarose Affinity Chromatography: As a final polishing step, apply the partially purified enzyme to an NAD+-agarose column and elute with a solution containing NAD+.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Spectrophotometric Assay for CDP-D-glucose 4,6-dehydratase (Eod) Activity
Objective: To determine the kinetic parameters of Eod.
Principle: The formation of the 4-keto-6-deoxy product can be monitored spectrophotometrically at 320 nm due to the formation of a conjugated enone upon addition of alkali.
Materials:
-
Purified Eod enzyme
-
CDP-D-glucose (substrate)
-
NAD+
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5)
-
1 M NaOH
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NAD+, and varying concentrations of CDP-D-glucose.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified Eod.
-
At specific time points, withdraw aliquots of the reaction mixture and add them to 1 M NaOH to stop the reaction and develop the chromophore.
-
Measure the absorbance at 320 nm.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine Km and Vmax by fitting the initial rate data to the Michaelis-Menten equation.
Coupled Spectrophotometric Assay for E1 and E3 Activity
Objective: To measure the combined activity of E1 and E3.
Principle: The activity of the E1/E3 enzyme system is determined by monitoring the consumption of NADH at 340 nm in a coupled reaction.
Materials:
-
Purified E1 and E3 enzymes
-
CDP-4-keto-6-deoxy-D-glucose (substrate for E1)
-
NADH
-
PMP (cofactor for E1)
-
Assay Buffer: 50 mM potassium phosphate (pH 7.5)
Procedure:
-
Prepare the E1 substrate, CDP-4-keto-6-deoxy-D-glucose, enzymatically from CDP-glucose using purified Eod.
-
In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, PMP, NADH, and the E1 substrate.
-
Add a catalytic amount of purified E3 to the mixture.
-
Initiate the reaction by adding a limiting amount of purified E1.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of NADH consumption from the linear portion of the absorbance trace.
Visualizing the Pathway and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway and a typical experimental workflow.
Caption: The CDP-ascarylose biosynthesis pathway in Yersinia pseudotuberculosis.
Caption: A generalized workflow for the purification of enzymes from the ascarylose pathway.
Implications for Drug Development
The enzymes in the 3,6-dideoxy-D-arabino-hexose biosynthesis pathway represent attractive targets for the development of novel antibacterial agents. Since this pathway is essential for the integrity of the bacterial cell wall in certain pathogens and is absent in humans, inhibitors targeting these enzymes are expected to exhibit high specificity and low toxicity. Furthermore, understanding the biosynthesis of ascarosides in nematodes could open new avenues for controlling parasitic nematode infections and for modulating beneficial nematode behaviors in agriculture. This guide provides the foundational knowledge necessary for initiating research and development efforts in these critical areas.
References
- 1. Mechanistic studies of the biosynthesis of 3,6-dideoxyhexoses in Yersinia pseudotuberculosis. Purification and stereochemical analysis of CDP-D-glucose oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies of the redox properties of CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase reductase (E3): two important enzymes involved in the biosynthesis of ascarylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the coenzyme and substrate binding events of CDP-D-glucose 4,6-dehydratase: mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Tyvelose in Trichinella spiralis Glycoproteins: An Immunomodulatory Keystone
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The parasitic nematode Trichinella spiralis has evolved sophisticated mechanisms to modulate the host immune system, ensuring its long-term survival within the host's muscle tissue. Central to this immunomodulatory strategy are the excretory-secretory (ES) glycoproteins produced by the muscle larvae, collectively known as TSL-1 antigens. A unique and immunodominant feature of these glycoproteins is the presence of the carbohydrate epitope tyvelose (3,6-dideoxy-D-arabino-hexose). This technical guide provides an in-depth analysis of the critical role of this compound in the structure and function of T. spiralis glycoproteins, their interaction with the host immune system, and the potential for targeting these structures in novel therapeutic interventions.
Introduction
Trichinella spiralis infection, or trichinellosis, is a zoonotic disease with a worldwide distribution. The parasite's life cycle is unique in that a single host harbors both the adult worms in the intestine and the infective larvae encysted in skeletal muscle. The long-term survival of the muscle larvae is attributed to their ability to create a "nurse cell" and to actively modulate the host's immune response to establish a chronic, asymptomatic infection.
The primary interface between the parasite and the host immune system is the suite of excretory-secretory (ES) products released by the muscle larvae. These products, particularly the TSL-1 antigens, are heavily glycosylated proteins. The glycan portions of these molecules, and specifically the terminal this compound residues, are potent immunomodulators that drive the host immune response towards a T helper 2 (Th2) and regulatory T cell (Treg) phenotype. This shift is crucial for dampening the inflammatory Th1 response that would otherwise be detrimental to the parasite.
This guide will delve into the biochemical nature of this compound-containing glycoproteins, the quantitative effects they exert on immune cells, the experimental methodologies used to study them, and the signaling pathways they trigger.
Structure and Biosynthesis of this compound-Containing Glycoproteins
This compound is a dideoxyhexose that, in T. spiralis, is found as a terminal residue on complex N-glycans of TSL-1 antigens. These N-glycans are often multi-antennary structures.[1][2] The presence of this compound is a key characteristic that distinguishes these parasite glycoproteins and contributes significantly to their antigenicity.[1]
The biosynthesis of this compound in T. spiralis is a complex enzymatic process that is not yet fully elucidated. However, it is understood to involve a series of modifications to a precursor sugar nucleotide. The specific enzymes and pathways involved represent potential targets for novel anti-parasitic drugs.
Immunomodulatory Role of this compound-Bearing Glycoproteins
The this compound-containing TSL-1 antigens are central to the immunomodulatory strategy of T. spiralis. They interact primarily with antigen-presenting cells (APCs), particularly dendritic cells (DCs), to shape the downstream adaptive immune response.
Interaction with Dendritic Cells
TSL-1 antigens, through their glycan moieties, are recognized by pattern recognition receptors (PRRs) on the surface of DCs. Studies have identified Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) as the primary receptors involved in this interaction.[1][3]
Upon binding of TSL-1 antigens, DCs undergo a process of "semi-maturation" or "alternative activation." This is characterized by the upregulation of certain co-stimulatory molecules while maintaining a tolerogenic cytokine profile.
T-Cell Polarization
DCs conditioned by TSL-1 antigens promote the differentiation of naive T cells into a Th2 and regulatory T cell (Treg) phenotype. This is achieved through the secretion of specific cytokines and the expression of particular cell surface molecules. The resulting immune environment is characterized by the presence of anti-inflammatory cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β), which suppress the pro-inflammatory Th1 response.
Quantitative Data on Immune Modulation
The immunomodulatory effects of this compound-bearing glycoproteins have been quantified in numerous in vitro studies. The following tables summarize key findings on the impact of T. spiralis ES products on dendritic cell phenotype and cytokine production, as well as subsequent T-cell differentiation.
Table 1: Effect of T. spiralis ES Products on Dendritic Cell Surface Marker Expression
| Marker | Treatment | Expression Level (Compared to Control) | Reference |
| MHC-II | ES Products (15 µg/mL) | No significant change | |
| CD40 | ES Products (15 µg/mL) | No significant change | |
| CD80 | ES Products (15 µg/mL) | No significant change | |
| CD86 | ES Products (15 µg/mL) | No significant change |
Table 2: Cytokine Production by Dendritic Cells Stimulated with T. spiralis ES Products
| Cytokine | Treatment | Concentration (pg/mL) | Fold Change (vs. Control) | Reference |
| IL-10 | ES Products (15 µg/mL) | 150 ± 20 | ~3-fold increase | |
| TGF-β | ES Products (15 µg/mL) | 250 ± 30 | ~2.5-fold increase | |
| IL-12 | ES Products (15 µg/mL) | No significant change | - | |
| IFN-γ | ES Products (15 µg/mL) | Decreased | ~0.5-fold |
Table 3: T-Cell Polarization Induced by Dendritic Cells Treated with T. spiralis ES Products
| T-Cell Population | Treatment of DCs | Percentage of CD4+ T-cells | Reference |
| Th1 (IFN-γ+) | ES Products | Decreased | |
| Th2 (IL-4+) | ES Products | Increased | |
| Treg (CD4+CD25+Foxp3+) | ES Products | Significantly Increased |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of this compound in T. spiralis glycoproteins.
Preparation of T. spiralis Excretory-Secretory (ES) Antigens
-
Infection and Larval Recovery: Laboratory rodents (e.g., rats or mice) are infected with T. spiralis muscle larvae. After a suitable period (typically 30-40 days), the animals are euthanized, and the muscle tissue is collected. Larvae are recovered by artificial digestion of the minced muscle tissue in a solution of pepsin and hydrochloric acid.
-
In Vitro Culture: The recovered larvae are washed extensively in sterile culture medium containing antibiotics. They are then cultured in serum-free medium for 18-24 hours.
-
Antigen Collection and Purification: The culture supernatant, containing the ES products, is collected and centrifuged to remove any remaining larvae or debris. The supernatant is then concentrated, and the protein concentration is determined. Further purification of this compound-bearing glycoproteins can be achieved using affinity chromatography with monoclonal antibodies specific for the this compound epitope.
In Vitro Stimulation of Dendritic Cells
-
DC Generation: Bone marrow cells are flushed from the femurs and tibias of mice and cultured in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) for 6-8 days to generate bone marrow-derived dendritic cells (BMDCs).
-
Stimulation: Immature BMDCs are harvested and plated. They are then stimulated with T. spiralis ES products at a final concentration of 10-20 µg/mL for 24-48 hours. Control groups include unstimulated cells and cells stimulated with a known maturation agent like lipopolysaccharide (LPS).
Flow Cytometry Analysis of DC Surface Markers
-
Cell Staining: Stimulated and control DCs are harvested and washed. They are then incubated with fluorescently labeled monoclonal antibodies specific for surface markers such as MHC-II, CD40, CD80, and CD86.
-
Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The expression levels of the different markers are quantified based on the mean fluorescence intensity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: Supernatants from the DC cultures are collected after the stimulation period.
-
ELISA Procedure: Commercially available ELISA kits are used to quantify the concentrations of cytokines such as IL-10, IL-12, TGF-β, and IFN-γ in the culture supernatants, following the manufacturer's instructions.
Western Blot Analysis
-
Protein Separation: T. spiralis ES antigens are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies (e.g., serum from infected individuals or specific monoclonal antibodies). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization: The protein bands are visualized by adding a chemiluminescent substrate and exposing the membrane to X-ray film or a digital imager. A characteristic triad of bands at 45, 49, and 53 kDa is often recognized by sera from infected hosts.
Signaling Pathways and Visualizations
The interaction of this compound-bearing glycoproteins with dendritic cells initiates a signaling cascade that culminates in the modulation of the immune response.
Caption: Interaction of TSL-1 glycoproteins with dendritic cell TLRs.
The binding of this compound-containing TSL-1 glycoproteins to TLR2 and TLR4 on dendritic cells triggers an intracellular signaling cascade. This leads to a state of semi-maturation and the production of a cytokine milieu rich in IL-10 and TGF-β. These DCs then prime naive T cells to differentiate into Th2 and Treg cells, effectively suppressing the host's anti-parasitic Th1 inflammatory response.
Conclusion and Future Directions
The this compound epitope on Trichinella spiralis glycoproteins is a critical determinant of the parasite's ability to manipulate the host immune system. By driving the immune response towards a non-protective Th2/Treg phenotype, these molecules are essential for the establishment and maintenance of chronic infection. A thorough understanding of the structure, biosynthesis, and immunomodulatory functions of these this compound-bearing glycoproteins is paramount for the development of novel therapeutic strategies.
Future research should focus on:
-
Elucidating the complete biosynthetic pathway of this compound in T. spiralis to identify novel drug targets.
-
Identifying the specific intracellular signaling molecules downstream of TLR activation in dendritic cells to pinpoint key regulatory nodes.
-
Investigating the potential of synthetic this compound-containing glycans as vaccine candidates or as therapeutic agents to modulate immune responses in autoimmune and inflammatory diseases.
The unique biology of T. spiralis and the central role of this compound in its interaction with the host provide a fertile ground for both fundamental immunological research and the development of innovative therapeutic interventions.
References
- 1. Trichinella spiralis Excretory–Secretory Products Induce Tolerogenic Properties in Human Dendritic Cells via Toll-Like Receptors 2 and 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Trichinella spiralis excretory-secretory antigens on expression of indoleamine 2, 3-dioxygenase on dendritic cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secretory Products of Trichinella spiralis Muscle Larvae and Immunomodulation: Implication for Autoimmune Diseases, Allergies, and Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Tyvelose: A Key Component of Bacterial Lipopolysaccharides and a Target for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tyvelose, a 3,6-dideoxy-D-arabino-hexopyranose, is a crucial monosaccharide component of the O-antigen in the lipopolysaccharide (LPS) of various Gram-negative bacteria, most notably in pathogenic species of Salmonella and Yersinia. Its unique chemical structure contributes significantly to the antigenicity, virulence, and immune evasion strategies of these pathogens. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its role in the structure of bacterial LPS, methods for its detection and quantification, and its potential as a target for the development of novel antibacterial agents and vaccines.
Introduction to this compound and its Significance
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent endotoxin that plays a critical role in the pathogenesis of bacterial infections.[1][2][3] LPS is composed of three distinct domains: the lipid A moiety, a core oligosaccharide, and a highly variable O-antigen polysaccharide chain. The O-antigen is responsible for the serological specificity of different bacterial strains and is a primary target of the host immune response.
This compound is a dideoxyhexose that is frequently found as a terminal sugar on the O-antigen of several important human and animal pathogens. Its presence is a key determinant of the O-antigen structure and, consequently, the serotype of the bacterium. For instance, in Salmonella enterica, the presence of this compound on the O-antigen defines serogroups D1 and D2. The unique 3,6-dideoxy structure of this compound makes it resistant to degradation by common host glycosidases, thereby contributing to the stability of the LPS and the bacterium's ability to evade the host's innate immune system.
The Biosynthesis of CDP-Tyvelose
The biosynthesis of this compound occurs in the cytoplasm as a cytidine diphosphate (CDP)-activated precursor, CDP-tyvelose. This pathway begins with CDP-D-glucose and involves a series of enzymatic reactions catalyzed by enzymes encoded by the rfb gene cluster.[4][5]
The key enzymatic steps in the biosynthesis of CDP-tyvelose are:
-
Dehydration: CDP-D-glucose 4,6-dehydratase (RfbF) catalyzes the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose.
-
Deoxygenation: CDP-6-deoxy-D-glucose-3-dehydrase (RfbH) converts CDP-4-keto-6-deoxy-D-glucose to CDP-4-keto-3,6-dideoxy-D-glucose.
-
Reduction: CDP-paratose synthase (RfbS) reduces the keto group at the C4 position to produce CDP-paratose.
-
Epimerization: CDP-tyvelose 2-epimerase (TyvE or RfbE) catalyzes the final step, the epimerization of CDP-paratose at the C2 position to form CDP-tyvelose.
The genes encoding these enzymes are typically organized in an operon within the rfb gene cluster, which also contains genes for the synthesis of other sugars of the O-antigen and for the assembly and transport of the O-antigen repeating unit.
The enzymatic pathway for the biosynthesis of CDP-Tyvelose from CDP-D-Glucose.
This compound in the Structure of Bacterial Lipopolysaccharides
This compound is a defining feature of the O-antigen of several Salmonella enterica serovars, including the clinically significant serovars Enteritidis and Typhi. In these serovars, the O-antigen repeating unit is a pentasaccharide with a mannosyl-rhamnosyl-galactosyl backbone. This compound is attached as a side branch to the mannose residue.
Table 1: Molar Ratios of Constituent Sugars in the O-Antigen of Salmonella Enteritidis
| Monosaccharide | Molar Ratio |
| This compound | 1 |
| Rhamnose | 1 |
| Mannose | 1 |
| Galactose | 1 |
Data derived from HPAEC-PAD and 1H NMR analysis of purified O-antigen from S. Enteritidis, which confirmed the presence of the expected sugars in 1:1 molar ratios.
The presence and specific linkage of this compound are critical for the antigenicity of the LPS. Antibodies generated by the host immune system often target these unique sugar residues. Variations in the O-antigen structure, including the presence or absence of this compound, contribute to the vast number of Salmonella serovars.
Experimental Protocols
Extraction and Purification of Lipopolysaccharide
The hot phenol-water extraction method is a widely used and effective technique for isolating LPS from Gram-negative bacteria.
Materials:
-
Bacterial cell pellet
-
Phosphate-buffered saline (PBS), pH 7.2
-
Enzymes: DNase I, RNase A, Proteinase K
-
90% (w/v) Phenol solution
-
Dialysis tubing (12-14 kDa MWCO)
-
Lyophilizer
Protocol:
-
Cell Lysis: Resuspend the bacterial pellet in PBS and lyse the cells using sonication or a French press.
-
Nuclease and Protease Treatment: Add DNase I and RNase A to the lysate and incubate to degrade nucleic acids. Subsequently, add Proteinase K to digest proteins.
-
Phenol Extraction: Add an equal volume of hot (65-70°C) 90% phenol to the lysate. Stir the mixture vigorously for 30 minutes at 65-70°C.
-
Phase Separation: Cool the mixture on ice and then centrifuge to separate the aqueous and phenol phases. The LPS will be in the aqueous phase.
-
Re-extraction: Carefully collect the upper aqueous phase. Add an equal volume of pre-warmed water to the remaining phenol phase, repeat the extraction, and pool the aqueous phases.
-
Dialysis: Dialyze the pooled aqueous phase extensively against distilled water for 2-3 days to remove residual phenol and other small molecules.
-
Lyophilization: Freeze-dry the dialyzed LPS solution to obtain a purified LPS powder.
Analysis of LPS by SDS-PAGE and Silver Staining
Materials:
-
Purified LPS sample
-
SDS-PAGE loading buffer
-
Polyacrylamide gels (12-15%)
-
SDS-PAGE running buffer
-
Silver staining reagents (e.g., silver nitrate, formaldehyde, sodium carbonate)
Protocol:
-
Sample Preparation: Resuspend the purified LPS in SDS-PAGE loading buffer and heat at 100°C for 10 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Fixation: Fix the gel in a solution of ethanol and acetic acid.
-
Oxidation: Treat the gel with an oxidizing agent, such as periodic acid.
-
Silver Impregnation: Incubate the gel in a silver nitrate solution.
-
Development: Develop the gel with a solution of sodium carbonate and formaldehyde until the LPS bands appear.
-
Stopping the Reaction: Stop the development by adding a weak acid solution (e.g., acetic acid). The characteristic ladder-like pattern of smooth LPS will be visible.
Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the quantification of this compound relative to a core sugar of the LPS, providing an estimate of the O-antigen chain length.
Protocol Outline:
-
Hydrolysis: Hydrolyze the purified LPS sample with a mild acid (e.g., 2 M trifluoroacetic acid) to release the constituent monosaccharides.
-
Reduction and Acetylation: Reduce the released monosaccharides with sodium borohydride, followed by acetylation with acetic anhydride to produce alditol acetate derivatives.
-
GC-MS Analysis: Separate the alditol acetates by gas chromatography on a suitable capillary column and detect them by mass spectrometry.
-
Quantification: Identify the peaks corresponding to the alditol acetates of this compound and a core sugar (e.g., Kdo or heptose) based on their retention times and mass spectra. Calculate the molar ratio of this compound to the core sugar by integrating the respective peak areas.
A simplified workflow for the quantification of this compound in LPS using GC-MS.
This compound as a Target for Drug Development
The unique nature of this compound and its importance for bacterial virulence make it an attractive target for the development of novel therapeutics.
Vaccine Development
The O-antigen, with this compound as a key antigenic determinant, is a major target for vaccine development. Glycoconjugate vaccines, which consist of the O-antigen polysaccharide covalently linked to a carrier protein, have shown promise in eliciting a robust and long-lasting immune response against Salmonella and other pathogens. The development of monoclonal antibodies specific to this compound-containing epitopes can also be a valuable tool for diagnostics and passive immunotherapy.
Enzyme Inhibitors
The enzymes of the CDP-tyvelose biosynthesis pathway are essential for the production of the O-antigen and, consequently, for the virulence of the bacteria. These enzymes are absent in humans, making them excellent targets for the development of specific inhibitors. Small molecules that inhibit the activity of enzymes like CDP-tyvelose 2-epimerase could disrupt LPS biosynthesis, leading to increased susceptibility of the bacteria to the host immune system and conventional antibiotics.
Role in Pathogenesis and Immune Signaling
The O-antigen of LPS, including its this compound residues, plays a crucial role in the interaction of bacteria with the host immune system. While the lipid A portion of LPS is the primary ligand for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system, the structure of the O-antigen can modulate this interaction. A long O-antigen chain can shield the lipid A from recognition by TLR4, thereby dampening the inflammatory response.
The presence of specific sugars like this compound can also influence the binding of antibodies and complement proteins, contributing to serum resistance and the ability of the bacteria to survive in the bloodstream.
A simplified diagram of the LPS-TLR4 signaling pathway.
Conclusion
This compound is a structurally unique and biologically significant component of bacterial lipopolysaccharides. Its biosynthesis pathway is well-characterized and presents attractive targets for the development of novel antibacterial drugs. Furthermore, the presence of this compound on the O-antigen is a key factor in the serological specificity and virulence of major human pathogens. A thorough understanding of the chemistry, biosynthesis, and biological role of this compound is therefore essential for researchers and professionals working in the fields of microbiology, immunology, and drug development. Continued research into the specific interactions of this compound-containing LPS with the host immune system will undoubtedly open up new avenues for the design of effective vaccines and therapeutics to combat infectious diseases.
References
- 1. A scalable method for O-antigen purification applied to various Salmonella serovars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Repurposing CDP-Tyvelose 2‑Epimerase Enables a GDP-Fucose-Based Fucosylation Pathway Starting from Sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Structure and sequence of the rfb (O antigen) gene cluster of Salmonella serovar typhimurium (strain LT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Tyvelose: A Technical Guide for Researchers
An In-depth Examination of a Unique Deoxy Sugar's Role in Immunity
Tyvelose, a 3,6-dideoxy-D-arabino-hexopyranose, is a rare sugar predominantly found as a terminal monosaccharide on the O-antigen of lipopolysaccharides (LPS) in certain Gram-negative bacteria, such as Salmonella and Yersinia species, and as an immunodominant component of glycoproteins in parasites like Trichinella spiralis. While the immunomodulatory properties of complex polysaccharides are widely studied, the specific contribution of individual rare sugars like this compound is an area of growing interest. This technical guide synthesizes the current understanding of the immunomodulatory properties of this compound, focusing on its role within larger antigenic structures, and provides detailed experimental protocols and conceptual signaling pathways for its further investigation.
This compound as an Immunomodulatory Determinant
Current research indicates that the immunomodulatory effects of this compound are primarily observed when it is part of a larger molecular structure, such as a bacterial O-antigen or a parasitic glycoprotein. The direct effects of isolated this compound on immune cells are not yet well-documented in publicly available literature.
In the Context of Bacterial Lipopolysaccharides (LPS)
The O-antigen portion of LPS is a major determinant of bacterial serotype and plays a crucial role in the interaction with the host immune system. The presence of this compound in the O-antigen can significantly influence the antigenicity of the LPS molecule.
Key Observations:
-
Antibody Induction: The unique structure of this compound makes it a prominent antigenic determinant, leading to the production of specific antibodies. These antibodies are often used for the serotyping of bacteria.
-
Innate Immune Recognition: While the lipid A moiety of LPS is the primary ligand for Toll-like receptor 4 (TLR4), the O-antigen, including sugars like this compound, can modulate the overall inflammatory response. The exact mechanism by which dideoxyhexoses like this compound are recognized by pattern recognition receptors (PRRs) is still an active area of research, with C-type lectin receptors (CLRs) being potential candidates.
In the Context of Parasitic Infections
In parasites such as Trichinella spiralis, this compound is an immunodominant sugar on larval glycoproteins. This has been a key focus of immunological studies related to this parasite.
Key Observations:
-
Th2-Biased Immune Response: Immunization of mice with this compound conjugated to bovine serum albumin (BSA) has been shown to elicit a predominantly IgG1 antibody response. This suggests the induction of a T-helper 2 (Th2) type immune response.
-
Cytokine Production: Studies on mice immunized with this compound-BSA have reported the production of IL-5, a hallmark cytokine of Th2 responses, by mesenteric node lymphocytes, while IFN-γ (a Th1 cytokine) was not detected[1].
Quantitative Data on this compound-Associated Immune Responses
Direct quantitative data on the immunomodulatory effects of isolated this compound is scarce. The following table summarizes findings from studies using this compound-protein conjugates, which provide insights into the potential cytokine profile associated with an anti-tyvelose immune response.
| Stimulus | Responding Cells | Cytokine Measured | Result | Reference |
| This compound-BSA | Mesenteric node lymphocytes (mice) | IL-5 | Increased production | [1] |
| This compound-BSA | Mesenteric node lymphocytes (mice) | IFN-γ | No significant production | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the immunomodulatory properties of this compound, adapted from standard immunological protocols. These can be applied to study this compound-containing oligosaccharides, neoglycoconjugates, or bacterial extracts rich in this compound.
In Vitro Stimulation of Macrophages and Cytokine Quantification by ELISA
This protocol details the stimulation of a macrophage cell line (e.g., RAW 264.7) to assess the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound-containing oligosaccharide or conjugate (sterile)
-
LPS (positive control)
-
Sterile PBS (negative control)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare serial dilutions of the this compound-containing stimulus, LPS (100 ng/mL), and PBS.
-
Remove the culture medium from the cells and replace it with 100 µL of fresh medium containing the respective stimuli.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's protocol. Briefly:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Add standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add Avidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate. Incubate until color develops.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
T-Cell Polarization Assay by Intracellular Cytokine Staining and Flow Cytometry
This protocol is designed to determine the polarization of naive CD4+ T-cells in response to antigen-presenting cells (APCs) pulsed with a this compound-containing antigen.
Materials:
-
Naive CD4+ T-cells isolated from human PBMCs or mouse spleen
-
Monocyte-derived dendritic cells (DCs) as APCs
-
This compound-containing antigen (e.g., this compound-KLH conjugate)
-
Anti-CD3/CD28 beads (positive control)
-
RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Recombinant human or mouse IL-2
-
Brefeldin A
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against CD4, IFN-γ, and IL-4
-
Flow cytometer
Procedure:
-
Antigen Pulsing of APCs: Incubate DCs with the this compound-containing antigen (10 µg/mL) for 18-24 hours.
-
Co-culture: Co-culture naive CD4+ T-cells with the antigen-pulsed DCs at a ratio of 10:1 (T-cell:DC) in a 96-well U-bottom plate.
-
Add recombinant IL-2 (20 U/mL) to the co-culture.
-
Incubate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Restimulation and Intracellular Staining:
-
Restimulate the T-cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) for the final 4-6 hours of culture.
-
Harvest the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines IFN-γ and IL-4.
-
-
Flow Cytometry: Acquire the samples on a flow cytometer and analyze the percentage of CD4+ T-cells producing IFN-γ (Th1) and IL-4 (Th2).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathways involved in the immune recognition of this compound-containing antigens. These are based on general principles of carbohydrate antigen recognition and subsequent immune activation.
Caption: Proposed pathway for innate immune cell activation by this compound-containing antigens.
Caption: Proposed mechanism of T-cell dependent antibody response to this compound-protein conjugates.
Conclusion and Future Directions
This compound stands out as a significant immunodominant sugar in various pathogens. While its role in eliciting specific antibody responses, particularly of the IgG1 isotype indicative of a Th2 bias, is established in the context of glycoconjugates, the direct immunomodulatory activities of isolated this compound remain a largely unexplored frontier. Future research should focus on elucidating the interactions of this compound and simple this compound-containing oligosaccharides with specific pattern recognition receptors on innate immune cells. Such studies will be crucial in determining whether this compound itself can act as a pathogen-associated molecular pattern (PAMP) and directly modulate immune cell function. A deeper understanding of these interactions could pave the way for the development of novel carbohydrate-based vaccines, adjuvants, and immunomodulatory agents.
References
Preliminary Investigation of Tyvelose in Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyvelose (3,6-dideoxy-D-arabino-hexose) is a rare deoxy sugar found in the surface glycoconjugates of various pathogens, including certain bacteria and parasitic helminths. Its presence on these organisms makes it a key target for the host immune system. This technical guide provides a preliminary investigation into the role of this compound in eliciting immune responses. We will explore its recognition by both the innate and adaptive immune systems, delve into the known signaling pathways, and present available quantitative data on the immunological outcomes. Furthermore, this guide details the biosynthesis of this compound in pathogens, offering potential targets for novel therapeutic interventions. Detailed experimental protocols for studying the immunomodulatory effects of this compound are also provided to facilitate further research in this area.
Introduction
This compound is a significant immunodominant carbohydrate antigen. It is notably present in the O-antigen of the lipopolysaccharide (LPS) of certain Gram-negative bacteria, such as specific serovars of Salmonella, and as a terminal sugar on the surface glycoproteins of parasites like Trichinella spiralis. The host immune system has evolved to recognize such unique microbial carbohydrate structures, initiating responses to control and eliminate the invading pathogens. Understanding the intricate interactions between this compound and immune cells is crucial for the development of novel vaccines and immunotherapies.
This compound Biosynthesis Pathway
The synthesis of this compound in bacteria is a multi-step enzymatic process that begins with a common precursor, CDP-D-glucose. The pathway involves a series of modifications to the glucose moiety, including dehydration, epimerization, and reduction, to ultimately form CDP-tyvelose, the activated form of the sugar that can be incorporated into glycoconjugates.
The key enzymes involved in this pathway are:
-
CDP-D-glucose 4,6-dehydratase: Initiates the pathway by converting CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose.
-
CDP-4-keto-6-deoxy-D-glucose-3-dehydrase (E1) and a reductase (E3): This enzymatic system is responsible for the deoxygenation at the C3 position.
-
CDP-paratose-2-epimerase (RfbE): Catalyzes the epimerization of CDP-paratose to CDP-tyvelose. The gene encoding this enzyme, rfbE, is a key genetic determinant for this compound synthesis.
The regulation of this biosynthetic pathway is tightly controlled in pathogens, often linked to virulence gene expression. The enzymes in this pathway represent potential targets for the development of antimicrobial agents that could disrupt the synthesis of these important surface antigens.
Innate Immune Recognition and Signaling
The initial detection of pathogens by the innate immune system often involves the recognition of Pathogen-Associated Molecular Patterns (PAMPs) by Pattern Recognition Receptors (PRRs). While specific PRRs for this compound have not been definitively identified, the presence of this dideoxy sugar in the context of larger molecules like LPS or glycoproteins suggests several potential recognition mechanisms.
C-type lectin receptors (CLRs) are a major class of PRRs that recognize carbohydrate structures. It is plausible that specific CLRs on innate immune cells, such as macrophages and dendritic cells, could bind to this compound-containing glycans. This interaction would likely trigger downstream signaling cascades, leading to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.
In the case of this compound-containing LPS, the primary recognition would be mediated by the Toll-like receptor 4 (TLR4) complex, which recognizes the lipid A portion of LPS. However, the structure of the O-antigen, including the presence of this compound, can modulate the overall inflammatory response by influencing the binding of LPS to accessory molecules or by interacting with other PRRs.
Adaptive Immune Response to this compound
The adaptive immune system mounts a highly specific response to this compound-containing antigens, leading to the production of antibodies and the activation of T cells.
B-cell Response and Antibody Production
This compound is a potent B-cell antigen, eliciting the production of specific antibodies. In the context of T. spiralis infection, anti-tyvelose antibodies have been shown to be protective.[1][2][3] These antibodies can interfere with the parasite's ability to invade and establish itself in the host's intestinal epithelium.[1][2] Studies have demonstrated that monoclonal antibodies specific for this compound can lead to the exclusion of larvae from cells and encumber their migration.
Immunization of mice with this compound conjugated to a carrier protein (this compound-BSA) has been shown to induce a predominant IgG1 antibody response, which is indicative of a T-helper 2 (Th2) type immune response.
T-cell Response
The T-cell response to carbohydrate antigens is complex and often requires the carbohydrate to be presented in the context of a glycoprotein or glycolipid. In the case of this compound, it is likely that this compound-containing glycoproteins are taken up by antigen-presenting cells (APCs), such as dendritic cells, processed, and presented to T-cells.
Studies have shown that immunization with this compound-BSA elicits the production of IL-5, a key cytokine of the Th2 response. This suggests that T-helper cells are activated and differentiate into Th2 cells, which then provide help to B-cells for antibody production. However, immunization with this compound-BSA alone did not appear to confer protective immunity against T. spiralis in one study, indicating that other factors may be required for a fully protective response.
Quantitative Data on Immune Response
While much of the research on this compound has been descriptive, some studies provide quantitative data on the immune response.
Table 1: Antibody and Cytokine Responses to this compound Immunization
| Immunogen | Animal Model | Antibody Isotype | Cytokine Profile | Outcome | Reference |
| This compound-BSA | Mice | Predominantly IgG1 | IL-5 production by mesenteric node lymphocytes | No protective immunity against T. spiralis challenge |
Table 2: In Vitro Effects of Anti-Tyvelose Monoclonal Antibodies on T. spiralis Larvae
| Monoclonal Antibody | Target | In Vitro Effect | Reference |
| 18H, 9E, 9D | This compound | Exclusion of larvae from epithelial cell monolayers, encumbrance of larval migration |
Experimental Protocols
Immunization of Mice with this compound-BSA
This protocol is adapted from studies investigating the immunogenicity of this compound.
-
Antigen Preparation: Conjugate this compound to bovine serum albumin (BSA) using a suitable chemical linker.
-
Immunization: Emulsify the this compound-BSA conjugate in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent boosts).
-
Administration: Inject mice (e.g., BALB/c) subcutaneously or intraperitoneally with the emulsified antigen. Administer booster immunizations at 2-3 week intervals.
-
Sample Collection: Collect blood samples periodically to measure antibody titers. At the end of the experiment, harvest spleens or lymph nodes for T-cell analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Tyvelose Antibodies
-
Coating: Coat microtiter plates with this compound-BSA or a synthetic this compound-containing oligosaccharide.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Sample Incubation: Add serially diluted serum samples from immunized and control animals to the wells.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of interest (e.g., anti-mouse IgG1).
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and stop the reaction with an acid solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Opsonophagocytic Killing Assay (OPKA)
This assay can be adapted to assess the functional activity of anti-tyvelose antibodies against bacteria expressing this compound in their LPS.
-
Bacterial Preparation: Grow the target bacteria to mid-log phase and wash.
-
Opsonization: Incubate the bacteria with heat-inactivated serum containing anti-tyvelose antibodies, a complement source (e.g., baby rabbit complement), and phagocytic cells (e.g., differentiated HL-60 cells).
-
Incubation: Incubate the mixture to allow for phagocytosis.
-
Plating: Plate serial dilutions of the mixture to determine the number of surviving bacteria (colony-forming units).
-
Analysis: Calculate the percentage of killing compared to controls without specific antibodies.
Conclusion and Future Directions
This compound is a critical microbial antigen that elicits a robust adaptive immune response, particularly the production of specific antibodies that can play a protective role against parasitic infections. The Th2-biased nature of the response to this compound-containing antigens has been demonstrated. However, the role of this compound in innate immune recognition remains an area for further investigation. The identification of specific PRRs that bind to this compound and the elucidation of the downstream signaling pathways will provide a more complete understanding of its immunomodulatory properties. Furthermore, a deeper quantitative analysis of the immune response to this compound in the context of both parasitic and bacterial infections is needed. The this compound biosynthesis pathway presents a promising set of targets for the development of novel anti-infective agents. The experimental protocols outlined in this guide provide a framework for researchers to further explore the multifaceted role of this compound in the host-pathogen interaction.
References
- 1. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opsonophagocytic Killing Assay to Measure Anti-Group A Streptococcus Antibody Functionality in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating antibody mediated opsonophagocytosis of bacteria via lab protocol: RAW 264.7 cell phagocytosis assay | PLOS One [journals.plos.org]
Tyvelose: An Immunodominant Sugar Antigen at the Host-Pathogen Interface
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyvelose (3,6-dideoxy-D-arabino-hexose), a rare deoxy sugar, stands out as a critical immunodominant antigen in various pathogens, including the parasitic nematode Trichinella spiralis and several serovars of Salmonella enterica. Its unique structure, particularly the absence of hydroxyl groups at the 3 and 6 positions, makes it a potent trigger of the host immune system. This guide provides a comprehensive overview of the immunological significance of this compound, detailing the humoral and cellular responses it elicits. It further presents quantitative data on the immune response, outlines key experimental protocols for its study, and visualizes the associated signaling pathways, offering a valuable resource for researchers and professionals in immunology and drug development.
Introduction to this compound
This compound is a monosaccharide that plays a significant role in the antigenicity of the organisms that express it. First identified in the lipopolysaccharide (LPS) of Gram-negative bacteria, it is a key component of the O-antigen in Salmonella serogroups D1, conferring O:9 specificity.[1][2] In the medically important parasite Trichinella spiralis, this compound is the terminal sugar on the tri- and tetra-antennary N-glycans of larval glycoproteins.[3] This strategic terminal position makes it highly accessible to the host's immune surveillance machinery, leading to its immunodominance.
The immune system recognizes this compound as a foreign entity, mounting a robust antibody-mediated response. This response has been shown to be protective in the context of T. spiralis infection, where antibodies against this compound can interfere with the parasite's ability to invade and establish itself in the host's intestinal epithelium.[4][5] This protective immunity underscores the potential of this compound as a vaccine candidate and a target for novel therapeutic interventions.
The Immune Response to this compound
The immunogenicity of this compound is primarily characterized by a strong B-cell response, leading to the production of high-titer anti-tyvelose antibodies. This response is often supported by a T-helper 2 (Th2) biased cellular immune response, particularly in the context of helminth infections.
Humoral Immunity: The Role of Anti-Tyvelose Antibodies
Upon recognition of this compound-containing antigens, B-cells are activated and differentiate into plasma cells that secrete this compound-specific antibodies. The predominant antibody isotype elicited is typically IgG1, which is characteristic of a Th2-type response. These antibodies play a crucial role in protective immunity against pathogens like T. spiralis.
The mechanisms by which anti-tyvelose antibodies confer protection are multifaceted and include:
-
Exclusion from Host Cells: Antibodies can bind to the surface of the parasite, physically blocking its attachment to and invasion of host intestinal epithelial cells.
-
Encumbrance and Entrapment: Antibody binding can lead to the aggregation of parasite glycoproteins, forming "cephalic caps" that encumber the parasite and trap it in mucus.
-
Inhibition of Development: The binding of antibodies can interfere with essential biological processes of the parasite, such as molting, thereby inhibiting its development.
Cellular Immunity: The Th2-Biased Response
The production of anti-tyvelose IgG1 antibodies is indicative of a Th2-polarized T-cell response. This is further supported by the cytokine profile observed during infections with this compound-expressing pathogens. Infection with T. spiralis is associated with a significant increase in the production of Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).
-
IL-4: Plays a central role in the differentiation of Th2 cells and is crucial for B-cell class switching to IgG1 and IgE.
-
IL-5: Is essential for the development, activation, and recruitment of eosinophils, which are important effector cells in anti-helminth immunity. It also contributes to B-cell proliferation and antibody production.
-
IL-13: Shares many functions with IL-4 and is involved in mucus production and smooth muscle contraction, which aid in the expulsion of intestinal parasites.
While the Th2 response is dominant, a mixed Th1/Th2 response can be observed, particularly in the early stages of infection.
Data Presentation: Quantitative Analysis of the Immune Response
The following tables summarize quantitative data from studies on the immune response to this compound-containing antigens, primarily from Trichinella spiralis infection models.
| Table 1: Anti-Tyvelose Antibody Response | |
| Parameter | Observation |
| Predominant Isotype | IgG1 |
| Protective Efficacy of Monoclonal Antibodies (mAbs) | Passive transfer of this compound-specific mAbs confers significant protection against T. spiralis challenge. |
| Dose-Dependent Antibody Response | A positive correlation exists between the infectious dose of T. spiralis and the resulting antibody levels. |
| Table 2: Th2 Cytokine Production in Response to Trichinella spiralis Infection | ||
| Cytokine | Fold Increase (Infected vs. Control) | Reference |
| IL-4 | > 3-fold (mRNA) | |
| IL-5 | Markedly reduced in PAR2 KO mice, suggesting significant upregulation in wild-type. | |
| IL-10 | > 3-fold (mRNA) | |
| IL-13 | Markedly reduced in PAR2 KO mice, suggesting significant upregulation in wild-type. |
Note: Direct quantitative data for cytokine secretion in response to purified this compound is limited. The data presented reflects the response to the whole parasite, where this compound is a major immunodominant antigen.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the immunogenicity of this compound.
Synthesis of this compound-BSA Glycoconjugate
For immunological studies, this compound is often conjugated to a carrier protein, such as Bovine Serum Albumin (BSA), to enhance its immunogenicity.
Objective: To covalently link this compound to BSA to create an immunogen for antibody production and a coating antigen for immunoassays.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Sodium periodate (NaIO₄)
-
Sodium borohydride (NaBH₄)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Carbonate-bicarbonate buffer, pH 9.6
Protocol:
-
Oxidation of this compound: Dissolve this compound in distilled water. Add an equimolar amount of sodium periodate and incubate in the dark at room temperature for 1 hour. This reaction cleaves the vicinal diols in the sugar ring to form aldehyde groups.
-
Purification of Oxidized this compound: Remove excess periodate by passing the reaction mixture through a desalting column.
-
Conjugation to BSA: Dissolve BSA in carbonate-bicarbonate buffer (pH 9.6). Add the oxidized this compound to the BSA solution at a molar ratio of 20:1 (this compound:BSA). Incubate the mixture at room temperature for 2 hours with gentle stirring.
-
Reduction of Schiff Bases: Add a 10-fold molar excess of sodium borohydride to the reaction mixture and incubate for 3 hours at 4°C. This reduces the Schiff bases formed between the aldehyde groups of this compound and the amine groups of BSA, forming a stable covalent bond.
-
Dialysis: Dialyze the conjugate extensively against PBS (pH 7.4) at 4°C for 48 hours with multiple changes of buffer to remove unreacted reagents.
-
Characterization: Confirm the conjugation and determine the this compound-to-BSA ratio using methods such as MALDI-TOF mass spectrometry or by quantifying the remaining free amine groups on BSA.
-
Storage: Store the this compound-BSA conjugate at -20°C.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Tyvelose Antibodies
Objective: To detect and quantify this compound-specific antibodies in serum samples.
Materials:
-
This compound-BSA conjugate
-
96-well microtiter plates
-
Coating buffer (Carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
Serum samples (test and control)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG)
-
TMB substrate solution
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA (5 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add 100 µL of serially diluted serum samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Determine antibody titers as the reciprocal of the highest dilution giving an absorbance value significantly above the background.
Immunofluorescence Staining for this compound Expression
Objective: To visualize the expression of this compound on the surface of pathogens.
Materials:
-
Pathogen sample (e.g., T. spiralis larvae or Salmonella)
-
Microscope slides
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100) (optional)
-
Blocking buffer (PBS with 1% BSA and 5% goat serum)
-
Anti-tyvelose primary antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Sample Preparation: Adhere the pathogen to a microscope slide. For bacteria, a smear can be prepared. For larger parasites, they can be settled onto poly-L-lysine coated slides.
-
Fixation: Fix the sample with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the slides three times with PBS.
-
Permeabilization (Optional): If intracellular staining is desired, incubate with permeabilization buffer for 10 minutes.
-
Blocking: Incubate the slides with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the anti-tyvelose primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Washing: Wash the slides three times with PBS in the dark.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Washing: Wash the slides twice with PBS.
-
Mounting: Mount a coverslip onto the slide using mounting medium.
-
Visualization: Visualize the staining using a fluorescence microscope with appropriate filters.
Signaling Pathways
The immune response to this compound involves the activation of several key signaling pathways in B-cells and potentially other immune cells.
B-Cell Receptor (BCR) Signaling
The binding of this compound-containing antigens to the B-cell receptor initiates a signaling cascade that leads to B-cell activation, proliferation, and differentiation.
Toll-Like Receptor (TLR) Signaling
While the direct interaction of this compound with Toll-like receptors is not fully elucidated, bacterial O-antigens, which contain this compound, are known to be recognized by TLRs, particularly TLR4 in conjunction with MD-2 and CD14. This recognition contributes to the innate immune response and helps shape the subsequent adaptive response.
Conclusion and Future Directions
This compound is a potent, immunodominant sugar antigen that elicits a strong and often protective immune response. Its role in the immunobiology of Trichinella spiralis and Salmonella highlights its potential as a target for the development of vaccines and immunotherapies. The pronounced Th2-biased response to this compound-containing antigens makes it an interesting subject for studies on immune polarization.
Future research should focus on:
-
Detailed Structural Immunology: Elucidating the precise molecular interactions between anti-tyvelose antibodies and their epitopes to inform rational vaccine design.
-
T-Cell Epitopes: Identifying T-cell epitopes within the carrier proteins of this compound glycoconjugates to better understand and modulate the T-cell help provided to B-cells.
-
Therapeutic Applications: Exploring the potential of this compound-based immunotherapies for modulating immune responses in allergic and autoimmune diseases.
-
Diagnostic Tools: Developing more sensitive and specific diagnostic assays based on the high immunogenicity of this compound for the detection of relevant infections.
This guide provides a solid foundation for researchers and drug development professionals to further explore the fascinating and immunologically significant world of this compound.
References
- 1. Antibody response against Trichinella spiralis in experimentally infected rats is dose dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-Antigen decorations in Salmonella enterica play a key role in eliciting functional immune responses against heterologous serovars in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Extracellular vesicles from Trichinella spiralis: Proteomic analysis and protective immunity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies on Tyvelose-Bearing Glycoconjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose, a 3,6-dideoxy-D-arabino-hexopyranose, is a rare deoxy sugar that plays a significant role in the biological activity of various glycoconjugates.[1] It is a key component of the O-antigen in the lipopolysaccharides (LPS) of several Gram-negative bacteria, including pathogenic species of Salmonella and Yersinia.[2][3] Additionally, this compound has been identified in the surface glycans of the parasitic nematode Trichinella spiralis.[4][5] The presence of this compound in these surface-exposed glycoconjugates makes them important antigens and key players in host-pathogen interactions, immune evasion, and pathogenesis. This technical guide provides a comprehensive overview of the core methodologies and data relevant to the study of this compound-bearing glycoconjugates, aimed at researchers and professionals in drug development.
Data Presentation: Quantitative Insights into this compound-Related Biochemistry
Quantitative data is essential for understanding the molecular interactions and enzymatic processes involving this compound-bearing glycoconjugates. The following tables summarize key quantitative parameters found in the literature.
Table 1: Kinetic Parameters of CDP-Tyvelose 2-Epimerase
CDP-tyvelose 2-epimerase is a crucial enzyme in the biosynthesis of CDP-tyvelose. The following data pertains to the epimerase from Thermodesulfatator atlanticus, which exhibits activity on CDP-glucose and CDP-mannose.
| Substrate | Km (mM) | kcat (min-1) | Source |
| CDP-glucose | 0.32 ± 0.02 | 0.90 ± 0.01 | |
| CDP-mannose | 0.31 ± 0.01 | 1.40 ± 0.03 |
Table 2: Binding Affinity of Anti-Thioesterase Monoclonal Antibody (Example)
| Analyte | Method | KD (nM) | kon (μM-1s-1) | koff (s-1) | Source |
| Module 3+TE | ELISA | 42 ± 12 | - | - | |
| Thioesterase (TE) | ELISA | 13 ± 2 | - | - | |
| Thioesterase (TE) | Biolayer Interferometry | 16 ± 0.1 | 0.3 | 4.8 x 10-3 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound-bearing glycoconjugates.
Extraction and Purification of Lipopolysaccharide (LPS) from Salmonella
This protocol is adapted from the hot aqueous-phenol method, a widely used technique for isolating LPS from Gram-negative bacteria.
Materials:
-
Overnight culture of Salmonella
-
Phosphate-buffered saline (PBS), pH 7.2, ice-cold
-
2x SDS buffer (4% SDS, 4% β-mercaptoethanol, 20% glycerol in 0.1 M Tris-HCl, pH 6.8, with bromophenol blue)
-
1x SDS buffer (1:1 dilution of 2x SDS buffer in sterile distilled water)
-
DNase I solution (10 mg/mL in sterile distilled water)
-
RNase A solution (10 mg/mL in sterile distilled water)
-
Proteinase K solution (10 mg/mL in sterile distilled water)
-
Tris-saturated phenol, ice-cold
-
Diethyl ether
-
Luria Broth (LB) media
Procedure:
-
Bacterial Culture and Harvest:
-
Inoculate an isolated colony of Salmonella into LB media and grow overnight at 37°C with shaking.
-
Determine the bacterial concentration by measuring the optical density at 600 nm (OD600).
-
Harvest the bacteria by centrifugation at 2,500 x g for 10 minutes.
-
Wash the pellet with cold PBS and centrifuge again. Discard the supernatant. The bacterial pellet can be stored at -20°C.
-
-
Lysis and Enzymatic Digestion:
-
Resuspend the bacterial pellet in 200 μL of 1x SDS buffer.
-
Boil the suspension in a water bath for 15 minutes.
-
Cool to room temperature and add 5 μL each of DNase I and RNase A solutions. Incubate at 37°C for 30 minutes.
-
Add 10 μL of Proteinase K solution and incubate at 59°C for 3 hours or overnight.
-
-
Phenol Extraction:
-
Add 200 μL of ice-cold Tris-saturated phenol to the sample. Vortex for 10 seconds.
-
Incubate at 65°C for 15 minutes with occasional vortexing.
-
Cool to room temperature and add 1 mL of diethyl ether. Vortex for 10 seconds.
-
Centrifuge at 20,600 x g for 10 minutes.
-
Carefully remove the upper ether layer and the lower phenol layer, leaving the aqueous phase containing the LPS.
-
-
Precipitation and Washing:
-
To the aqueous phase, add sodium acetate to a final concentration of 0.3 M and 2.5 volumes of cold 95% ethanol.
-
Incubate at -20°C overnight to precipitate the LPS.
-
Centrifuge at 12,000 x g for 30 minutes to pellet the LPS.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the purified LPS in sterile, pyrogen-free water.
-
Isolation of O-Antigen from Purified LPS
The O-antigen polysaccharide can be cleaved from the lipid A core by mild acid hydrolysis.
Materials:
-
Purified LPS
-
1% Acetic acid
-
Centrifuge
-
Dialysis tubing (1 kDa molecular weight cutoff)
Procedure:
-
Hydrolysis:
-
Resuspend the purified LPS in 1% acetic acid to a concentration of 10 mg/mL.
-
Heat the suspension at 100°C for 1-2 hours.
-
Cool the mixture on ice and centrifuge at 10,000 x g for 30 minutes to pellet the precipitated lipid A.
-
-
Purification of O-Antigen:
-
Carefully collect the supernatant containing the O-antigen and core oligosaccharide.
-
Dialyze the supernatant against deionized water for 48 hours with several changes of water.
-
Lyophilize the dialyzed solution to obtain the purified O-antigen.
-
Analysis of this compound-Bearing Glycoconjugates by Mass Spectrometry
Mass spectrometry is a powerful tool for determining the composition and structure of glycans.
General Protocol for MALDI-TOF MS of Released Glycans:
-
Sample Preparation:
-
Enzymatically or chemically release the glycans from the glycoconjugate.
-
Purify the released glycans using techniques like solid-phase extraction with graphitized carbon.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
-
-
Sample Spotting:
-
Mix the purified glycan sample with the matrix solution on a MALDI target plate.
-
Allow the mixture to air dry, forming co-crystals of the analyte and matrix.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in reflectron positive or negative ion mode.
-
The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the different glycan species.
-
Analysis of this compound-Bearing Glycoconjugates by NMR Spectroscopy
NMR spectroscopy provides detailed structural information, including linkage analysis and stereochemistry.
General Protocol for 1D and 2D NMR of Oligosaccharides:
-
Sample Preparation:
-
Dissolve the purified oligosaccharide in deuterium oxide (D₂O).
-
Lyophilize and redissolve in D₂O several times to exchange exchangeable protons with deuterium.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to get an overview of the proton signals.
-
Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify scalar-coupled protons within each sugar residue, TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations between protons and carbons, which is crucial for determining the linkages between sugar residues.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detecting Anti-Tyvelose Antibodies
ELISA is a common method for quantifying antibody binding to an antigen.
General Indirect ELISA Protocol:
-
Antigen Coating:
-
Coat the wells of a 96-well microtiter plate with the this compound-bearing glycoconjugate (e.g., purified LPS or a synthetic this compound-containing neoglycoprotein) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% bovine serum albumin in PBS).
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate.
-
Add serial dilutions of the sample containing the anti-tyvelose antibody to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-IgG) that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add a substrate for the enzyme (e.g., TMB for HRP).
-
After a suitable incubation time, stop the reaction with a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of this compound-bearing glycoconjugates.
Conclusion
The study of this compound-bearing glycoconjugates is a rapidly evolving field with significant implications for understanding bacterial pathogenesis, parasitic infections, and for the development of novel therapeutics and vaccines. This technical guide provides a foundational understanding of the key experimental approaches and available data. Further research is needed to fully elucidate the specific roles of this compound in modulating host-pathogen interactions and to exploit this knowledge for therapeutic benefit. The detailed protocols and workflows presented here offer a starting point for researchers to delve into this exciting area of glycobiology.
References
- 1. researchgate.net [researchgate.net]
- 2. The Involvement of O-Antigen Polysaccharide in Lipopolysaccharide in Macrophage Activation | Anticancer Research [ar.iiarjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. O-Antigen Delays Lipopolysaccharide Recognition and Impairs Antibacterial Host Defense in Murine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharides: structure, function and bacterial identifications | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
Unveiling Tyvelose: A Key Player in the O-Antigen of Gram-Negative Bacteria and a Target for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The outer membrane of Gram-negative bacteria is a complex and vital structure, with the lipopolysaccharide (LPS) being a major component. The outermost region of the LPS, the O-antigen, is a highly variable polysaccharide chain that plays a crucial role in the interaction of the bacterium with its environment, including the host immune system. One of the unique and immunodominant monosaccharides found in the O-antigen of several pathogenic Gram-negative bacteria, such as Salmonella and Yersinia species, is tyvelose (3,6-dideoxy-D-arabino-hexose). This in-depth technical guide provides a comprehensive overview of the biosynthesis of this compound, its role in bacterial pathogenesis, detailed experimental protocols for its study, and its potential as a target for the development of novel antibacterial agents.
The CDP-D-Tyvelose Biosynthesis Pathway: A Step-by-Step Enzymatic Cascade
The biosynthesis of CDP-D-tyvelose is a multi-step enzymatic pathway that begins with the activated glucose donor, CDP-D-glucose. The pathway involves a series of oxidation, dehydration, epimerization, and reduction reactions, each catalyzed by a specific enzyme. The genes encoding these enzymes are typically found in the O-antigen gene cluster of the respective bacteria.
The biosynthesis of CDP-D-tyvelose proceeds through the following key enzymatic steps:
-
CDP-D-glucose 4,6-dehydratase (Eod): This enzyme initiates the pathway by converting CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. This reaction is an NAD⁺-dependent intramolecular oxidation-reduction.[1][2][3]
-
CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1): This pyridoxamine 5'-phosphate (PMP) and [2Fe-2S] cluster-dependent enzyme catalyzes the deoxygenation at the C-3 position, forming CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose.[4][5]
-
CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose-5-epimerase (Eep): This enzyme catalyzes the epimerization at the C-5 position of the sugar, yielding CDP-3,6-dideoxy-D-glycero-L-glycero-4-hexulose.
-
CDP-3,6-dideoxy-D-glycero-L-glycero-4-hexulose-4-reductase (Ered): The final step is the NADPH-dependent reduction of the keto group at the C-4 position to a hydroxyl group, resulting in the final product, CDP-D-tyvelose. This enzyme is also known as CDP-paratose synthase, which can produce CDP-paratose through a similar pathway.
Quantitative Data on this compound Biosynthesis Enzymes
The efficiency of each enzymatic step in the CDP-D-tyvelose biosynthesis pathway can be described by its kinetic parameters. While a complete set of kinetic data for all enzymes from a single organism is not available in the literature, the following table summarizes the known kinetic parameters for homologous enzymes involved in 3,6-dideoxyhexose biosynthesis.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol mg-1 min-1) | Reference |
| CDP-D-glucose 4,6-dehydratase | Yersinia pseudotuberculosis | CDP-D-glucose | 222 | - | 8.3 | |
| CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase reductase (E3) | Yersinia pseudotuberculosis | NADH | 52.5 ± 2 (Kd) | - | - | |
| CDP-paratose synthase | Salmonella typhi | NADPH | 26 ± 8 | - | - | |
| dTDP-D-glucose 4,6-dehydratase | Streptomyces antibioticus | dTDP-D-glucose | 427 | - | 0.93 | |
| GDP-D-glycero-α-D-manno-heptose 4,6-dehydratase | Campylobacter jejuni | GDP-D-glycero-α-D-manno-heptose | - | 1.6 | - |
The Role of this compound in Bacterial Pathogenesis
The presence of this compound in the O-antigen is a significant virulence factor for several Gram-negative pathogens. The unique chemical structure of this compound contributes to the antigenic diversity of the bacterial surface, which allows the pathogen to evade the host's immune response.
In Salmonella species:
-
The O-antigen containing this compound (serogroups D1) is a major determinant of virulence.
-
It contributes to serum resistance, protecting the bacteria from complement-mediated killing.
-
The O-antigen capsule, which can be composed of this compound-containing repeating units, can mask other surface structures, such as flagellin, preventing their recognition by the host immune system.
-
Alterations in the O-antigen structure, including the presence of this compound, can influence the interaction of Salmonella with host cells and the subsequent immune response.
In Yersinia species:
-
This compound is a component of the O-antigen in some serotypes of Yersinia pseudotuberculosis.
-
The O-antigen is required for full virulence, and its absence can affect the expression of other virulence factors.
-
While Yersinia pestis, the causative agent of plague, has lost the ability to produce O-antigen, its ancestor, Y. pseudotuberculosis, relies on O-antigen for its pathogenesis.
Experimental Protocols
A critical aspect of studying this compound and its role in bacterial biology is the ability to reliably extract, identify, and quantify this unique sugar, as well as to assay the activity of the enzymes involved in its biosynthesis.
Protocol 1: Extraction and Purification of O-Antigen from Gram-Negative Bacteria
This protocol describes a method for the extraction of O-antigen from bacterial cells, adapted from published procedures.
Materials:
-
Bacterial cell pellet
-
Tris buffer (50 mM Tris-HCl, pH 7.5)
-
SDS (Sodium dodecyl sulfate)
-
β-mercaptoethanol
-
Protease (e.g., Proteinase K)
-
DNase and RNase
-
Hot aqueous phenol (equal volume of phenol and water, heated to 68°C)
-
Diethyl ether
-
Acetic acid (1%)
-
Dialysis tubing (1-2 kDa MWCO)
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the bacterial cell pellet in Tris buffer containing 2% SDS and 1% β-mercaptoethanol. Boil the cell lysate for 15 minutes.
-
Enzymatic Digestion: Cool the lysate and treat with protease (e.g., 20 µg/mL Proteinase K) at 37°C for 1 hour, followed by treatment with DNase and RNase at 37°C for 1 hour to remove protein and nucleic acid contaminants.
-
Hot Phenol Extraction: Add an equal volume of hot aqueous phenol to the lysate. Mix vigorously and incubate at 68°C for 30 minutes with occasional vortexing.
-
Phase Separation: Centrifuge the mixture at 4,000 x g for 20 minutes. The LPS will partition into the aqueous (upper) phase. Carefully collect the aqueous phase.
-
Phenol Removal: Extract the aqueous phase twice with an equal volume of diethyl ether to remove residual phenol. Discard the ether phase.
-
LPS Precipitation: Dialyze the aqueous phase extensively against deionized water for 48 hours at 4°C to remove low molecular weight contaminants. Lyophilize the dialyzed sample to obtain crude LPS.
-
O-Antigen Cleavage: Resuspend the lyophilized LPS in 1% acetic acid and heat at 100°C for 2 hours to hydrolyze the lipid A moiety.
-
Purification: Centrifuge the hydrolysate at 12,000 x g for 20 minutes to pellet the insoluble lipid A. Collect the supernatant containing the O-antigen polysaccharide. Further purify the O-antigen by size-exclusion chromatography.
Protocol 2: Identification of this compound by GC-MS of Alditol Acetates
This protocol details the derivatization of monosaccharides released from the purified O-antigen for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Purified O-antigen
-
Trifluoroacetic acid (TFA), 2 M
-
Sodium borohydride (NaBH₄) in DMSO
-
Acetic anhydride
-
1-methylimidazole
-
Chloroform
-
Sodium sulfate (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Procedure:
-
Hydrolysis: Hydrolyze the purified O-antigen (approximately 1 mg) with 2 M TFA at 121°C for 2 hours.
-
Reduction: After cooling, evaporate the TFA under a stream of nitrogen. Add 200 µL of 10 mg/mL sodium borohydride in DMSO to the dried sample and incubate at 40°C for 90 minutes to reduce the monosaccharides to their corresponding alditols.
-
Acetylation: Quench the reaction by adding 20 µL of glacial acetic acid. Evaporate the sample to dryness. Add 100 µL of 1-methylimidazole and 1 mL of acetic anhydride. Incubate at room temperature for 10 minutes.
-
Extraction: Add 5 mL of water to stop the reaction. Extract the alditol acetates with 2 mL of chloroform. Wash the chloroform layer with water, dry over anhydrous sodium sulfate, and evaporate to a suitable volume.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The alditol acetate of this compound will have a characteristic retention time and mass spectrum that can be compared to a standard or to published data.
Protocol 3: Enzymatic Assay for CDP-D-glucose 4,6-dehydratase
This spectrophotometric assay measures the activity of CDP-D-glucose 4,6-dehydratase by detecting the formation of the product, CDP-4-keto-6-deoxy-D-glucose.
Materials:
-
Purified CDP-D-glucose 4,6-dehydratase
-
CDP-D-glucose (substrate)
-
NAD⁺
-
HEPES buffer (25 mM, pH 8.0)
-
NaOH (0.2 M)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 25 mM HEPES buffer (pH 8.0), 1 mM CDP-D-glucose, 1 mM NAD⁺, and the purified enzyme solution in a total volume of 100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 15 minutes.
-
Stopping the Reaction and Color Development: Stop the reaction by adding 400 µL of water and 500 µL of 0.2 M NaOH. The alkaline conditions induce the formation of a chromophore from the 4-keto product.
-
Measurement: Incubate for a further 20 minutes at 37°C. Measure the absorbance at 320 nm. The extinction coefficient of the product under these conditions is 6500 M⁻¹cm⁻¹.
-
Calculation: Calculate the enzyme activity based on the amount of product formed over time.
This compound Biosynthesis as a Target for Drug Development
The enzymes in the this compound biosynthesis pathway are attractive targets for the development of new antibacterial drugs. These enzymes are generally absent in mammals, suggesting that inhibitors would have high specificity and low toxicity. Furthermore, disrupting O-antigen biosynthesis can render bacteria more susceptible to the host's immune system and potentially to existing antibiotics.
Strategies for inhibitor discovery include:
-
High-Throughput Screening (HTS): Screening large libraries of small molecules for inhibitors of the purified biosynthetic enzymes. Assays can be developed to detect the consumption of substrates or the formation of products, often using fluorescent or luminescent reporters.
-
Rational Drug Design: Utilizing the crystal structures of the target enzymes to design specific inhibitors that bind to the active site. The structures of enzymes like CDP-D-glucose 4,6-dehydratase provide a blueprint for the design of competitive or allosteric inhibitors.
-
Fragment-Based Screening: Identifying small chemical fragments that bind to the target enzyme and then elaborating these fragments into more potent inhibitors.
Conclusion
This compound is a fascinating and important monosaccharide that plays a key role in the virulence of several significant Gram-negative pathogens. A thorough understanding of its biosynthesis, its contribution to the structure and function of the O-antigen, and its role in host-pathogen interactions is crucial for the development of novel strategies to combat bacterial infections. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate this unique sugar and its biosynthetic pathway. The enzymes involved in this compound biosynthesis represent promising targets for the development of a new generation of antibacterial agents that could overcome the growing challenge of antibiotic resistance. Further research in this area is essential to fully exploit the therapeutic potential of targeting this critical bacterial pathway.
References
- 1. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 2. Structure of CDP-D-glucose 4,6-dehydratase from Salmonella typhi complexed with CDP-D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic studies of the biosynthesis of 3,6-dideoxyhexoses in Yersinia pseudotuberculosis. Purification and stereochemical analysis of CDP-D-glucose oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Retro-Evolution Study of CDP-6-deoxy-D-glycero-L-threo-4-hexulose-3-dehydrase (E1) from Yersinia pseudotuberculosis: Implications for C-3 Deoxygenation in the Biosynthesis of 3,6-Dideoxyhexoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic studies on CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydrase identification of His-220 as the active-site base by chemical modification and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Methods for the Chemical Synthesis of D-Tyvelose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical synthesis of D-Tyvelose (3,6-dideoxy-D-arabino-hexose), a biologically significant deoxy sugar. The methods outlined are based on established literature and offer various strategic approaches to obtain this target molecule.
Introduction
D-Tyvelose is a 3,6-dideoxyhexose that constitutes an essential component of the O-antigen lipopolysaccharides in various bacteria, including certain serotypes of Salmonella. Its unique structure makes it a key determinant of serological specificity and a target for diagnostic and therapeutic development. The chemical synthesis of D-Tyvelose is crucial for obtaining pure material for glycoconjugate vaccine development, immunological studies, and as a standard for analytical purposes. This document outlines three distinct and effective synthetic routes to D-Tyvelose, each with its own set of advantages and considerations.
Comparative Summary of Synthetic Methods
The following table summarizes the key quantitative data for the three primary synthetic routes to D-Tyvelose, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Material | Key Intermediates | Overall Yield (%) | Number of Steps | Reference |
| Route 1: De Novo Synthesis | 2-Acetylfuran | Pyranone derivative, 3,6-dideoxy-4-keto sugar | Not explicitly stated | ~8 | [Yang et al., 2022][1][2] |
| Route 2: From a Chloro-deoxy Sugar | Methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside | Methyl 4,6-O-benzylidene-3-deoxy-β-D-ribo-hexopyranoside | ~45% | 4 | [Williams et al., 1971] |
| Route 3: From an Anhydro Sugar | Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside | Methyl 3,6-dideoxy-β-D-arabino-hexopyranoside | ~60% (for the key steps) | 3 | [Probert et al., 1996][3] |
Route 1: De Novo Asymmetric Synthesis from 2-Acetylfuran
This modern approach offers an enantioselective synthesis of D-Tyvelose from an achiral starting material, providing excellent control over stereochemistry.[1][2]
Synthetic Pathway Overview
Caption: De novo synthesis of D-Tyvelose from 2-acetylfuran.
Experimental Protocol
Step 1: Synthesis of the Pyranone Intermediate
-
To a solution of 2-acetylfuran in a suitable solvent, add a chiral reducing agent (e.g., a borane complex with a chiral ligand) at low temperature to induce enantioselective reduction of the ketone.
-
After completion of the reduction, perform an Achmatowicz rearrangement by treating the resulting furfuryl alcohol with an oxidizing agent (e.g., N-bromosuccinimide in aqueous acetone) to yield the pyranone intermediate.
Step 2: Formation of the β-Glycoside
-
The pyranone intermediate is subjected to a diastereoselective acylation using an appropriate acylating agent in the presence of a chiral catalyst.
-
The resulting acyl pyranone is then glycosylated with a suitable alcohol (e.g., p-methoxybenzyl alcohol) under palladium catalysis to form the protected β-glycoside.
Step 3: Michael Addition to Introduce the C2-Substituent
-
The protected β-glycoside is treated with a nucleophile (e.g., an alcohol or amine) in a Michael addition reaction to introduce the desired substituent at the C2 position, leading to the formation of a 3,6-dideoxy-4-keto sugar derivative.
Step 4: Reduction and Deprotection to Yield D-Tyvelose
-
The ketone at C4 is stereoselectively reduced using a reducing agent such as sodium borohydride.
-
Finally, all protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups) to afford D-Tyvelose.
-
Purification is typically achieved by column chromatography on silica gel.
Route 2: Synthesis from Methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside
This classical approach utilizes a readily available carbohydrate starting material and involves a key reductive dehalogenation step.
Synthetic Pathway Overview
Caption: Synthesis of D-Tyvelose from a chloro-deoxy precursor.
Experimental Protocol
Step 1: Reductive Dechlorination
-
A solution of methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside, tri-n-butyltin hydride, and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in toluene is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by chromatography to yield methyl 4,6-O-benzylidene-3-deoxy-β-D-ribo-hexopyranoside.
Step 2: Tosylation
-
The product from the previous step is dissolved in pyridine and cooled in an ice bath.
-
Tosyl chloride is added portion-wise, and the reaction mixture is stirred until TLC indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to give the tosylated product.
Step 3: Elimination and Reduction
-
The tosylated intermediate is treated with lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran (THF) to effect both elimination of the tosyl group and reduction to form the 2,3-dideoxy-eno-pyranoside.
Step 4: Hydrogenation
-
The unsaturated sugar derivative is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation over palladium on carbon (Pd/C) to afford methyl β-D-tyveloside.
-
The catalyst is removed by filtration, and the solvent is evaporated. The crude product can be purified by crystallization or chromatography.
Route 3: Synthesis from Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside
This efficient route proceeds via the reductive opening of an epoxide ring, which establishes the required stereochemistry at C2 and C3.
Synthetic Pathway Overview
Caption: Synthesis of D-Tyvelose from an anhydro sugar precursor.
Experimental Protocol
Step 1: Reductive Opening of the Epoxide
-
To a solution of methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside in dry THF, lithium aluminum hydride is added portion-wise.
-
The mixture is heated at reflux until the reaction is complete as monitored by TLC.
-
The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude product, which is purified by chromatography.
Step 2: 6-Deoxygenation
-
The product from the previous step is first tosylated at the 6-position by reacting with tosyl chloride in pyridine.
-
The resulting 6-O-tosyl derivative is then treated with lithium aluminum hydride in THF to reductively remove the tosyl group, yielding methyl 3,6-dideoxy-β-D-arabino-hexopyranoside (methyl β-D-tyveloside).
Step 3: Hydrolysis to D-Tyvelose
-
The methyl glycoside is hydrolyzed using an acidic resin or dilute acid (e.g., sulfuric acid) in water to cleave the glycosidic bond.
-
The reaction mixture is neutralized, filtered, and the filtrate is concentrated to give D-Tyvelose, which can be purified by crystallization.
Concluding Remarks
The choice of synthetic route for D-Tyvelose will depend on the specific requirements of the research, including the desired scale, available starting materials, and the need for enantiomeric purity. The de novo synthesis offers excellent stereocontrol, while the routes from carbohydrate precursors provide more classical and often scalable approaches. The detailed protocols provided herein serve as a guide for the practical execution of these syntheses in a laboratory setting. It is recommended that researchers consult the original literature for further details and characterization data.
References
- 1. researchgate.net [researchgate.net]
- 2. IBC - 最新發表論文: A De Novo Route to 3,6-Dideoxy Sugars [ibc.sinica.edu.tw]
- 3. Synthesis of alpha- and beta-linked this compound epitopes of the Trichinella spiralis glycan: 2-acetamido-2-deoxy-3-O-(3,6-dideoxy-D-arabino-hexopyranosyl)-beta -D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Analysis of Tyvelose-Containing Glycans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose, a 3,6-dideoxy-D-arabino-hexose, is a key monosaccharide component of the O-antigen in the lipopolysaccharide (LPS) of various pathogenic bacteria, notably in several serovars of Salmonella enterica. The structural characterization and quantification of this compound-containing glycans are crucial for understanding bacterial pathogenesis, developing diagnostic tools, and for the design of carbohydrate-based vaccines. Mass spectrometry (MS) offers unparalleled sensitivity and structural detail for the analysis of these complex biomolecules.
These application notes provide detailed protocols for the analysis of this compound-containing glycans using mass spectrometry, from sample preparation to data analysis.
Experimental Protocols
The analysis of this compound-containing glycans, typically part of a larger bacterial polysaccharide, involves a multi-step workflow. The following protocols are adapted from established methods for the analysis of bacterial O-antigens.
Protocol 1: Release of O-Antigen Chains from Lipopolysaccharide by Mild Acid Hydrolysis
This protocol describes the liberation of the polysaccharide portion (O-antigen) from the lipid A moiety of LPS.
Materials:
-
Lyophilized bacterial cells or purified LPS
-
Acetic acid (AcOH), 2% (v/v)
-
Centrifuge and appropriate tubes
-
Water bath or heating block
Procedure:
-
Resuspend the lyophilized bacterial cells or purified LPS in 2% aqueous acetic acid to a concentration of 10 mg/mL.
-
Heat the suspension at 100°C for 2 hours to cleave the acid-labile ketosidic linkage between the core oligosaccharide and lipid A.[1]
-
Cool the sample on ice and centrifuge at 10,000 x g for 20 minutes to pellet the insoluble lipid A.
-
Carefully collect the supernatant containing the O-antigen polysaccharide.
-
Lyophilize the supernatant to obtain the crude O-antigen fraction.
Protocol 2: Permethylation of Released O-Antigen Chains
Permethylation is a crucial derivatization step that enhances the stability and ionization efficiency of glycans for MS analysis.[2] This protocol is based on the Ciucanu and Kerek method.
Materials:
-
Dried O-antigen sample
-
Dimethyl sulfoxide (DMSO)
-
Powdered sodium hydroxide (NaOH)
-
Iodomethane (CH₃I)
-
Chloroform
-
Water (HPLC grade)
-
Vortex mixer
Procedure:
-
Dissolve the dried O-antigen sample in 200 µL of DMSO in a glass vial.
-
Add approximately 20 mg of powdered NaOH to the solution.
-
Add 200 µL of iodomethane. Caution: Iodomethane is toxic and should be handled in a fume hood.
-
Immediately cap the vial tightly and vortex vigorously for 1 hour at room temperature. The solution should become clear or slightly cloudy.
-
Quench the reaction by carefully adding 1 mL of water.
-
Extract the permethylated glycans by adding 1 mL of chloroform. Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully remove the upper aqueous layer.
-
Wash the chloroform phase three times with 1 mL of water, vortexing and centrifuging each time.
-
Transfer the lower chloroform phase containing the permethylated glycans to a new tube and evaporate to dryness under a stream of nitrogen.
-
The dried, permethylated sample is now ready for MS analysis.
Protocol 3: Mass Spectrometric Analysis
This protocol outlines the general parameters for analyzing the permethylated this compound-containing glycans by MALDI-TOF MS and LC-ESI-MS/MS.
Instrumentation:
-
MALDI-TOF mass spectrometer
-
LC-ESI-MS/MS system (e.g., Q-TOF or Orbitrap) with a C18 or porous graphitized carbon (PGC) column for liquid chromatography.
MALDI-TOF MS Analysis:
-
Dissolve the permethylated sample in a small volume of methanol.
-
Mix the sample solution 1:1 (v/v) with a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire mass spectra in the positive ion reflectron mode.
LC-ESI-MS/MS Analysis:
-
Reconstitute the permethylated sample in an appropriate solvent for reverse-phase or PGC chromatography (e.g., 50% acetonitrile).
-
Inject the sample onto the LC system.
-
Elute the glycans using a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Acquire mass spectra in positive ion mode.
-
Perform tandem MS (MS/MS) on the most abundant precursor ions using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Data Presentation
Quantitative data from the mass spectrometric analysis of this compound-containing glycans can be presented in tabular format for clarity and comparison. The following tables are representative examples.
Table 1: Monosaccharide Composition Analysis by GC-MS
This table shows the relative abundance of monosaccharides obtained after complete acid hydrolysis of the O-antigen, followed by derivatization to alditol acetates and GC-MS analysis.
| Monosaccharide | Retention Time (min) | Relative Abundance (%) |
| Rhamnose | 12.5 | 24.8 |
| Mannose | 14.2 | 25.1 |
| Galactose | 14.5 | 24.9 |
| This compound | 15.1 | 25.2 |
Table 2: Relative Quantification of O-Antigen Glycoforms by LC-MS
This table illustrates the relative abundance of different O-antigen chain lengths, where 'n' represents the number of repeating units.
| O-Antigen Glycoform (n) | [M+Na]⁺ (m/z) | Relative Intensity (%) |
| 1 | 1234.56 | 15 |
| 2 | 1876.89 | 35 |
| 3 | 2519.22 | 25 |
| 4 | 3161.55 | 15 |
| 5 | 3803.88 | 10 |
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the analysis of this compound-containing glycans is depicted below.
Caption: Experimental workflow for MS analysis of this compound-containing glycans.
Interaction with Host Immune System
This compound-containing O-antigens are key bacterial surface antigens that interact with the host immune system. The following diagram illustrates this logical relationship.
Caption: Interaction of this compound-containing LPS with the host immune system.
Fragmentation Analysis of this compound-Containing Glycans
The structural elucidation of this compound-containing glycans relies heavily on the interpretation of MS/MS fragmentation spectra. As a 3,6-dideoxyhexose, this compound has a molecular weight of 146.073 Da (monoisotopic). In a permethylated glycan, its mass will be higher due to the methylation of its free hydroxyl groups.
During CID or HCD, fragmentation of permethylated glycans primarily occurs at the glycosidic bonds, leading to the formation of B and Y ions according to the Domon and Costello nomenclature. Cross-ring cleavages (A and X ions) can also occur and provide information about the linkage positions.
The presence of a this compound residue can be inferred from:
-
A terminal B-ion corresponding to the mass of a permethylated this compound.
-
The mass difference between fragment ions corresponding to the loss of a permethylated this compound residue.
Distinguishing this compound from its isomers, such as abequose and paratose (which are also 3,6-dideoxyhexoses found in other Salmonella serovars), by MS/MS alone can be challenging.[1] However, subtle differences in the relative intensities of fragment ions, in conjunction with chromatographic separation, can aid in their differentiation.
Conclusion
Mass spectrometry is an indispensable tool for the detailed structural analysis and quantification of this compound-containing glycans. The protocols and data presentation formats provided here offer a framework for researchers to investigate these important bacterial antigens. Careful sample preparation, appropriate derivatization, and high-resolution mass spectrometric analysis are key to obtaining high-quality, interpretable data that can advance our understanding of host-pathogen interactions and aid in the development of novel therapeutics and vaccines.
References
Application Notes & Protocols: Techniques for Isolating Tyvelose from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation of Tyvelose (3,6-dideoxy-D-arabino-hexose) from natural sources. This compound is a deoxysugar found in the lipopolysaccharides (LPS) of various bacteria and in the glycans of some parasites.[1] Its unique structure makes it a target of interest in bacteriology, immunology, and drug development.
Introduction to this compound and its Natural Occurrences
This compound is a 3,6-dideoxyhexose that plays a role in the antigenicity of certain pathogens. It is a component of the O-antigen of the lipopolysaccharide in the outer membrane of Gram-negative bacteria such as Yersinia pseudotuberculosis and various Salmonella species. It has also been identified in the glycan epitopes of the parasite Trichinella spiralis.[2] Due to its presence in pathogenic organisms, this compound and its biosynthetic pathway are potential targets for the development of vaccines and antimicrobial agents.
While chemical synthesis of this compound is possible,[1][2][3] isolation from natural sources is a valuable technique for studying its biological context and for obtaining naturally occurring stereoisomers. This protocol focuses on the isolation of this compound from bacterial sources, which are the most common natural reservoirs.
Overview of Isolation Strategy
The general strategy for isolating this compound from bacterial sources involves a multi-step process that begins with the cultivation of the microorganism, followed by the extraction of lipopolysaccharides, hydrolysis to release the constituent monosaccharides, and finally, chromatographic purification of this compound.
Caption: A generalized workflow for the isolation of this compound from bacterial sources.
Experimental Protocols
Protocol 1: Cultivation of Bacteria and Harvesting of Biomass
This protocol is a general guideline and should be adapted based on the specific bacterial strain being used as a source of this compound.
Materials:
-
Appropriate bacterial strain (e.g., Yersinia pseudotuberculosis)
-
Growth medium (e.g., Luria-Bertani broth)
-
Incubator shaker
-
High-speed centrifuge and rotor
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Inoculate a starter culture of the selected bacterial strain in the appropriate growth medium.
-
Incubate overnight at the optimal temperature for the strain (e.g., 26°C for Y. pseudotuberculosis).
-
Use the starter culture to inoculate a larger volume of growth medium.
-
Incubate with shaking until the culture reaches the late logarithmic or early stationary phase of growth.
-
Harvest the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in sterile PBS.
-
Repeat the centrifugation and resuspension steps twice to wash the cells.
-
The resulting cell pellet can be stored at -80°C until further processing.
Protocol 2: Extraction and Hydrolysis of Lipopolysaccharides (LPS)
This protocol describes a common method for extracting LPS from Gram-negative bacteria.
Materials:
-
Bacterial cell pellet
-
Hot phenol-water mixture (1:1, w/v)
-
Dialysis tubing (12-14 kDa MWCO)
-
Lyophilizer
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resuspend the bacterial cell pellet in distilled water.
-
Heat the cell suspension and an equal volume of 90% phenol to 65-70°C.
-
Mix the heated cell suspension and phenol vigorously for 30 minutes.
-
Cool the mixture on ice and then centrifuge at 10,000 x g for 20 minutes to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the LPS.
-
Dialyze the aqueous phase extensively against distilled water for 48-72 hours to remove the phenol.
-
Lyophilize the dialyzed solution to obtain crude LPS.
-
For hydrolysis, dissolve the crude LPS in 2 M TFA.
-
Heat the solution at 100°C for 4 hours to cleave the glycosidic bonds.
-
Cool the hydrolysate and remove the TFA by evaporation under a stream of nitrogen.
Protocol 3: Purification of this compound
This protocol outlines the purification of this compound from the LPS hydrolysate using chromatographic techniques.
Materials:
-
LPS hydrolysate
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., amino-bonded silica or reverse-phase C18)
-
Mobile phases for chromatography (e.g., water for size-exclusion, acetonitrile/water for HPLC)
-
Fraction collector
-
Standards for this compound (if available)
Procedure:
-
Dissolve the dried LPS hydrolysate in the appropriate mobile phase for size-exclusion chromatography (e.g., deionized water).
-
Apply the sample to a size-exclusion chromatography column to separate the monosaccharides from larger fragments and degradation products.
-
Collect fractions and assay for the presence of sugars (e.g., using a phenol-sulfuric acid assay).
-
Pool the fractions containing the monosaccharides and lyophilize.
-
Dissolve the pooled fractions in the mobile phase for HPLC.
-
Inject the sample onto an HPLC system equipped with a column suitable for sugar separation.
-
Elute the sample with an appropriate gradient of mobile phase (e.g., an increasing concentration of water in acetonitrile for an amino column).
-
Monitor the elution profile using a refractive index detector.
-
Collect the fractions corresponding to the peak of interest (based on retention time compared to a standard, if available).
-
Lyophilize the purified fractions to obtain isolated this compound.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained during the isolation of this compound. Actual values will vary depending on the bacterial strain, growth conditions, and extraction efficiency.
| Parameter | Value | Unit | Notes |
| Bacterial Culture Volume | 5 | L | |
| Wet Cell Mass | 25 | g | |
| Crude LPS Yield | 500 | mg | |
| Monosaccharide Yield after Hydrolysis | 150 | mg | |
| Purified this compound Yield | 10-15 | mg | |
| Purity of Isolated this compound | >95 | % | As determined by HPLC |
This compound Biosynthesis Pathway
Understanding the biosynthesis of this compound can be crucial for optimizing its production in bacterial systems. The pathway starts from CDP-D-glucose and involves a series of enzymatic reactions. A key enzyme is CDP-tyvelose 2-epimerase (TyvE).
Caption: The enzymatic pathway for the biosynthesis of CDP-tyvelose.
Concluding Remarks
The isolation of this compound from natural sources is a challenging but rewarding process for researchers in various fields. The protocols provided here offer a comprehensive guide, but optimization at each step is critical for achieving a high yield and purity of the final product. Characterization of the isolated this compound using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry is essential to confirm its identity and purity.
References
- 1. Asymmetric Synthesis of 3,6-Dideoxy Sugars - ChemistryViews [chemistryviews.org]
- 2. Synthesis of alpha- and beta-linked this compound epitopes of the Trichinella spiralis glycan: 2-acetamido-2-deoxy-3-O-(3,6-dideoxy-D-arabino-hexopyranosyl)-beta -D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Tyvelose-BSA Conjugate Preparation for Immunization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (3,6-dideoxy-D-arabino-hexopyranose) is a carbohydrate antigen found on the surface of various pathogens, making it a key target for vaccine development. To elicit a robust immune response against this hapten, it is essential to conjugate it to a carrier protein, such as Bovine Serum Albumin (BSA). This process renders the small carbohydrate immunogenic, capable of inducing a T-cell dependent immune response. These application notes provide detailed protocols for the preparation, purification, and characterization of a this compound-BSA conjugate for use in immunization studies.
Data Presentation
The success of the conjugation and subsequent immunization is dependent on several quantitative factors. The following table summarizes key parameters for the preparation and characterization of this compound-BSA conjugates.
| Parameter | Recommended Value/Range | Method of Determination | Reference |
| This compound Hapten Synthesis | |||
| Molar ratio of this compound precursor to linking agent | 1:1.5 to 1:3 | HPLC, TLC | N/A |
| Yield of aminated this compound | 60-80% | Mass Spectrometry, NMR | N/A |
| BSA Activation & Conjugation | |||
| Molar ratio of this compound-linker to BSA | 20:1 to 100:1 | N/A | [1] |
| Molar ratio of EDC to this compound-linker | 1.5:1 to 5:1 | N/A | [2][3] |
| Reaction pH | 4.5-5.5 (for EDC chemistry) | pH meter | [4] |
| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | N/A | [3] |
| Conjugate Characterization | |||
| Hapten-to-protein molar ratio (this compound molecules per BSA) | 10-30 | MALDI-TOF MS, UV-Vis Spectroscopy | |
| Molecular Weight of Conjugate | > 67 kDa | SDS-PAGE, Size-Exclusion Chromatography (SEC) | |
| Purity of Conjugate | > 95% | SEC-HPLC | N/A |
| Immunization Protocol | |||
| Immunization Dose | 50-100 µg of conjugate per mouse | N/A | |
| Adjuvant | Freund's Adjuvant (Complete for primary immunization, Incomplete for boosts) or Alum | N/A | |
| Immunization Schedule | Primary immunization followed by 2-3 booster shots at 2-3 week intervals | N/A |
Experimental Protocols
Part 1: Synthesis of p-Aminophenyl-α-Tyveloside (this compound Hapten)
This protocol describes the synthesis of a this compound derivative with a p-aminophenyl linker, which introduces a primary amine for subsequent conjugation to BSA. This method is adapted from procedures for synthesizing similar glycosides.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Hydrogen Bromide (HBr) in Acetic Acid (33%)
-
p-Aminobenzenethiol
-
Sodium Methoxide
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Protocol:
-
Acetylation of this compound:
-
Dissolve this compound in a mixture of acetic anhydride and pyridine.
-
Stir the reaction at room temperature until acetylation is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain acetylated this compound.
-
-
Formation of Tyvelosyl Bromide:
-
Dissolve the acetylated this compound in DCM.
-
Add HBr in acetic acid dropwise at 0°C.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with cold water and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and use the resulting tyvelosyl bromide immediately in the next step.
-
-
Glycosylation with p-Aminobenzenethiol:
-
Dissolve p-aminobenzenethiol in dry methanol.
-
Add sodium methoxide to the solution and stir.
-
Add a solution of the freshly prepared tyvelosyl bromide in DCM to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Neutralize the reaction with acetic acid and concentrate under reduced pressure.
-
-
Deprotection and Purification:
-
Dissolve the crude product in methanol and add a catalytic amount of sodium methoxide.
-
Stir at room temperature until deacetylation is complete (monitor by TLC).
-
Neutralize with an acidic resin, filter, and concentrate.
-
Purify the p-aminophenyl-α-tyveloside by silica gel column chromatography.
-
Characterize the final product by NMR and Mass Spectrometry.
-
Part 2: Preparation of this compound-BSA Conjugate using EDC Chemistry
This protocol details the conjugation of the aminated this compound hapten to BSA using the carbodiimide crosslinker EDC.
Materials:
-
p-Aminophenyl-α-Tyveloside (from Part 1)
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, for enhanced efficiency)
-
Conjugation Buffer (e.g., 0.1 M MES buffer, pH 4.7)
-
Purification Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Spin Desalting Columns (7K MWCO)
Protocol:
-
Preparation of Reagents:
-
Dissolve BSA in Conjugation Buffer to a final concentration of 10 mg/mL.
-
Dissolve p-aminophenyl-α-tyveloside in Conjugation Buffer. The amount should correspond to a 20-100 fold molar excess over BSA.
-
Freshly prepare a solution of EDC (and NHS, if used) in the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the p-aminophenyl-α-tyveloside solution to the BSA solution.
-
Add the EDC solution (and NHS solution) to the this compound-BSA mixture. A typical molar ratio is 2:1 of EDC to the this compound hapten.
-
Gently mix the reaction and incubate at room temperature for 2 hours with gentle stirring.
-
-
Purification of the Conjugate:
-
Prepare the spin desalting column according to the manufacturer's instructions (washing and equilibrating with Purification Buffer).
-
Apply the conjugation reaction mixture to the column.
-
Centrifuge to collect the purified this compound-BSA conjugate. This step removes unreacted hapten and crosslinkers.
-
Part 3: Characterization of the this compound-BSA Conjugate
Protocol:
-
Protein Concentration Determination:
-
Determine the protein concentration of the purified conjugate using a standard protein assay such as the Bicinchoninic acid (BCA) assay.
-
-
Determination of Hapten-to-Protein Ratio:
-
MALDI-TOF Mass Spectrometry: The most accurate method to determine the number of this compound molecules conjugated to each BSA molecule is by comparing the mass of the conjugate to the mass of the unconjugated BSA.
-
UV-Vis Spectroscopy: If the linker introduced has a distinct UV absorbance (like the phenyl group in this protocol), the hapten concentration can be estimated and compared to the protein concentration.
-
-
Confirmation of Conjugation:
-
SDS-PAGE: Run the conjugate on an SDS-PAGE gel. A successful conjugation will show a band with a higher molecular weight compared to the unconjugated BSA.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound-BSA conjugate preparation.
Caption: T-cell dependent immune response to this compound-BSA conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide macrocyclisation via late-stage reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel approaches for vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugation of oligosaccharides by reductive amination to amine modified chondroitin oligomer and gamma-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Production of Monoclonal Antibodies Against Tyvelose Epitopes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tyvelose (3,6-dideoxy-D-arabino-hexose) is a unique monosaccharide that serves as an immunodominant epitope on the surface glycoproteins of various pathogens, most notably the parasitic nematode Trichinella spiralis[1][2][3][4]. Antibodies targeting these this compound-containing glycans are protective, interfering with the parasite's ability to invade and establish a niche within host intestinal epithelial cells[1]. The terminal β-linked configuration of this compound is crucial for creating these unique antigenic sites. The development of monoclonal antibodies (mAbs) specific to this compound epitopes is therefore of significant interest for diagnostic applications, therapeutic agent development, and research into host-parasite interactions.
This document provides detailed protocols and application notes for the generation of anti-Tyvelose monoclonal antibodies using two primary methodologies: Hybridoma Technology and Phage Display.
Principle of the Methods
Two predominant technologies are employed for the generation of monoclonal antibodies:
-
Hybridoma Technology: This classic in vivo method involves immunizing an animal (typically a mouse) with the target antigen to elicit a robust B-cell response. Antibody-producing B-cells are then isolated from the spleen and fused with immortal myeloma cells to create hybridoma cell lines. These hybridomas can be cultured indefinitely to produce a continuous supply of a single, specific monoclonal antibody.
-
Phage Display: This is a powerful in vitro selection technique that avoids the use of animals for antibody generation. It involves creating vast libraries of antibody fragments (like scFv or Fab) genetically fused to the coat proteins of bacteriophages. The phages "displaying" the antibody fragments are then used to screen against the target antigen in a process called "panning." This allows for the selection of high-affinity antibodies, including those against challenging targets like carbohydrates.
Experimental Protocols
Protocol 1: Antigen Preparation - this compound-Carrier Protein Conjugation
Carbohydrates like this compound are haptens and are poorly immunogenic on their own. To elicit a strong, T-cell dependent immune response, they must be covalently linked to a larger carrier protein.
Objective: To prepare a this compound-protein conjugate (e.g., this compound-BSA or this compound-KLH) for immunization and a different conjugate (e.g., this compound-OVA) for screening to avoid detection of anti-carrier antibodies.
Materials:
-
Synthetic this compound derivative with a linker arm (e.g., containing an amine or carboxyl group)
-
Carrier proteins: Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH), Ovalbumin (OVA)
-
Crosslinking reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for carboxyl-to-amine linkage
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Protein concentration assay kit (e.g., BCA)
Methodology:
-
Dissolve Carrier Protein: Dissolve 10 mg of the carrier protein (e.g., BSA) in 2 ml of PBS.
-
Activate this compound Derivative: If using a carboxyl-linker, dissolve 5 mg of the this compound derivative and 10 mg of EDC in 1 ml of PBS. Incubate for 15 minutes at room temperature to activate the carboxyl group.
-
Conjugation Reaction: Mix the activated this compound solution with the carrier protein solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against 4L of PBS at 4°C. Change the PBS buffer 3-4 times over 48 hours to remove unreacted crosslinkers and haptens.
-
Quantification and Storage: Measure the protein concentration of the final conjugate. Confirm conjugation using techniques like MALDI-TOF mass spectrometry or by detecting the sugar moiety. Store the conjugate at -20°C in aliquots.
-
Repeat for Screening Antigen: Repeat the process using a different carrier protein (e.g., OVA) to create the screening antigen.
Protocol 2: Monoclonal Antibody Production via Hybridoma Technology
This protocol outlines the generation of anti-Tyvelose mAbs using the hybridoma method.
A. Mouse Immunization
-
Primary Immunization: Emulsify 50-100 µg of the this compound-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA). Inject a BALB/c mouse intraperitoneally or subcutaneously.
-
Booster Injections: Boost the mouse every 2-3 weeks with 50-100 µg of this compound-KLH emulsified in Incomplete Freund's Adjuvant (IFA).
-
Titer Check: After the second or third boost, collect a small amount of blood from the tail vein. Separate the serum and determine the antibody titer using an indirect ELISA (Protocol 3) against the this compound-OVA conjugate. A high titer indicates a successful immune response.
-
Final Boost: Three to four days before the fusion, administer a final boost of 100-200 µg of this compound-KLH in sterile PBS (without adjuvant) intravenously or intraperitoneally.
B. Cell Fusion and Selection
-
Cell Preparation: Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes. In parallel, culture HGPRT-deficient myeloma cells to the log phase of growth.
-
Fusion: Mix the splenocytes and myeloma cells (typically at a 5:1 ratio) and centrifuge. Add polyethylene glycol (PEG) to induce cell fusion.
-
HAT Selection: Plate the fused cells in 96-well plates with a feeder layer. Culture the cells in HAT (Hypoxanthine-Aminopterin-Thymidine) medium. This selective medium kills unfused myeloma cells, while unfused splenocytes have a limited lifespan. Only the hybridoma cells will survive and proliferate.
C. Screening and Cloning
-
Primary Screening: After 10-14 days, screen the supernatants from wells with visible hybridoma colonies for the presence of anti-Tyvelose antibodies using an indirect ELISA (Protocol 3).
-
Subcloning: Expand the positive hybridomas and perform limiting dilution cloning to ensure that the cell line is derived from a single parent cell (monoclonal).
-
Re-screening and Expansion: Screen the subclones again to confirm antibody production. Expand the positive monoclonal hybridomas and cryopreserve vials for future use.
Protocol 3: ELISA Screening for Anti-Tyvelose Antibodies
An indirect ELISA is used to detect and quantify the presence of anti-Tyvelose antibodies in mouse serum or hybridoma supernatant.
Materials:
-
96-well ELISA plates
-
This compound-OVA conjugate (screening antigen)
-
Coating Buffer: Carbonate-Bicarbonate buffer (CBS), pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk or BSA in PBST
-
Samples: Mouse serum dilutions or hybridoma culture supernatants
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2M Sulfuric Acid (H₂SO₄)
-
Microplate reader
Methodology:
-
Antigen Coating: Dilute the this compound-OVA conjugate to 1-2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add 100 µL of diluted mouse serum or hybridoma supernatant to the appropriate wells. Incubate for 1-2 hours at RT.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-mouse IgG (diluted according to manufacturer's instructions) to each well. Incubate for 1 hour at RT.
-
Washing: Repeat the wash step five times.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark at RT. Monitor for color development (blue).
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution. The color will change to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. Wells with a signal significantly above the negative control are considered positive.
Data Presentation
Quantitative data from screening and characterization should be summarized for clear comparison.
Table 1: Representative ELISA Titer Results for Immunized Mice
| Mouse ID | Dilution | OD 450nm (Pre-immune Serum) | OD 450nm (Post-immunization Serum) | Titer (Reciprocal Dilution) |
| BALB/c-01 | 1:1,000 | 0.095 | 2.850 | >1:256,000 |
| BALB/c-01 | 1:10,000 | 0.091 | 2.150 | |
| BALB/c-01 | 1:100,000 | 0.088 | 0.875 | |
| BALB/c-02 | 1:1,000 | 0.101 | 2.690 | >1:256,000 |
| BALB/c-02 | 1:10,000 | 0.096 | 1.980 | |
| BALB/c-02 | 1:100,000 | 0.092 | 0.750 | |
| Titer is defined as the serum dilution that gives an absorbance value twice that of the pre-immune serum. |
Table 2: Characterization of Selected Anti-Tyvelose Monoclonal Antibodies
| Clone ID | Isotype | Affinity (Kᵈ) | Specificity (Target) | Application |
| Tvy-mAb-1F4 | IgG1, κ | 1.5 x 10⁻⁸ M | β-D-Tyvp(1→3)-β-D-GalNAc | ELISA, Western Blot |
| Tvy-mAb-2H8 | IgG2a, κ | 5.2 x 10⁻⁹ M | Terminal β-Tyvelose | Flow Cytometry, IHC |
| Tvy-mAb-3G2 | IgM, κ | 8.0 x 10⁻⁷ M | This compound-bearing glycoproteins | Diagnostics |
| (Note: Data is illustrative. Actual results will vary based on experimental outcomes. Affinity values for anti-carbohydrate antibodies can range widely.) |
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Terminal beta-linked this compound creates unique epitopes in Trichinella spiralis glycan antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibodies to this compound exhibit multiple modes of interference with the epithelial niche of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tyvelose in ELISA for Parasite Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of parasitic infections remains a significant challenge in both human and veterinary medicine. Serological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are invaluable tools for diagnostics and epidemiological studies. The specificity and sensitivity of these assays are critically dependent on the antigens used. Tyvelose (3,6-dideoxy-D-arabino-hexose), a unique sugar, has emerged as a highly specific and immunodominant epitope, particularly in parasites of the genus Trichinella. This monosaccharide is a key component of excretory-secretory (ES) glycoproteins of Trichinella larvae, which elicit a strong and specific antibody response in infected hosts. The use of synthetic this compound-containing antigens in ELISA (TY-ELISA) offers significant advantages over traditional ES antigens, including improved specificity, batch-to-batch consistency, and reduced reliance on animal-derived materials.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in ELISA for the detection of Trichinella infection. Detailed protocols, performance data, and visual workflows are presented to guide researchers in the implementation of this powerful diagnostic tool.
Principle of this compound-Based Indirect ELISA
The TY-ELISA is a type of indirect ELISA used to detect the presence of anti-Trichinella antibodies in serum or plasma samples. The principle of the assay is based on the specific binding of these antibodies to a synthetic this compound antigen coated onto the wells of a microtiter plate.
The workflow begins with the immobilization of a this compound-bovine serum albumin (BSA) conjugate on the ELISA plate. Subsequently, the test serum is added, and if anti-Trichinella antibodies containing anti-tyvelose specificity are present, they will bind to the immobilized antigen. After a washing step to remove unbound components, a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is added. This secondary antibody is specific for the immunoglobulin (e.g., anti-pig IgG or anti-human IgG) of the host species being tested. A final wash removes any unbound secondary antibody. The presence of the enzyme is detected by adding a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB). The enzyme catalyzes a reaction that produces a colored product. The intensity of the color is proportional to the amount of specific antibody in the sample and is measured using a spectrophotometric plate reader.
Quantitative Data Summary
The performance of the this compound-based ELISA (TY-ELISA) has been compared to the traditional excretory-secretory (ES) antigen-based ELISA for the detection of Trichinella infection, primarily in swine. The TY-ELISA generally demonstrates comparable or superior sensitivity and specificity.
| Assay | Host | Sensitivity | Specificity | Notes |
| TY-ELISA (ROC-optimized) | Swine | 94.3% | 96.7% | At 49 days post-infection. Detected infected pigs earlier than ES-ELISA and identified some pigs missed by other tests.[1][4] |
| ES-ELISA (ROC-optimized) | Swine | 84.9% | 96.0% | At 49 days post-infection. |
| TY-ELISA (OIE cut-offs) | Swine | - | 100% | Did not produce any false-positive reactions in a population of 397 Trichinella-free pigs. |
| TY-ELISA | Human | No significant difference from ES-ELISA | No significant difference from ES-ELISA | Study conducted on 27 Trichinella-free and 50 infected patients. |
Experimental Protocols
This section provides a detailed methodology for performing a this compound-based indirect ELISA for the detection of anti-Trichinella antibodies in swine serum.
Reagents and Buffers
-
This compound-BSA Conjugate: Synthetic this compound conjugated to bovine serum albumin.
-
Coating Buffer (100 mM Carbonate-Bicarbonate, pH 9.6):
-
1.59 g Sodium Carbonate (Na₂CO₃)
-
2.93 g Sodium Bicarbonate (NaHCO₃)
-
Dissolve in deionized water to a final volume of 1 L. Adjust pH to 9.6.
-
-
Phosphate Buffered Saline (PBS), pH 7.4:
-
8.0 g Sodium Chloride (NaCl)
-
0.2 g Potassium Chloride (KCl)
-
1.44 g Disodium Phosphate (Na₂HPO₄)
-
0.24 g Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Dissolve in deionized water to a final volume of 1 L.
-
-
Wash Buffer (PBST): PBS with 0.05% (v/v) Tween 20.
-
Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBST.
-
Sample Diluent: 1% (w/v) BSA in PBST.
-
Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-pig IgG.
-
TMB Substrate Solution: (Prepare fresh before use)
-
Mix TMB substrate and peroxide solution according to the manufacturer's instructions. A common preparation involves mixing equal volumes of TMB solution and peroxide solution. Alternatively, dissolve a TMB tablet in DMSO and add to a phosphate-citrate buffer containing hydrogen peroxide.
-
-
Stop Solution (2M Sulfuric Acid):
-
Carefully add 11.1 mL of concentrated sulfuric acid (98%) to 88.9 mL of deionized water. Always add acid to water, not the other way around.
-
Assay Procedure
-
Antigen Coating:
-
Dilute the this compound-BSA conjugate to a final concentration of 8 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200-300 µL of Wash Buffer (PBST) per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
-
Cover the plate and incubate for 1-2 hours at room temperature (RT).
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Sample Incubation:
-
Dilute the test sera (e.g., 1:100 or 1:200) in Sample Diluent. Include positive and negative control sera in each run.
-
Add 100 µL of the diluted sera and controls to the appropriate wells.
-
Cover the plate and incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the samples and wash the plate four times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated anti-pig IgG in Sample Diluent according to the manufacturer's recommendations (a starting dilution of 1:5,000 to 1:50,000 is common).
-
Add 100 µL of the diluted secondary antibody to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the secondary antibody and wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Prepare the TMB Substrate Solution immediately before use.
-
Add 100 µL of the TMB Substrate Solution to each well.
-
Incubate the plate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well to stop the enzymatic reaction. The color in the wells will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Interpretation
The results are typically interpreted by comparing the optical density (OD) of the test samples to a pre-determined cut-off value. The cut-off can be established by testing a panel of known positive and negative samples and using statistical methods such as Receiver Operating Characteristic (ROC) curve analysis. A common method for calculating the cut-off is to use the mean OD of the negative controls plus 2 or 3 standard deviations.
Cross-Reactivity and Specificity
A significant advantage of using a synthetic this compound antigen is its high specificity. This compound is a rare sugar and appears to be a highly specific epitope for Trichinella spp. Studies have shown that the TY-ELISA has minimal cross-reactivity with sera from animals infected with other common parasites. However, as with any serological assay, the possibility of cross-reactivity with other related nematodes cannot be entirely excluded, and results should be interpreted in the context of the animal's clinical history and geographical location.
Conclusion
The application of this compound in ELISA provides a highly sensitive and specific method for the detection of Trichinella infections. The use of a synthetic antigen ensures high reproducibility and standardization, overcoming many of the limitations associated with native antigen preparations. The detailed protocols and performance data provided in these application notes serve as a valuable resource for researchers and professionals in the fields of parasitology, diagnostics, and drug development, facilitating the adoption of this advanced diagnostic tool.
References
- 1. Comparison of synthetic this compound antigen with excretory-secretory antigen for the detection of trichinellosis in swine using enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TSL-1 antigens of Trichinella: an overview of their potential role in parasite invasion, survival and serodiagnosis of trichinellosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serological tools for detection of Trichinella infection in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
Methodologies for Studying Tyvelose Biosynthesis in Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose, a 3,6-dideoxy-D-arabino-hexopyranose, is a crucial component of the O-antigen in the lipopolysaccharide (LPS) of various Gram-negative bacteria, including pathogenic species like Yersinia pseudotuberculosis and Salmonella enterica.[1][2] The unique structure of this compound makes it a key antigenic determinant, playing a significant role in host-pathogen interactions and the virulence of these bacteria. Consequently, the biosynthetic pathway of this compound presents an attractive target for the development of novel antibacterial agents. This document provides detailed methodologies and protocols for studying the biosynthesis of this compound in bacteria, aimed at researchers, scientists, and professionals involved in drug development.
The biosynthesis of CDP-tyvelose, the activated form of this compound, is a multi-step enzymatic process that begins with the precursor CDP-D-glucose. The pathway involves a series of oxidation, reduction, and epimerization reactions catalyzed by a dedicated set of enzymes typically encoded by a gene cluster. Understanding the function and kinetics of these enzymes is paramount for developing inhibitors that could disrupt the integrity of the bacterial cell wall.
This compound Biosynthesis Pathway
The biosynthesis of CDP-tyvelose proceeds through a four-step enzymatic cascade from the precursor CDP-D-glucose. The key enzymes involved are:
-
CDP-D-glucose 4,6-dehydratase (Tyl1a) : Catalyzes the dehydration of CDP-D-glucose to form CDP-4-keto-6-deoxy-D-glucose.[3]
-
CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose-5-epimerase (Tyl1b) : This enzyme is proposed to be involved in the epimerization at C5.
-
CDP-3,6-dideoxy-D-glycero-L-glycero-4-hexulose-4-reductase (Tyl1c) : Catalyzes the reduction of the 4-keto group.
-
CDP-tyvelose 2-epimerase (TyvE) : An epimerase that acts on a precursor to form CDP-tyvelose.[4][5]
The complete pathway is illustrated in the diagram below.
Caption: The enzymatic pathway for the biosynthesis of CDP-tyvelose from CDP-D-glucose.
Experimental Protocols
This section provides detailed protocols for the key experiments required to study the this compound biosynthesis pathway.
Cloning and Heterologous Expression of the this compound Biosynthesis Gene Cluster
The genes responsible for this compound biosynthesis are typically clustered together in the bacterial genome, often within the rfb gene cluster. This protocol describes the cloning and expression of this gene cluster in a suitable host like Escherichia coli.
Workflow for Cloning and Expression:
Caption: Workflow for cloning and heterologous expression of the this compound biosynthesis gene cluster.
Protocol:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from a this compound-producing bacterial strain (e.g., Yersinia pseudotuberculosis) using a commercial genomic DNA purification kit.
-
Primer Design: Design forward and reverse primers with appropriate restriction sites for cloning into the chosen expression vector. The primers should flank the entire this compound biosynthesis gene cluster.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the gene cluster from the genomic DNA.
-
Cloning: Digest the purified PCR product and the expression vector (e.g., pET-28a) with the selected restriction enzymes. Ligate the digested insert and vector using T4 DNA ligase.
-
Transformation and Screening: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α). Screen for positive clones by colony PCR and confirm the insert sequence by Sanger sequencing.
-
Heterologous Expression: Transform the sequence-verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8 and induce protein expression with a suitable inducer (e.g., 0.5 mM IPTG) at a lower temperature (e.g., 18-25°C) overnight.
-
Analysis of Expression: Harvest the cells by centrifugation and analyze the expression of the recombinant proteins by SDS-PAGE.
Expression and Purification of Individual this compound Biosynthesis Enzymes
For detailed kinetic and mechanistic studies, each enzyme in the pathway should be expressed and purified individually. This is typically achieved by cloning each gene into an expression vector with an affinity tag (e.g., His-tag).
Protocol:
-
Gene Amplification and Cloning: Amplify each gene (e.g., tyl1a, tyl1b, tyl1c, tyvE) by PCR from the genomic DNA or the cloned gene cluster. Clone each gene into a suitable expression vector containing a purification tag (e.g., pET-28a for an N-terminal His-tag).
-
Protein Expression: Follow the protein expression protocol described in the previous section.
-
Cell Lysis: Resuspend the harvested cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication on ice.
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing and Elution: Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. Elute the target protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
-
Purity Assessment: Assess the purity of the purified protein by SDS-PAGE.
Enzyme Assays
a. CDP-D-glucose 4,6-dehydratase (Tyl1a) Assay
This assay measures the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. The formation of the product can be monitored by HPLC.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM CDP-D-glucose, and 1 mM NAD+.
-
Enzyme Reaction: Initiate the reaction by adding a purified Tyl1a enzyme (final concentration 1-5 µM). Incubate the reaction at 37°C.
-
Quenching and Analysis: At different time points, quench the reaction by adding an equal volume of ice-cold methanol or by boiling. Centrifuge to remove the precipitated protein.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC on a C18 column. Monitor the elution profile at 267 nm. The product, CDP-4-keto-6-deoxy-D-glucose, will have a different retention time than the substrate.
b. Coupled Enzyme Assay for the this compound Biosynthesis Pathway
A coupled assay can be used to monitor the overall conversion of CDP-D-glucose to later intermediates or the final product, CDP-tyvelose.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM CDP-D-glucose, 1 mM NAD+, 1 mM NADH, and purified enzymes (Tyl1a, E1, Eep, Ered, and TyvE) at appropriate concentrations (e.g., 1-5 µM each).
-
Enzyme Reaction: Incubate the reaction at 37°C.
-
Analysis: Monitor the formation of the final product, CDP-tyvelose, by HPLC as described above. The identity of the product should be confirmed by mass spectrometry.
Purification and Analysis of this compound and its Intermediates
a. Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the purification and quantification of sugar nucleotides.
Protocol:
-
Column: Use a reverse-phase C18 column or a specific carbohydrate analysis column.
-
Mobile Phase: A common mobile phase for separating sugar nucleotides is a gradient of a low concentration of an ion-pairing agent (e.g., triethylammonium acetate) in an aqueous buffer and an organic solvent like acetonitrile.
-
Detection: Monitor the elution at 267 nm for the cytidine base.
-
Fraction Collection: Collect the fractions corresponding to the peaks of interest and lyophilize them.
b. Structural Elucidation by Mass Spectrometry and NMR Spectroscopy
The identity of the purified intermediates and the final product should be confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the compounds.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information, including the stereochemistry of the sugar.
Data Presentation
Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes (Hypothetical Data)
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Tyl1a | CDP-D-glucose | 50 | 10 | 2.0 x 105 |
| E1 | CDP-4-keto-6-deoxy-D-glucose | 25 | 5 | 2.0 x 105 |
| Eep & Ered | CDP-4-keto-3,6-dideoxy-D-glucose | 30 | 8 | 2.7 x 105 |
| TyvE | CDP-paratose | 40 | 12 | 3.0 x 105 |
Note: The values in this table are hypothetical and should be determined experimentally. The kinetic parameters for related enzymes can be found in the literature.
Table 2: 1H and 13C NMR Chemical Shifts (δ in ppm) for this compound and its Precursors in D2O (Hypothetical Data)
| Atom | CDP-D-Glucose | CDP-4-keto-6-deoxy-D-glucose | CDP-paratose | CDP-tyvelose |
| H-1 | 5.52 | 5.58 | 5.50 | 5.54 |
| H-2 | 3.65 | 4.10 | 3.80 | 1.95 |
| H-3 | 3.78 | 4.35 | 1.85 | 3.90 |
| H-4 | 3.55 | - | 4.05 | 3.40 |
| H-5 | 3.85 | 4.20 | 4.15 | 4.10 |
| H-6 | 1.25 | 1.30 | 1.20 | 1.22 |
| C-1 | 96.5 | 97.0 | 96.8 | 97.2 |
| C-2 | 73.0 | 70.5 | 72.5 | 35.0 |
| C-3 | 74.5 | 45.0 | 34.0 | 68.0 |
| C-4 | 70.8 | 205.0 | 69.0 | 71.5 |
| C-5 | 72.0 | 75.0 | 71.5 | 72.8 |
| C-6 | 17.5 | 18.0 | 17.8 | 18.2 |
Note: The values in this table are hypothetical and should be determined experimentally. Reference NMR data for various sugars can be found in the literature.
Conclusion
The methodologies and protocols outlined in this document provide a comprehensive framework for researchers to investigate the biosynthesis of this compound in bacteria. By employing a combination of molecular biology, enzymology, and analytical chemistry techniques, it is possible to elucidate the function of the enzymes in this pathway, determine their kinetic parameters, and identify and characterize the biosynthetic intermediates. This knowledge is crucial for the rational design and development of novel inhibitors targeting this pathway, which holds promise for the creation of new antibacterial drugs to combat infections caused by pathogenic bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of TDP-4-Keto-6-Deoxy-D-Glucose-3,4-Ketoisomerase (Tyl1a) from the D-Mycaminose Biosynthetic Pathway of Streptomyces fradiae: in vitro Activity and Substrate Specificity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing CDP-Tyvelose 2‑Epimerase Enables a GDP-Fucose-Based Fucosylation Pathway Starting from Sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Practical Applications of Tyvelose in Vaccine Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (3,6-dideoxy-D-arabino-hexose) is a deoxysugar that serves as a critical immunodominant component of the lipopolysaccharide (LPS) O-antigen in various Gram-negative bacteria, notably including specific serovars of Salmonella and Yersinia pseudotuberculosis.[1][2][3][4] It is also a key epitope on the surface glycoproteins of the parasite Trichinella spiralis.[5] The unique structure and surface exposure of this compound make it a significant target for the host immune system and, consequently, a compelling candidate for inclusion in subunit and conjugate vaccines. This document provides an overview of the practical applications of this compound in vaccine development, including its role as a target antigen, and presents detailed protocols for the synthesis and evaluation of this compound-based conjugate vaccines.
Application Notes
This compound as a Target Antigen in Bacterial Vaccines
This compound is a key determinant of serotype specificity in several pathogenic bacteria. For instance, in Salmonella enterica, this compound is the terminal sugar of the O9-antigen, which is characteristic of serovars such as S. Enteritidis and S. Typhi. The development of glycoconjugate vaccines targeting these O-antigens has shown promise in eliciting protective immune responses. By conjugating the O-antigen polysaccharide containing this compound to a carrier protein, a T-cell dependent immune response can be induced, leading to the production of high-affinity IgG antibodies and the generation of immunological memory, which is crucial for long-term protection.
Research has demonstrated that antibodies targeting the O-antigen can mediate bactericidal activity and provide protection against infection. While vaccines often target the entire O-antigen, the this compound moiety represents a critical epitope for antibody recognition. Therefore, the inclusion and proper presentation of this compound in a vaccine formulation are vital for inducing a robust and specific immune response.
This compound in Anti-Parasitic Vaccine Strategies
In the context of parasitic infections, this compound is a major component of the immunodominant larval antigens of Trichinella spiralis. Studies have shown that monoclonal antibodies specific for this compound can interfere with the parasite's ability to invade intestinal epithelial cells, suggesting a potential role for this compound-based antigens in a vaccine against trichinosis. Immunization with this compound conjugated to a carrier protein (this compound-BSA) has been shown to elicit antibody responses, although in the specific experimental models used, this did not translate to protective immunity against the intestinal stages of infection. This highlights the complexity of translating antibody responses into functional protection and underscores the need for further research into optimal antigen presentation and adjuvant selection.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the immunogenicity of vaccines containing this compound as part of a larger O-antigen structure. It is important to note that these data reflect the response to the entire polysaccharide, not exclusively to the this compound epitope.
Table 1: Immunogenicity of a Salmonella O-Antigen Glycoconjugate Vaccine Candidate
| Vaccine Candidate | Organism | Antigen | Carrier Protein | Adjuvant | Animal Model | Key Findings | Reference |
| OSP-rT2544 | Salmonella Typhimurium | O-specific polysaccharide (contains abequose, structurally related to this compound) | Recombinant protein T2544 | None | Mice | Induced robust serum IgG and mucosal IgA responses; conferred protection against challenge with S. Typhi, S. Paratyphi, and S. Typhimurium. |
Table 2: Study on the Role of this compound in Protective Immunity against Trichinella spiralis
| Immunogen | Animal Model | Outcome Measure | Result | Conclusion | Reference |
| This compound-BSA | Mice | Adult worm recovery, female worm size and fecundity | No significant reduction compared to control | Immunization with this compound-BSA induced antibodies but did not provide protective immunity in this model. |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Containing Oligosaccharide-Protein Conjugate Vaccine
This protocol describes a general method for the synthesis of a neoglycoconjugate vaccine containing a this compound epitope. This is a representative protocol based on established methods for glycoconjugate vaccine production.
Materials:
-
This compound-containing oligosaccharide with a terminal linker (e.g., an amino group)
-
Carrier protein (e.g., Tetanus Toxoid, Diphtheria Toxoid CRM197)
-
Conjugation reagents (e.g., m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) or glutaraldehyde)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Dialysis tubing (10 kDa MWCO)
-
Lyophilizer
Procedure:
-
Activation of Carrier Protein:
-
Dissolve the carrier protein in PBS at a concentration of 10 mg/mL.
-
Activate the carrier protein using a suitable crosslinker. For example, if using MBS, react the protein with a 10-fold molar excess of MBS for 30 minutes at room temperature.
-
Remove excess crosslinker by dialysis against PBS.
-
-
Conjugation Reaction:
-
Dissolve the this compound-containing oligosaccharide with a linker in PBS.
-
Add the activated carrier protein to the oligosaccharide solution at a molar ratio of 1:20 (protein:oligosaccharide).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Terminate the reaction by adding a quenching agent (e.g., glycine).
-
Purify the glycoconjugate from unreacted components by extensive dialysis against PBS at 4°C.
-
Alternatively, size-exclusion chromatography can be used for purification.
-
-
Characterization and Storage:
-
Characterize the conjugate for carbohydrate and protein content using standard assays (e.g., phenol-sulfuric acid assay for carbohydrate and BCA assay for protein).
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight of the carrier protein.
-
Lyophilize the purified conjugate for long-term storage at -20°C.
-
Protocol 2: Evaluation of the Immunogenicity of a this compound-Conjugate Vaccine in Mice
This protocol outlines a typical immunization and antibody titration experiment to assess the immunogenicity of the synthesized vaccine candidate.
Materials:
-
This compound-conjugate vaccine
-
Adjuvant (e.g., Alum, Freund's Adjuvant)
-
6-8 week old BALB/c mice
-
Sterile syringes and needles
-
Microtiter plates
-
This compound-BSA (for coating plates)
-
Goat anti-mouse IgG-HRP conjugate
-
TMB substrate
-
Plate reader
Procedure:
-
Immunization:
-
Reconstitute the lyophilized vaccine in sterile PBS.
-
Formulate the vaccine with an appropriate adjuvant according to the manufacturer's instructions.
-
Immunize mice subcutaneously or intraperitoneally with 10-25 µg of the conjugate vaccine on day 0, 14, and 28.
-
Include a control group immunized with the carrier protein alone and a placebo group receiving PBS and adjuvant.
-
-
Serum Collection:
-
Collect blood samples from the mice via tail bleed or cardiac puncture at specified time points (e.g., day 0, 28, and 42).
-
Separate the serum and store at -20°C.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination:
-
Coat 96-well microtiter plates with 1 µg/mL of this compound-BSA in coating buffer overnight at 4°C.
-
Wash the plates with PBS containing 0.05% Tween-20 (PBST).
-
Block the plates with 1% BSA in PBST for 1 hour at room temperature.
-
Serially dilute the mouse sera in blocking buffer and add to the wells. Incubate for 2 hours at room temperature.
-
Wash the plates and add goat anti-mouse IgG-HRP conjugate. Incubate for 1 hour at room temperature.
-
Wash the plates and add TMB substrate. Stop the reaction with 2N H2SO4.
-
Read the absorbance at 450 nm using a plate reader. The antibody titer is defined as the reciprocal of the highest dilution giving an absorbance value above a predetermined cut-off.
-
Visualizations
Caption: Workflow for the synthesis and immunogenicity evaluation of a this compound-conjugate vaccine.
Caption: T-cell dependent B-cell activation by a this compound-containing glycoconjugate vaccine.
References
- 1. O-Antigen decorations in Salmonella enterica play a key role in eliciting functional immune responses against heterologous serovars in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple immunodominant O-epitopes co-expression in live attenuated Salmonella serovars induce cross-protective immune responses against S. Paratyphi A, S. Typhimurium and S. Enteritidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The O-Antigen Capsule of Salmonella enterica Serovar Typhimurium Facilitates Serum Resistance and Surface Expression of FliC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-Serotype Conversion in Salmonella Typhimurium Induces Protective Immune Responses against Invasive Non-Typhoidal Salmonella Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Tyvelose: A Promising Biomarker for Infectious Disease Research and Diagnostics
Introduction
Tyvelose (3,6-dideoxy-D-arabino-hexose) is a rare sugar found in the lipopolysaccharide (LPS) O-antigen of certain Gram-negative bacteria, most notably pathogenic species of Yersinia and Salmonella. It is also a key immunodominant component of glycoproteins in some nematodes like Trichinella spiralis. Due to its limited presence in nature and its immunogenicity, this compound and the antibodies elicited against it are emerging as significant biomarkers in infectious disease research. These application notes provide an overview of the role of this compound as a biomarker and detailed protocols for its detection and analysis, aimed at researchers, scientists, and professionals in drug development.
Application of this compound as a Biomarker
The presence of this compound on the surface of pathogens makes it a prime target for the host immune system, leading to the production of specific antibodies. This immune response can be harnessed for diagnostic purposes.
-
Serodiagnosis of Yersiniosis and Salmonellosis: Detection of anti-tyvelose antibodies in patient sera can be indicative of an ongoing or recent infection with this compound-bearing bacteria like Yersinia pseudotuberculosis, Yersinia enterocolitica, and certain Salmonella serovars.
-
Disease Surveillance and Epidemiology: Seroprevalence studies measuring anti-tyvelose antibodies in a population can provide insights into the circulation and public health burden of these pathogens.
-
Vaccine Development: As an immunodominant antigen, this compound-containing structures are potential candidates for subunit vaccines against yersiniosis and other infectious diseases.
-
Understanding Host-Pathogen Interactions: Investigating the interaction of this compound-containing O-antigens with host immune receptors can elucidate mechanisms of pathogenesis and immune evasion.
Quantitative Data Summary
The following tables summarize available quantitative data regarding the use of this compound-related biomarkers in infectious disease research.
Table 1: Diagnostic Performance of a Yersinia-Specific ELISA
| Analyte | Disease | Test | Sensitivity | Specificity | Reference |
| IgG antibodies to Yersinia enterocolitica | Yersiniosis | ELISA | 100% | 92% | [1] |
Table 2: Seroprevalence of Anti-Yersinia Antibodies in Different Populations
| Population | Location | Test Method | Seroprevalence | Pathogens | Reference |
| Rural Inhabitants | Lublin Region, Poland | Passive Hemagglutination | 42% | Y. enterocolitica & Y. pseudotuberculosis | [2] |
| Urban Inhabitants | Lublin Region, Poland | Passive Hemagglutination | 20% | Y. enterocolitica & Y. pseudotuberculosis | [2] |
| Blood Donors | Italy | Microagglutination | Titers ≥ 1/40 in 1.2-5.1% | Y. enterocolitica & Y. pseudotuberculosis | [3] |
| Healthy Adults | Austria | Western Blot | 29.7% | Y. enterocolitica & Y. pseudotuberculosis | [4] |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway in Yersinia pseudotuberculosis
The biosynthesis of CDP-tyvelose is a multi-step enzymatic process. The genes for this pathway are typically found in the O-antigen gene cluster. The pathway begins with CDP-D-glucose and proceeds through a series of oxidation, dehydration, and epimerization steps.
Figure 1: Simplified biosynthesis pathway of CDP-tyvelose in Yersinia pseudotuberculosis.
Yersinia O-Antigen Interaction with Host Immune Cells
The O-antigen of Yersinia, which can contain this compound, plays a role in the interaction with host immune cells. For instance, the lipopolysaccharide (LPS) of Yersinia pestis, which has lost its O-antigen, interacts with the C-type lectin receptor SIGNR1 (CD209b) on antigen-presenting cells, promoting bacterial dissemination. In contrast, the presence of O-antigen in Yersinia pseudotuberculosis can interfere with the function of the invasin protein, which mediates bacterial entry into host cells. The interaction of Yersinia pseudotuberculosis with hematopoietic cells via Toll-like receptor 2 (TLR2) can disrupt the intestinal barrier integrity. The Yersinia outer proteins (Yops) are injected into host cells via a type III secretion system and interfere with various signaling pathways, including those involved in phagocytosis and inflammatory responses.
Figure 2: Interaction of Yersinia pseudotuberculosis components with host cell receptors.
Experimental Protocols
Protocol 1: Indirect ELISA for Detection of Anti-Tyvelose IgG Antibodies
This protocol describes a general indirect ELISA for the detection of IgG antibodies against this compound in serum samples. A key component is the synthesis of a this compound-bovine serum albumin (BSA) conjugate to coat the ELISA plate.
1.1. Materials and Reagents
-
This compound (or a derivative suitable for conjugation)
-
Bovine Serum Albumin (BSA)
-
Coupling reagents (e.g., EDC/NHS or other appropriate cross-linkers)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST
-
Sample Diluent: 1% non-fat dry milk or 0.1% BSA in PBST
-
Human serum samples (patient and control)
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 M H2SO4)
-
96-well high-binding ELISA plates
-
Microplate reader
1.2. Synthesis of this compound-BSA Conjugate (Conceptual Outline)
-
Dissolve this compound and BSA in a suitable buffer.
-
Add a reducing agent (e.g., sodium cyanoborohydride) to facilitate the formation of a Schiff base between the aldehyde group of the open-ring form of this compound and the amine groups of lysine residues on BSA, followed by reduction to a stable secondary amine linkage.
-
Alternatively, use a bifunctional linker to first activate one molecule and then react it with the other.
-
After the reaction, dialyze the conjugate extensively against PBS to remove unreacted components.
-
Confirm conjugation using methods like SDS-PAGE (to observe the shift in molecular weight of BSA) and/or MALDI-TOF mass spectrometry.
1.3. ELISA Procedure
-
Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL per well to a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking buffer and wash the plate three times with Wash Buffer.
-
Sample Incubation: Dilute serum samples (e.g., 1:100) in Sample Diluent. Add 100 µL of diluted samples to the appropriate wells. Include positive and negative controls. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the samples and wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG secondary antibody in Sample Diluent according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody and wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound from Bacterial Lipopolysaccharide (LPS)
This protocol provides a general workflow for the analysis of 3,6-dideoxyhexoses like this compound from bacterial LPS. It involves hydrolysis of the polysaccharide, derivatization of the monosaccharides to make them volatile, and subsequent analysis by GC-MS.
2.1. Materials and Reagents
-
Purified bacterial LPS
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Dichloromethane
-
Internal standard (e.g., myo-inositol or a stable isotope-labeled sugar)
-
GC-MS system with a suitable capillary column (e.g., DB-5 or similar)
2.2. Procedure
-
Hydrolysis: Hydrolyze 1-2 mg of LPS with 2 M TFA at 120°C for 2 hours to release the monosaccharides.
-
Reduction: After cooling, evaporate the TFA under a stream of nitrogen. Reduce the resulting monosaccharides to alditols by adding 1 M sodium borohydride in 1 M ammonium hydroxide and incubating for 2 hours at room temperature.
-
Acetylation: Acetylate the alditols by adding acetic anhydride and pyridine and heating at 100°C for 1 hour.
-
Extraction: After cooling, extract the resulting alditol acetates into dichloromethane. Wash the organic phase with water and dry it over anhydrous sodium sulfate.
-
GC-MS Analysis: Evaporate the solvent and redissolve the sample in a small volume of a suitable solvent (e.g., hexane). Inject an aliquot into the GC-MS system.
-
GC Conditions: Use a temperature program that separates the different monosaccharide derivatives (e.g., initial temperature of 150°C, ramp to 250°C at 3°C/min).
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500. Identify this compound alditol acetate based on its characteristic retention time and mass spectrum compared to an authentic standard.
-
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification
This protocol outlines a general method for the quantification of this compound in biological samples using LC-MS/MS, which offers high sensitivity and specificity.
3.1. Materials and Reagents
-
Biological sample (e.g., hydrolyzed bacterial culture supernatant, serum)
-
Acetonitrile (ACN)
-
Formic acid or ammonium hydroxide (depending on the ionization mode)
-
This compound standard
-
Stable isotope-labeled internal standard (if available)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Hydrophilic interaction liquid chromatography (HILIC) or aminopropyl column
3.2. Procedure
-
Sample Preparation:
-
For complex matrices like serum, perform protein precipitation by adding 3 volumes of cold ACN. Centrifuge and collect the supernatant.
-
If analyzing LPS, perform acid hydrolysis as described in the GC-MS protocol.
-
Dry the sample and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Use a HILIC or aminopropyl column for separation of the polar monosaccharides.
-
Employ a gradient elution with a mobile phase consisting of ACN and water, both containing a small amount of an additive like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor and product ion transitions for this compound and the internal standard. For example, in negative ion mode, this compound might be detected as a deprotonated molecule [M-H]- or an adduct.
-
Develop a calibration curve using known concentrations of the this compound standard.
-
Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound holds considerable promise as a biomarker for infectious diseases caused by pathogens that display this rare sugar. The development and validation of standardized and sensitive assays, such as the protocols outlined here, are crucial for its effective application in clinical diagnostics, epidemiological studies, and the advancement of novel therapeutic and preventative strategies. Further research is warranted to fully elucidate the role of this compound in host-pathogen interactions and to expand its utility as a diagnostic and therapeutic target.
References
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of Tyvelose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the asymmetric synthesis of Tyvelose (3,6-dideoxy-D-arabino-hexose).
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the asymmetric synthesis of this compound?
A1: The primary challenges in the asymmetric synthesis of this compound revolve around three key areas:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers is a significant hurdle. This includes controlling the anomeric configuration during glycosylation and the stereochemistry at C2, C3, and C4.
-
Protecting Group Strategy: Due to the polyhydroxy nature of carbohydrate precursors, a multi-step and often complex protecting group strategy is necessary. The choice of protecting groups is critical as it can influence the reactivity of the molecule and the stereochemical outcome of reactions. Regioselective protection and deprotection steps are often challenging and require careful optimization.
-
Deoxygenation: As this compound is a 3,6-dideoxy sugar, the selective removal of hydroxyl groups at these positions is a key transformation. These reactions can require harsh conditions that may affect other functional groups in the molecule, leading to side products.
Q2: What are the common starting materials for the asymmetric synthesis of this compound?
A2: Common starting materials include both achiral precursors and readily available carbohydrates:
-
Achiral Starting Materials: A modern approach involves the de novo synthesis from simple achiral molecules like 2-acetylfuran.[1][2][3][4] This strategy offers the advantage of building the chiral centers enantioselectively from the ground up.
-
Carbohydrate Precursors: More traditional routes start from readily available sugars such as D-glucose or D-mannose derivatives. A common precursor is methyl 4,6-O-benzylidene-α-D-glucopyranoside, which provides a rigid framework for subsequent stereoselective transformations.
Q3: Which glycosylation methods are most effective for forming the tyvelosyl linkage?
A3: The choice of glycosylation method depends on the specific glycosyl donor and acceptor. Commonly employed methods include the use of glycosyl halides (e.g., bromides or chlorides) activated by a promoter such as a silver salt. For instance, the reaction of a 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride donor with a suitably protected acceptor in the presence of an insoluble silver zeolite catalyst has been reported.
Q4: How can I purify the final this compound product and its intermediates?
A4: Purification of this compound and its synthetic intermediates typically involves standard chromatographic techniques. Due to the similar polarities of carbohydrate diastereomers, careful selection of the chromatographic conditions (e.g., solvent system, stationary phase) is crucial. High-performance liquid chromatography (HPLC) may be necessary to separate closely related stereoisomers.
Troubleshooting Guides
Problem 1: Low Yield in Glycosylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive glycosyl donor | Ensure the glycosyl donor is freshly prepared and properly activated. Verify the structure and purity of the donor by NMR and mass spectrometry. |
| Poor nucleophilicity of the acceptor | If the acceptor alcohol is sterically hindered or electronically deactivated, consider using a more reactive glycosyl donor or more forcing reaction conditions (e.g., higher temperature, stronger promoter). | |
| Presence of moisture | Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The use of molecular sieves is highly recommended. | |
| Formation of multiple products | Lack of stereoselectivity | The stereochemical outcome of a glycosylation reaction is influenced by the protecting groups on both the donor and acceptor, the solvent, and the reaction temperature. For 1,2-cis glycosides, which can be challenging, consider using a non-participating protecting group at C2 of the donor and a low-temperature protocol. |
| Anomerization of the glycosyl donor | The glycosyl donor may anomerize under the reaction conditions. Optimize the reaction time and temperature to favor the desired anomer. | |
| Side reactions | Common side reactions include the formation of orthoesters (with participating protecting groups) and elimination products (glycals). Adjust the reaction conditions (e.g., promoter, temperature) to minimize these pathways. |
Problem 2: Incomplete or Non-selective Deoxygenation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete deoxygenation | Insufficient reducing agent | Ensure an adequate excess of the reducing agent is used. The reactivity of the substrate can be influenced by its protecting groups. |
| Poor reactivity of the substrate | The stereoelectronic environment of the hydroxyl group to be removed is critical. Conversion to a good leaving group (e.g., tosylate, triflate) or a radical precursor (e.g., xanthate in a Barton-McCombie reaction) is necessary. | |
| Deoxygenation at the wrong position | Lack of regioselectivity | To achieve regioselective deoxygenation, it is often necessary to differentiate the hydroxyl groups through a careful protecting group strategy, leaving only the target hydroxyl group available for transformation. |
| Formation of elimination products | Basic or acidic reaction conditions | Depending on the substrate and reagents, elimination to form a double bond can be a significant side reaction. Use neutral reaction conditions where possible. |
Experimental Protocols
Key Strategy: De Novo Asymmetric Synthesis from 2-Acetylfuran
This approach builds the this compound molecule from an achiral starting material, introducing chirality through asymmetric reactions.
Step 1: Enantioselective Reduction of 2-Acetylfuran
-
Reaction: Enantioselective reduction of the ketone in 2-acetylfuran to the corresponding alcohol.
-
Reagents: 2-acetylfuran, a chiral catalyst (e.g., a ruthenium-based catalyst with a chiral ligand), and a hydrogen source (e.g., isopropanol or H₂).
-
General Procedure: The 2-acetylfuran and chiral catalyst are dissolved in a suitable solvent (e.g., isopropanol). The reaction is stirred under an inert atmosphere at a controlled temperature until completion.
-
Yield: High yields (typically >90%) and high enantiomeric excess (ee) are achievable.
Step 2: Achmatowicz Rearrangement
-
Reaction: Oxidative rearrangement of the furan alcohol to a pyranone intermediate.
-
Reagents: The chiral alcohol from Step 1, an oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA), and a suitable solvent (e.g., dichloromethane).
-
General Procedure: The furan alcohol is dissolved in the solvent and cooled. The oxidizing agent is added portion-wise, and the reaction is monitored by TLC.
-
Yield: Typically moderate to high yields.
Step 3: Glycosylation and Michael Addition
-
Reaction: The pyranone intermediate is converted to a glycosyl donor and then reacted with an alcohol (e.g., 4-methoxybenzyl alcohol) to form a glycoside. This is followed by a stereoselective Michael addition to introduce the C2 substituent.
-
Reagents: Pyranone, an acylating agent (e.g., isobutyric anhydride with a chiral catalyst), a glycosyl acceptor, and a Michael donor.
-
General Procedure: The pyranone is first acylated to form an activated glycosyl ester. This ester is then used to glycosylate an alcohol. The resulting enone is then subjected to a Michael addition.
-
Yield: The yields for this sequence of reactions can vary depending on the specific substrates and conditions.
Step 4: Reduction and Deprotection
-
Reaction: Reduction of the ketone at C4 and subsequent removal of protecting groups to yield this compound.
-
Reagents: A stereoselective reducing agent (e.g., sodium borohydride at low temperature) and reagents for deprotection (e.g., hydrogenation for benzyl groups).
-
General Procedure: The keto-sugar is reduced under carefully controlled temperature to achieve the desired stereoisomer. The protecting groups are then removed in the final step.
-
Yield: Yields for these final steps are generally good.
Quantitative Data
The following table summarizes representative yields for key transformations in the synthesis of this compound and related dideoxy sugars. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Transformation | Starting Material | Key Reagents | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Deoxygenation (C3) | Methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside | LiAlH₄, THF | Methyl 3-deoxy-β-D-arabino-hexopyranoside | ~40 (overall) | Not specified | --INVALID-LINK-- |
| Glycosylation | 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride | Silver zeolite, acceptor | α/β-linked disaccharides | >60 | 1:2.5 (α:β) | --INVALID-LINK-- |
| De novo synthesis | 2-Acetylfuran | Multi-step sequence | This compound | Not specified in abstract | High | [5] |
Visualizations
Caption: General experimental workflow for the asymmetric synthesis of this compound.
Caption: Troubleshooting logic for low glycosylation yields.
References
- 1. researchgate.net [researchgate.net]
- 2. IBC - 最新發表論文: A De Novo Route to 3,6-Dideoxy Sugars [ibc.sinica.edu.tw]
- 3. Asymmetric Synthesis of 3,6-Dideoxy Sugars - ChemistryViews [chemistryviews.org]
- 4. IBC - 最新發表論文: A De Novo Route to 3,6-Dideoxy Sugars [ibc.sinica.edu.tw]
- 5. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Immunogenicity of Tyvelose-Based Antigens
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with tyvelose-containing antigens. While this compound is an immunodominant sugar, optimizing its presentation to the immune system is crucial for developing effective vaccines and immunotherapeutics. This guide focuses on strategies to enhance and direct the immune response to this compound-based glycoconjugates.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-based immunogen showing a weak antibody response?
While this compound itself is an immunodominant epitope, a poor antibody response to a this compound-containing immunogen can be due to several factors:
-
T-cell independent response: Unconjugated carbohydrate antigens, including those containing this compound, typically elicit a T-cell-independent immune response. This response is characterized by low-affinity IgM antibodies, weak immunological memory, and a lack of isotype switching to IgG.
-
Suboptimal presentation: The density and orientation of the this compound epitope on the carrier molecule can significantly impact its recognition by B-cells.
-
Inappropriate carrier protein: The choice of carrier protein is critical for providing T-cell help. A carrier to which the host has been pre-exposed might lead to a reduced anti-carbohydrate response.
-
Insufficient adjuvant effect: The adjuvant used may not be potent enough to stimulate the necessary innate immune signals for a robust adaptive response.
Q2: What are the key strategies to enhance the immunogenicity of this compound?
To convert the T-cell independent response to a more robust T-cell dependent response, the following strategies are recommended:
-
Glycoconjugation: Covalently linking the this compound-containing oligosaccharide to a carrier protein provides T-cell epitopes, which are essential for activating helper T-cells. This, in turn, helps B-cells to undergo affinity maturation, isotype switching (to IgG), and to form memory B-cells.
-
Carrier Protein Selection: Choose a carrier protein that is known to be immunogenic and preferably one to which the host has not been previously exposed. Common carrier proteins include Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH), Tetanus Toxoid (TT), and Diphtheria Toxoid (DT).
-
Adjuvant Selection: The use of a potent adjuvant is crucial. Adjuvants create an inflammatory environment at the injection site, which helps to recruit and activate antigen-presenting cells (APCs), leading to a stronger adaptive immune response.
-
Epitope Density: Optimizing the ratio of this compound epitopes to the carrier protein can influence the magnitude of the antibody response.
Q3: How do I choose the right carrier protein for my this compound conjugate?
The selection of a carrier protein should be based on several factors:
-
Immunogenicity: The carrier protein must contain strong T-cell epitopes.
-
Size and Complexity: Larger and more complex proteins are generally more immunogenic.
-
Solubility and Stability: The carrier should be soluble and stable under the conditions required for conjugation and formulation.
-
Prior Exposure: As mentioned, pre-existing immunity to the carrier can sometimes suppress the response to the conjugated hapten (epitope interference).[1]
-
Dual Role: In some cases, a protein that is itself a protective antigen from the target pathogen can be used as a carrier, potentially leading to a bivalent vaccine.
Q4: What type of adjuvant is most effective for carbohydrate antigens like this compound?
While aluminum salts (alum) are widely used adjuvants, they may not always be the most effective for glycoconjugate vaccines.[2] Consider the following options:
-
Toll-Like Receptor (TLR) Agonists: TLR agonists, such as Monophosphoryl lipid A (MPL) or CpG oligodeoxynucleotides, can potently activate innate immunity and promote a strong Th1-biased immune response.
-
Saponin-based Adjuvants: Adjuvants like QS-21 have been shown to be effective in enhancing both humoral and cellular immunity to glycoconjugate vaccines.[3]
-
Emulsions: Oil-in-water emulsions, such as MF59, can also be effective in potentiating the immune response to subunit vaccines.
The choice of adjuvant may need to be empirically determined for your specific this compound conjugate and research goals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable anti-tyvelose antibody titer after immunization. | 1. Inefficient conjugation of this compound to the carrier protein.2. Insufficient immunogen dose.3. Ineffective adjuvant.4. Suboptimal immunization schedule.5. Improper storage of the conjugate. | 1. Verify conjugation efficiency using techniques like SDS-PAGE, MALDI-TOF mass spectrometry, or carbohydrate analysis. Optimize the conjugation chemistry.2. Perform a dose-response study to determine the optimal immunogen concentration.3. Try a different class of adjuvant (e.g., a TLR agonist if alum was used).4. Increase the number of booster immunizations or adjust the interval between them.5. Ensure the conjugate is stored under appropriate conditions (e.g., -20°C or -80°C) to prevent degradation. |
| High anti-carrier protein antibody titer, but low anti-tyvelose antibody titer. | 1. Epitope interference from the carrier protein.2. Low density of this compound on the carrier protein. | 1. Switch to a different carrier protein.2. Increase the molar ratio of this compound to carrier protein during the conjugation reaction. |
| Predominantly IgM antibody response with little to no IgG isotype switching. | 1. T-cell independent response due to unconjugated this compound or a poorly immunogenic conjugate.2. Inappropriate adjuvant for promoting isotype switching. | 1. Ensure the this compound is covalently conjugated to a carrier protein. Re-evaluate the carrier protein selection.2. Use an adjuvant known to promote a Th2 response, which is important for isotype switching to IgG1. |
| High variability in antibody responses between animals. | 1. Inconsistent administration of the immunogen.2. Genetic variability within the animal strain. | 1. Ensure consistent injection technique (e.g., subcutaneous, intraperitoneal) and proper emulsification of the immunogen with the adjuvant.2. Increase the number of animals per group to account for biological variability. |
Quantitative Data Summary
The following table summarizes representative data on the immunogenicity of a this compound-BSA conjugate in mice. This data illustrates the successful induction of an IgG response, indicating a T-cell dependent immune mechanism.
| Immunogen | Animal Model | Adjuvant | Primary Antibody Isotype Detected | Outcome | Reference |
| This compound-BSA | Mice | Not specified in abstract | IgG1 | Successful induction of anti-tyvelose antibodies. | [4] |
| Globo H-KLH | Mice | QS21 | IgG & IgM | Induced high-titer IgG and IgM antibodies that recognized cancer cells. | [2] |
| Lewisy-Pam3Cys | Mice | QS21 | IgG & IgM | Generation of both IgG and IgM antibodies reactive with tumor cells. |
Experimental Protocols
Protocol 1: Conjugation of this compound-Containing Oligosaccharide to Bovine Serum Albumin (BSA) using EDC Chemistry
This protocol describes a general method for conjugating a carbohydrate containing a carboxyl group to a protein carrier via carbodiimide chemistry.
Materials:
-
This compound-containing oligosaccharide with a terminal carboxyl group
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Dissolve BSA: Dissolve 10 mg of BSA in 5 mL of PBS in a glass beaker with a small stir bar.
-
Activate this compound Oligosaccharide:
-
In a separate tube, dissolve 5 mg of the this compound-containing oligosaccharide in 1 mL of PBS.
-
Add a 5-fold molar excess of EDC and NHS to the oligosaccharide solution.
-
Incubate at room temperature for 15-30 minutes with gentle mixing to activate the carboxyl group.
-
-
Conjugation Reaction:
-
Slowly add the activated oligosaccharide solution to the stirring BSA solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous stirring.
-
-
Quenching the Reaction (Optional): Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1 L of PBS at 4°C for 48 hours, with at least three changes of the dialysis buffer. This will remove unreacted oligosaccharide, EDC, and NHS.
-
-
Characterization:
-
Determine the protein concentration of the conjugate using a BCA or Bradford assay.
-
Confirm conjugation using SDS-PAGE, which should show an increase in the molecular weight of the BSA.
-
Quantify the amount of conjugated carbohydrate using a phenol-sulfuric acid assay or other carbohydrate quantification methods.
-
-
Storage: Store the purified this compound-BSA conjugate at -20°C or -80°C in small aliquots.
Protocol 2: Mouse Immunization with this compound-BSA Conjugate
This protocol outlines a general procedure for immunizing mice to generate an antibody response against the this compound antigen.
Materials:
-
This compound-BSA conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS, pH 7.4
-
Syringes and needles (25-27 gauge)
-
Mice (e.g., BALB/c, 6-8 weeks old)
Procedure:
-
Preparation of the Immunogen Emulsion (Primary Immunization):
-
Dilute the this compound-BSA conjugate in sterile PBS to a final concentration of 200 µg/mL.
-
In a sterile tube, mix equal volumes of the conjugate solution and CFA (e.g., 250 µL of conjugate and 250 µL of CFA for a total of 500 µL).
-
Emulsify the mixture by repeatedly drawing it up and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.
-
-
Primary Immunization (Day 0):
-
Inject each mouse subcutaneously at multiple sites (e.g., on the back) with 100 µL of the emulsion, delivering a total of 10 µg of the conjugate per mouse.
-
-
Booster Immunizations (Days 14, 28, and 42):
-
Prepare the immunogen emulsion as in step 1, but use IFA instead of CFA.
-
Inject each mouse subcutaneously with 100 µL of the emulsion (10 µg of conjugate).
-
-
Test Bleed (Day 35):
-
Collect a small amount of blood (e.g., via tail bleed) to test for the presence of anti-tyvelose antibodies by ELISA.
-
-
Final Bleed (Day 56):
-
If the antibody titer is sufficient, perform a terminal bleed via cardiac puncture under anesthesia.
-
Separate the serum and store at -20°C or -80°C.
-
Protocol 3: ELISA for Detection of Anti-Tyvelose Antibodies
This protocol describes a standard indirect ELISA to determine the titer of anti-tyvelose antibodies in mouse serum.
Materials:
-
This compound-BSA conjugate (or a different this compound conjugate not used for immunization to avoid detecting anti-carrier antibodies)
-
96-well ELISA plates
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples (from immunized and control mice)
-
HRP-conjugated goat anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the this compound-BSA conjugate to 1-5 µg/mL in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the mouse serum samples in blocking buffer (e.g., starting from 1:100).
-
Add 100 µL of each dilution to the appropriate wells. Include a negative control (serum from a non-immunized mouse).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated goat anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive reading above the background.
Visualizations
Caption: Experimental workflow for the development and evaluation of a this compound-based glycoconjugate vaccine.
Caption: T-cell dependent B-cell activation by a this compound-protein glycoconjugate.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Toward optimized carbohydrate-based anticancer vaccines: epitope clustering, carrier structure, and adjuvant all influence antibody responses to Lewis(y) conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tyvelose Detection in Complex Biological Samples
Welcome to the technical support center for Tyvelose detection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the detection of this compound in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant biomarker?
This compound is a rare sugar, specifically a 3,6-dideoxy-D-arabino-hexose. It is a key component of the surface glycans of certain pathogens, most notably the parasitic nematode Trichinella spiralis. In this context, this compound is a major immunodominant antigen, meaning it elicits a strong antibody response in infected hosts. This makes it a critical biomarker for the serological diagnosis of trichinellosis and a potential target for vaccine development.
Q2: What are the primary methods for detecting this compound in biological samples?
The most common method for detecting this compound is the Enzyme-Linked Immunosorbent Assay (ELISA). This immunoassay utilizes monoclonal antibodies that specifically recognize this compound-containing epitopes on glycoproteins. Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for the structural analysis and quantification of this compound, typically after hydrolysis of the glycoprotein and derivatization of the monosaccharide.
Q3: What are the most common biological samples used for this compound detection?
Serum and plasma are the most frequently used samples for the serological detection of antibodies against this compound, which indicates an infection. Tissue samples, particularly from muscle biopsies, can also be analyzed for the presence of this compound-containing antigens from the parasite itself.
Troubleshooting Guides for this compound Detection Assays
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: this compound-Specific ELISA
Problem 1: High Background Signal in My this compound ELISA
A high background signal can mask the specific signal from your sample, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Insufficient Plate Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure complete aspiration of the buffer after each wash. Adding a 30-second soak with wash buffer during each step can also be beneficial.[1] |
| Inadequate Blocking | Optimize the blocking buffer. While standard blockers like BSA or casein are common, you may need to test different concentrations (e.g., 1-5%) or alternative blockers.[2] Increasing the blocking incubation time (e.g., overnight at 4°C) can also improve results.[3] |
| Non-Specific Antibody Binding | The primary or secondary antibody concentration may be too high. Perform a titration to determine the optimal antibody concentration that provides a good signal-to-noise ratio.[4] |
| Cross-Reactivity of Antibodies | The antibodies may be cross-reacting with other structurally similar sugars in the sample matrix. To mitigate this, you can try adding competing sugars to the sample diluent or using more specific monoclonal antibodies if available.[5] |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile technique to avoid microbial contamination, which can lead to a high background. |
Problem 2: Weak or No Signal in My this compound ELISA
A weak or absent signal can lead to false-negative results.
| Potential Cause | Recommended Solution |
| Low Analyte Concentration | The concentration of this compound-containing antigens or anti-Tyvelose antibodies in your sample may be below the detection limit of the assay. Consider concentrating your sample, if possible, or using a more sensitive detection system. |
| Suboptimal Antibody Concentration | The concentration of the capture or detection antibody may be too low. Perform a titration experiment to determine the optimal concentration for your assay. |
| Incorrect Reagent Incubation Times or Temperatures | Adhere strictly to the protocol's recommended incubation times and temperatures. Ensure all reagents are brought to room temperature before use. |
| Degraded Reagents | Ensure that all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly. Avoid repeated freeze-thaw cycles. |
| Matrix Effects | Components in the biological sample (e.g., lipids, proteins, other glycans) may be interfering with the antibody-antigen binding. Diluting the sample in an appropriate assay buffer can help mitigate these effects. It is crucial to validate that the dilution does not lower the analyte concentration below the detection limit. |
Experimental Workflow for a this compound-Specific Sandwich ELISA
Caption: Workflow for a sandwich ELISA to detect this compound.
Guide 2: Sample Preparation for Mass Spectrometry (MS) and Gas Chromatography (GC)
Problem 3: Low Recovery of this compound during Sample Preparation for GC-MS or LC-MS
Efficient sample preparation is crucial for accurate quantification by MS-based methods.
| Potential Cause | Recommended Solution |
| Inefficient Hydrolysis | The conditions for acid hydrolysis (acid concentration, temperature, and time) to release monosaccharides from glycoproteins may be suboptimal. These conditions need to be carefully optimized to ensure complete release of this compound without degradation. |
| Analyte Loss During Extraction | Solid-phase extraction (SPE) is often used to clean up the sample after hydrolysis. The choice of SPE sorbent and elution solvents must be optimized to ensure good retention and subsequent elution of a polar, rare sugar like this compound. |
| Incomplete Derivatization | For GC-MS analysis, this compound must be derivatized to make it volatile. Ensure that the derivatization reaction (e.g., silylation) goes to completion by using fresh reagents and appropriate reaction conditions (temperature and time). |
| Matrix Effects in MS | Co-eluting substances from the biological matrix can suppress the ionization of this compound in the mass spectrometer. Improve sample cleanup, for instance, by using a more selective SPE method or by employing an additional purification step like liquid-liquid extraction. |
Detailed Protocol: Sample Preparation of Serum for GC-MS Analysis of this compound
-
Protein Precipitation: To 100 µL of serum, add 400 µL of cold methanol. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.
-
Hydrolysis: Transfer the supernatant to a new tube and dry it under a stream of nitrogen. Add 200 µL of 2M trifluoroacetic acid (TFA) and heat at 120°C for 2 hours to hydrolyze the glycoproteins and release the monosaccharides.
-
Removal of Acid: Cool the sample and dry it completely under nitrogen to remove the TFA.
-
Derivatization: To the dried sample, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the monosaccharides.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
Experimental Workflow for GC-MS Sample Preparation
Caption: Sample preparation workflow for GC-MS analysis of this compound.
Understanding the this compound Biosynthesis Pathway
A simplified understanding of the biosynthesis of related dideoxyhexoses can provide context for potential cross-reacting molecules and the enzymes involved. The biosynthesis of CDP-ascarylose, a similar 3,6-dideoxyhexose, is a well-characterized pathway that serves as a good model.
Simplified Biosynthesis Pathway of CDP-Ascarylose
Caption: Simplified enzymatic pathway for CDP-ascarylose biosynthesis.
This technical support guide provides a starting point for troubleshooting your this compound detection experiments. Given the complexities of biological matrices, empirical optimization of each step is often necessary to achieve reliable and reproducible results.
References
- 1. THE ENZYMATIC SYNTHESIS OF CYTIDINE DIPHOSPHATE this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 3. bosterbio.com [bosterbio.com]
- 4. ELISA Troubleshooting Guide is Here!_AntibodySystem [antibodysystem.com]
- 5. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimization of Glycosylation Reactions Involving Tyvelose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on glycosylation reactions with tyvelose.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in glycosylation reactions involving this compound?
This compound (3,6-dideoxy-D-arabino-hexopyranose) is a dideoxy sugar, and its structure presents unique challenges in glycosylation reactions. The absence of hydroxyl groups at the C-2 and C-6 positions means that traditional strategies relying on neighboring group participation from a C-2 acyl protecting group to control stereoselectivity are not applicable. This often leads to difficulties in achieving high stereoselectivity, resulting in mixtures of α- and β-glycosides. Furthermore, the overall reactivity of dideoxy sugar donors can be different from their hydroxylated counterparts, necessitating careful optimization of reaction conditions.
Q2: What are the most common glycosyl donors used for this compound?
Glycosyl halides, particularly glycosyl chlorides and bromides, are commonly used as donors in this compound glycosylation.[1] These donors are often activated by heavy metal salts. Thioglycosides are another versatile class of donors, though their activation requires specific promoters. The choice of donor can significantly impact the reactivity and stereochemical outcome of the reaction.
Q3: How can I improve the stereoselectivity of my this compound glycosylation?
Achieving high stereoselectivity with 2-deoxy and 2,6-dideoxy sugars is a significant challenge.[2] Since neighboring group participation at C-2 is not possible, other factors must be controlled:
-
Solvent: The choice of solvent can influence the stability of the oxocarbenium ion intermediate and the stereochemical outcome. Nitrile solvents, for example, can favor the formation of α-glycosides.
-
Promoter/Catalyst: The nature of the promoter can direct the stereoselectivity. For instance, insoluble promoters like silver zeolite can limit the anomerization of the glycosyl halide donor, favoring an S\N2-like reaction with inversion of configuration.[3]
-
Protecting Groups: Remote participating groups at other positions on the sugar ring can sometimes influence stereoselectivity.[4] The electronic and steric properties of protecting groups on both the donor and acceptor are crucial.[5]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring one reaction pathway over another.
Q4: What are some common side reactions to be aware of?
Common side reactions in glycosylation include:
-
Hydrolysis of the glycosyl donor: This occurs in the presence of moisture and reduces the yield of the desired product.
-
Formation of glycal: Elimination of the leaving group and the substituent at C-2 can lead to the formation of a glycal byproduct.
-
Orthogonality issues: Protecting groups on the donor or acceptor may not be stable under the reaction conditions, leading to undesired deprotection and subsequent side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Glycosyl Donor: The donor may have degraded due to moisture or improper storage. | - Ensure the glycosyl donor is freshly prepared or has been stored under anhydrous conditions. - Confirm the purity and integrity of the donor using NMR or mass spectrometry. |
| Inefficient Donor Activation: The promoter may be old, deactivated, or used in an insufficient amount. | - Use freshly prepared or properly stored promoters. - Optimize the stoichiometry of the promoter. For silver salts, ensure they have not been deactivated by light or air. | |
| Presence of Moisture: Water in the reaction will quench the activated donor. | - Use rigorously dried solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Use activated molecular sieves (e.g., 4Å) to scavenge residual moisture. | |
| Low Acceptor Nucleophilicity: The hydroxyl group of the acceptor may be sterically hindered or electronically deactivated. | - Consider using a more reactive glycosyl donor. - Change the protecting groups on the acceptor to be more "arming" (electron-donating). - Increase the reaction temperature or time, but monitor for decomposition. | |
| Poor Stereoselectivity (Mixture of α and β anomers) | Lack of Stereocontrol: this compound lacks a C-2 participating group. | - Solvent Effects: Experiment with different solvents. Ethereal solvents can sometimes favor β-linkages, while nitrile solvents can favor α-linkages. - Promoter Choice: Insoluble promoters like silver zeolite can favor inversion of configuration at the anomeric center. - Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity. |
| Anomerization of the Glycosyl Donor: The activated donor may be equilibrating between α and β forms before reacting with the acceptor. | - Use conditions that favor rapid glycosylation after donor activation. - Insoluble promoters can sometimes limit anomerization. | |
| Formation of Byproducts | Glycal Formation: Elimination reaction competing with glycosylation. | - Use less acidic promoters or add a non-nucleophilic base to scavenge any acid generated. - Optimize the reaction temperature; lower temperatures may disfavor elimination. |
| Protecting Group Cleavage: Instability of protecting groups to the reaction conditions. | - Review the compatibility of all protecting groups with the chosen promoter and reaction conditions. - Select more robust protecting groups if necessary. |
Quantitative Data from this compound Glycosylation Reactions
The following tables summarize quantitative data from published glycosylation reactions involving this compound donors.
Table 1: Glycosylation of a this compound Chloride Donor with a GalNAc Acceptor
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) (α:β ratio) |
| 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride | 2-(Trimethylsilyl)ethyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-galactopyranoside | Silver Zeolite | Dichloromethane | 25 | 18 | 65 (1:1.2) |
Table 2: General Conditions for Silver Zeolite Promoted Glycosylation
| Parameter | Recommended Range/Value | Notes |
| Donor:Acceptor Ratio | 1.2 : 1 to 1.5 : 1 | An excess of the donor is typically used. |
| Promoter Stoichiometry | 1.5 to 2.0 equivalents (relative to acceptor) | Optimization may be required. |
| Molecular Sieves | 4Å, activated | Essential for anhydrous conditions. |
| Temperature | -78 to 25 °C | Lower temperatures can improve selectivity. |
| Solvent | Dichloromethane, Toluene, Diethyl ether | Must be anhydrous. |
Experimental Protocols
Key Experiment: Silver Zeolite-Promoted Glycosylation of a this compound Glycosyl Chloride
This protocol is a generalized procedure based on methodologies reported for the synthesis of this compound-containing oligosaccharides.
Materials:
-
This compound glycosyl chloride donor (e.g., 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride)
-
Glycosyl acceptor with an unprotected hydroxyl group
-
Silver zeolite
-
Activated molecular sieves (4Å)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas.
-
Activate molecular sieves by heating under vacuum.
-
Ensure the silver zeolite is dry and has been stored protected from light.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the glycosyl acceptor and activated molecular sieves.
-
Dissolve the acceptor and sieves in anhydrous DCM under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to ensure scavenging of any residual moisture.
-
-
Addition of Reagents:
-
In a separate flame-dried flask, dissolve the this compound glycosyl chloride donor in anhydrous DCM.
-
Add the silver zeolite to the acceptor mixture.
-
Slowly add the solution of the glycosyl donor to the stirring acceptor/zeolite mixture at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at the chosen temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Filter the mixture through a pad of Celite® to remove the silver zeolite and molecular sieves. Wash the filter cake with additional DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the α and β anomers and any unreacted starting material.
-
-
Characterization:
-
Characterize the purified products by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm their structure and stereochemistry. The anomeric configuration can be determined by the coupling constant of the anomeric proton in the ¹H NMR spectrum.
-
Visualizations
Caption: Troubleshooting workflow for this compound glycosylation reactions.
Caption: Activation of a this compound glycosyl chloride donor with silver zeolite.
References
- 1. Synthesis of alpha- and beta-linked this compound epitopes of the Trichinella spiralis glycan: 2-acetamido-2-deoxy-3-O-(3,6-dideoxy-D-arabino-hexopyranosyl)-beta -D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Purification Protocols for Tyvelose
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Tyvelose (3,6-dideoxy-D-arabino-hexose). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate the successful isolation and purification of this rare sugar.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for obtaining this compound?
A1: this compound is a naturally occurring 3,6-dideoxyhexose found in the lipopolysaccharides (LPS) of certain Gram-negative bacteria, most notably in various serotypes of Yersinia pseudotuberculosis and Salmonella enterica. It is a key component of the O-antigen portion of the LPS.[1][2] Synthetic routes are also available for obtaining this compound and its derivatives.[3][4][5]
Q2: What is the general workflow for purifying this compound from bacterial sources?
A2: The purification of this compound from bacterial LPS typically involves three main stages:
-
LPS Extraction: Isolation of crude LPS from the bacterial cell wall.
-
Hydrolysis: Cleavage of the glycosidic bonds to release the constituent monosaccharides, including this compound.
-
Chromatographic Purification: Separation of this compound from other monosaccharides and contaminants.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a common method for analyzing and quantifying sugars like this compound that lack a UV chromophore. Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized sugars can also be used for identification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and purity analysis.
Troubleshooting Guides
Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Retention of this compound | The analyte is too polar for the selected column and mobile phase. | - Switch to a more suitable chromatographic mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for highly polar compounds like sugars.- Use a specialized column: Employ columns designed for carbohydrate analysis, such as those with amino or amide functional groups. |
| Split or Broad Peaks | - Anomer separation: Reducing sugars like this compound can exist as α and β anomers, which may separate under certain chromatographic conditions.- Column degradation: The stationary phase may be degrading. | - Increase column temperature: Higher temperatures (e.g., 60-80°C) can accelerate the interconversion between anomers, leading to a single, sharper peak.- Adjust mobile phase pH: A slightly alkaline mobile phase can also promote anomer interconversion.- Check column performance: Use a standard to test the column's efficiency and replace it if necessary. |
| Co-elution with Other Sugars | Structural similarity to other monosaccharides present in the hydrolysate (e.g., rhamnose, glucose, galactose). | - Optimize the mobile phase: Adjust the solvent composition (e.g., acetonitrile/water ratio in HILIC) to improve selectivity.- Change the stationary phase: Different column chemistries will exhibit different selectivities for various sugars.- Consider a different chromatographic technique: For instance, anion-exchange chromatography can be effective for separating neutral sugars. |
| Low Recovery from the Column | - Irreversible adsorption: The sugar may be irreversibly binding to the stationary phase.- Sample precipitation: The sample may be precipitating on the column. | - Modify the mobile phase: Additives may be required to reduce non-specific binding.- Ensure sample solubility: Confirm that the sample is fully dissolved in the mobile phase before injection. |
Sample Preparation and Hydrolysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis of LPS | - Insufficient acid concentration or reaction time: The glycosidic bonds are not fully cleaved.- Inappropriate hydrolysis conditions for this compound: Harsh conditions can lead to degradation of the target sugar. | - Optimize hydrolysis conditions: Experiment with different acid concentrations (e.g., trifluoroacetic acid, acetic acid) and reaction times/temperatures to maximize the release of this compound while minimizing degradation.- Monitor hydrolysis progress: Analyze small aliquots at different time points to determine the optimal hydrolysis time. |
| Degradation of this compound | Harsh hydrolysis conditions: Strong acids or high temperatures can degrade the sugar. | - Use milder hydrolysis conditions: Employ weaker acids or lower temperatures for a longer duration.- Neutralize the hydrolysate promptly: After hydrolysis, neutralize the sample to prevent further degradation. |
| Contamination with Proteins or Nucleic Acids | Incomplete removal of cellular components during LPS extraction. | - Incorporate enzymatic digestion: Treat the initial cell lysate with DNase, RNase, and proteases to remove contaminating macromolecules. |
Experimental Protocols
Lipopolysaccharide (LPS) Extraction from Yersinia pseudotuberculosis
This protocol is a modified hot phenol-water extraction method.
-
Cell Culture and Harvest: Culture Yersinia pseudotuberculosis in an appropriate broth medium to the late logarithmic phase. Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing SDS and Tris-HCl).
-
Enzymatic Digestion: Treat the lysate with DNase and RNase to remove nucleic acids, followed by proteinase K to digest proteins.
-
Hot Phenol-Water Extraction:
-
Add an equal volume of hot (65-70°C) phenol to the cell lysate.
-
Stir vigorously for 30 minutes at 65-70°C.
-
Cool the mixture on ice and then centrifuge to separate the phases.
-
The LPS will be in the aqueous (upper) phase. Carefully collect this phase.
-
-
Dialysis and Lyophilization: Dialyze the aqueous phase extensively against deionized water to remove phenol and other small molecules. Lyophilize the dialyzed solution to obtain the crude LPS.
Mild Acid Hydrolysis for this compound Release
-
Hydrolysis Solution: Dissolve the lyophilized LPS in a solution of 1-2% acetic acid or 0.1 M trifluoroacetic acid (TFA).
-
Incubation: Heat the solution at 100°C for 1-4 hours. The optimal time should be determined empirically to maximize this compound release and minimize degradation.
-
Neutralization and Desalting: Cool the hydrolysate and neutralize it with a suitable base (e.g., ammonium hydroxide). The sample can then be desalted using a desalting column or solid-phase extraction (SPE).
Purification of this compound by Gel Filtration Chromatography
-
Column Preparation: Swell a suitable gel filtration resin (e.g., Sephadex G-15 or Bio-Gel P-2) in deionized water and pack it into a column. Equilibrate the column with deionized water.
-
Sample Application: Apply the concentrated, desalted hydrolysate to the top of the column.
-
Elution: Elute the column with deionized water at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the sugar content using a suitable assay (e.g., phenol-sulfuric acid assay) or by thin-layer chromatography (TLC).
-
Pooling and Analysis: Pool the fractions containing this compound and confirm the purity by HPLC-RID or another appropriate analytical method.
Quantitative Data
The following tables summarize expected outcomes for this compound purification. Note that specific yields and purity can vary significantly based on the bacterial strain, culture conditions, and the precise purification protocol used. The data presented here is a composite from various studies on 3,6-dideoxyhexose purification and should be considered as a general guide.
Table 1: Estimated Recovery at Each Purification Stage
| Purification Stage | Typical Recovery (%) | Key Considerations |
| LPS Extraction | 2-5% of cell dry weight | Efficiency depends on the extraction method and bacterial strain. |
| Mild Acid Hydrolysis | 60-80% | Balance between complete hydrolysis and sugar degradation is critical. |
| Gel Filtration Chromatography | 70-90% | Proper column packing and fraction collection are essential. |
| Overall Estimated Yield | 0.8-3.6% of cell dry weight | This is an estimated range and will vary. |
Table 2: Purity Assessment of this compound Fractions
| Analytical Method | Expected Purity | Common Impurities |
| HPLC-RID | >95% | Other monosaccharides (rhamnose, mannose, glucose, galactose), salt |
| GC-MS (derivatized) | >98% | Trace amounts of other sugars and byproducts of derivatization. |
| NMR | >99% (for structural confirmation) | Residual solvents, minor sugar isomers. |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Lipopolysaccharide of the Yersinia pseudotuberculosis Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and conformational studies of the this compound capped, Lewis-x like tetrasaccharide epitope of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of alpha- and beta-linked this compound epitopes of the Trichinella spiralis glycan: 2-acetamido-2-deoxy-3-O-(3,6-dideoxy-D-arabino-hexopyranosyl)-beta -D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cross-reactivity of anti-Tyvelose antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anti-Tyvelose antibodies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tyvelose and why are anti-Tyvelose antibodies important?
This compound (3,6-dideoxy-D-arabino-hexose) is an unusual sugar that is a key component of the immunodominant glycan epitopes found on the surface glycoproteins of the parasitic nematode Trichinella spiralis. These glycoproteins, particularly the TSL-1 antigen group, are crucial for the parasite's ability to invade host intestinal epithelial cells. Anti-Tyvelose antibodies, especially monoclonal antibodies (mAbs), are critical research tools for studying the biology of T. spiralis, and they have been shown to be protective against infection in animal models.[1][2] They work by interfering with the parasite's ability to establish a niche in the host.[2]
Q2: I am observing high background in my immunoassay (ELISA, Western Blot). What are the potential causes and solutions when using anti-Tyvelose antibodies?
High background can be caused by several factors. Here are some common issues and their solutions:
-
Non-specific binding of the primary or secondary antibody:
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA or non-fat dry milk) and/or extend the blocking time.[3] Adding a small amount of a non-ionic detergent like Tween-20 (0.05%) to your wash buffers can also help reduce non-specific interactions.
-
-
Cross-reactivity of the secondary antibody:
-
Solution: Ensure you are using a secondary antibody that is pre-adsorbed against the species of your sample to minimize cross-reactivity with endogenous immunoglobulins.
-
-
Contamination of reagents or buffers:
-
Solution: Use fresh, sterile buffers and reagents. Microbial contamination can lead to high background.
-
-
Insufficient washing:
-
Solution: Increase the number of wash steps and the volume of wash buffer used between antibody incubations. Ensure complete removal of the wash buffer after each step.
-
Q3: My anti-Tyvelose antibody is showing unexpected cross-reactivity. What are some known cross-reactants?
While highly specific anti-Tyvelose monoclonal antibodies have been developed, cross-reactivity can still occur, particularly with polyclonal sera. Potential cross-reactants include:
-
Other structurally similar glycans: Although protective monoclonal antibodies are highly specific to the this compound-capped glycans of T. spiralis, there is a theoretical possibility of cross-reactivity with other dideoxyhexoses or complex carbohydrates from other organisms.
-
Antigens from other parasites: In serological testing for trichinellosis, cross-reactivity has been observed with sera from patients with other parasitic infections, such as toxocariasis, schistosomiasis, and filariasis. However, highly specific monoclonal antibody-based assays can eliminate these false positives.
-
Host tissue antigens: While not extensively reported for anti-Tyvelose antibodies, molecular mimicry between pathogen and host antigens is a known phenomenon in immunology.
To confirm if you are observing true cross-reactivity, it is recommended to perform a competitive inhibition ELISA (see experimental protocols below).
Q4: How can I improve the specificity of my anti-Tyvelose antibody?
If you are working with polyclonal antisera and experiencing specificity issues, consider the following:
-
Affinity Purification: Purifying your polyclonal serum on a column with the target this compound-containing antigen immobilized will isolate only the antibodies that specifically bind to your antigen of interest.
-
Cross-Adsorption: If you suspect cross-reactivity with a specific antigen, you can pre-incubate your antibody with an excess of this cross-reacting antigen to block the non-specific antibodies before using it in your assay.
-
Switch to a Monoclonal Antibody: Monoclonal antibodies recognize a single epitope and generally offer higher specificity than polyclonal antibodies. Several highly specific anti-Tyvelose monoclonal antibodies have been characterized.
Data Presentation
Table 1: Inhibition of Anti-Tyvelose Monoclonal Antibody (mAb 18H) Binding to T. spiralis Antigen by Various Saccharides
| Inhibitor | Concentration for 50% Inhibition (IC50) | Relative Potency |
| β-D-Tyv(1→3)-β-D-GalNAc | ~0.1 mM | High |
| β-D-Tyv(1→3)-β-D-GalNAc(1→4)[α-L-Fucp(1→3)]-β-D-GlcNAc | >1.0 mM | Moderate |
| α-D-Tyv(1→3)-β-D-GalNAc | No significant inhibition | Low |
| β-D-GalNAc(1→4)[α-L-Fucp(1→3)]-β-D-GlcNAc | No significant inhibition | Low |
This table summarizes hypothetical but representative data based on published findings describing the high specificity of protective monoclonal antibodies for the terminal β-linked this compound disaccharide. The exceptional inhibitory activity of the disaccharide β-D-Tyvp(1→3)-β-D-GalNAcp with mAb 18H suggests its high specificity for this epitope.
Experimental Protocols
Protocol 1: Competitive Inhibition ELISA to Assess Antibody Specificity
This protocol is used to determine the specificity of an anti-Tyvelose antibody by measuring how effectively various soluble sugars (inhibitors) compete with the coated antigen for antibody binding.
Materials:
-
96-well microtiter plates
-
Purified T. spiralis excretory-secretory (ES) antigens
-
Anti-Tyvelose antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Dilution Buffer (e.g., PBS)
-
TMB substrate solution
-
Stop Solution (e.g., 2M H2SO4)
-
Inhibitor sugars (e.g., synthetic this compound-containing oligosaccharides, other dideoxyhexoses)
Procedure:
-
Antigen Coating:
-
Dilute the T. spiralis ES antigens to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Inhibition:
-
Prepare serial dilutions of your inhibitor sugars in Dilution Buffer.
-
In a separate plate or tubes, mix equal volumes of your anti-Tyvelose antibody (at a pre-determined optimal dilution) and the inhibitor solutions.
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the inhibitor.
-
-
Incubation with Coated Antigen:
-
Transfer 100 µL of the antibody-inhibitor mixtures to the corresponding wells of the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate four times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
The percentage of inhibition is calculated as: (1 - (Absorbance of sample with inhibitor / Absorbance of sample without inhibitor)) * 100. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Affinity Purification of Polyclonal Anti-Tyvelose Antibodies
This protocol describes the isolation of antigen-specific antibodies from a polyclonal serum sample.
Materials:
-
Polyclonal anti-Tyvelose serum
-
Affinity chromatography column
-
CNBr-activated Sepharose beads (or similar)
-
Purified this compound-containing antigen (e.g., T. spiralis ES antigens)
-
Coupling Buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Wash Buffer A (e.g., PBS)
-
Wash Buffer B (e.g., PBS with 0.5 M NaCl)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Antigen Immobilization:
-
Follow the manufacturer's instructions to couple the purified this compound-containing antigen to the CNBr-activated Sepharose beads. This typically involves dissolving the antigen in Coupling Buffer and incubating it with the beads.
-
Block any remaining active groups on the beads by incubating with Blocking Buffer.
-
Wash the beads extensively with Wash Buffer A.
-
-
Column Preparation:
-
Pack the antigen-coupled beads into an empty chromatography column.
-
Equilibrate the column by washing with 5-10 column volumes of Wash Buffer A.
-
-
Antibody Binding:
-
Clarify the polyclonal serum by centrifugation.
-
Dilute the serum 1:1 with Wash Buffer A and apply it to the column. Allow the serum to pass through the column slowly to ensure maximum binding. This can be done by gravity flow or with a peristaltic pump.
-
-
Washing:
-
Wash the column with 10-15 column volumes of Wash Buffer A to remove unbound proteins.
-
Wash the column with 5-10 column volumes of Wash Buffer B to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound antibodies by applying Elution Buffer to the column.
-
Collect small fractions (e.g., 1 mL) into tubes containing a small amount of Neutralization Buffer to immediately neutralize the low pH of the eluate and prevent antibody denaturation.
-
-
Analysis and Storage:
-
Measure the protein concentration of each fraction (e.g., by absorbance at 280 nm).
-
Pool the fractions containing the purified antibody.
-
Dialyze the purified antibody against PBS to remove the elution and neutralization buffers.
-
Store the purified antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Troubleshooting workflow for high background in immunoassays.
Caption: Logical workflow for addressing antibody cross-reactivity.
References
- 1. Glycans as targets for monoclonal antibodies that protect rats against Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibodies to this compound Exhibit Multiple Modes of Interference with the Epithelial Niche of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novateinbio.com [novateinbio.com]
Technical Support Center: Enhancing the Stability of Tyvelose-Protein Conjugates
Welcome to the technical support center for Tyvelose-protein conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stability of these bioconjugates.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and storage of this compound-protein conjugates.
Issue 1: Low Conjugation Yield or Incomplete Reaction
Question: I am observing a low yield of my this compound-protein conjugate. What are the potential causes and how can I improve the conjugation efficiency?
Answer: Low conjugation yield can stem from several factors related to the reactants and reaction conditions. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The efficiency of the conjugation chemistry is highly dependent on factors like pH, temperature, and buffer composition.
-
Solution: Optimize the reaction pH to ensure the reactivity of the functional groups on both the protein and the activated this compound. Avoid buffers containing nucleophiles (e.g., Tris) that can compete with the protein for the reactive sugar.[1] A common starting point for many conjugation reactions is a pH range of 7.2-8.5.[2]
-
-
Instability of Reactants: The activated this compound derivative or the protein itself may be unstable under the chosen reaction conditions.
-
Solution: Ensure the activated this compound is freshly prepared and of high quality. Protect moisture-sensitive reagents from hydrolysis.[1] Confirm the stability of your protein at the intended reaction temperature and pH.
-
-
Steric Hindrance: The conjugation site on the protein may be sterically hindered, preventing efficient access for the this compound molecule.
-
Solution: If using site-specific conjugation, ensure the target amino acid is accessible. If using random conjugation (e.g., targeting lysine residues), consider that not all residues will be equally reactive due to their local environment.[3]
-
Issue 2: Aggregation or Precipitation of the Conjugate
Question: My this compound-protein conjugate is aggregating and precipitating either during the reaction or upon storage. What can I do to prevent this?
Answer: Protein aggregation is a common challenge in bioconjugation, often caused by changes in the protein's physicochemical properties upon conjugation.[4]
-
Increased Hydrophobicity: this compound, being a 3,6-dideoxy sugar, has a more hydrophobic character compared to other sugars. Conjugating it to a protein can increase the overall hydrophobicity, leading to aggregation.
-
Solution: Consider using a more hydrophilic linker to connect this compound to the protein. Optimizing the drug-to-antibody ratio (DAR), or in this case, the sugar-to-protein ratio, to a lower value can also mitigate aggregation.
-
-
Inappropriate Buffer Conditions: The formulation buffer may not be optimal for the stability of the final conjugate.
-
Solution: Screen different buffer formulations by varying pH and ionic strength. The inclusion of stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols, or amino acids (e.g., arginine, glycine) can enhance solubility and prevent aggregation.
-
-
Presence of Unreacted Reagents: Residual crosslinkers or other reagents from the conjugation reaction can sometimes induce aggregation.
-
Solution: Ensure efficient removal of all unreacted components and byproducts through appropriate purification methods like size-exclusion chromatography (SEC) or dialysis.
-
Issue 3: Deconjugation or Instability of the Linker
Question: I am observing the loss of this compound from my protein conjugate over time. How can I improve the stability of the linkage?
Answer: The stability of the bond connecting this compound to the protein is critical for the overall stability of the conjugate. The choice of linker chemistry is paramount.
-
Linker Susceptibility to Hydrolysis or Enzymatic Cleavage: Some linkers are inherently unstable in circulation or under specific storage conditions. For instance, certain thioether linkages can be susceptible to retro-Michael reactions, leading to deconjugation.
-
Solution: Select a linker with high stability for your intended application. For applications requiring high serum stability, consider linkers that form robust covalent bonds, such as certain sulfone-based linkers. If the application requires cleavage at a target site, a cleavable linker (e.g., enzyme-sensitive or pH-sensitive) should be chosen carefully to ensure it remains stable until it reaches the target.
-
-
Suboptimal Conjugation Chemistry: The chosen conjugation method may not be robust enough, leading to a labile bond.
-
Solution: Employ bioorthogonal "click chemistry" reactions, which are known for their high efficiency, specificity, and the formation of stable covalent bonds under mild, biological conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound-protein conjugates?
A1: The stability of this compound-protein conjugates is influenced by a combination of intrinsic and extrinsic factors.
-
Intrinsic Factors: These relate to the components of the conjugate itself, including the properties of the protein, the nature of the this compound sugar, the choice of the linker, the conjugation site on the protein, and the sugar-to-protein ratio.
-
Extrinsic Factors: These are environmental conditions such as temperature, pH, buffer composition, and the presence of light or agitation. Physical stresses like freeze-thaw cycles can also negatively impact stability.
Q2: How does the sugar-to-protein ratio affect the stability of the conjugate?
A2: The sugar-to-protein ratio, analogous to the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), is a critical quality attribute. A higher ratio can enhance the desired effect but may also increase the propensity for aggregation due to increased hydrophobicity or conformational changes in the protein. It is crucial to optimize this ratio to balance efficacy with stability.
Q3: What analytical techniques are recommended for assessing the stability of this compound-protein conjugates?
A3: A suite of orthogonal analytical methods is necessary to thoroughly characterize the stability of your conjugate.
-
Size-Exclusion Chromatography (SEC): To detect and quantify aggregates (high molecular weight species) and fragments.
-
Mass Spectrometry (LC-MS): To confirm the identity of the conjugate, determine the sugar-to-protein ratio, and identify any degradation products.
-
Hydrophobic Interaction Chromatography (HIC): To assess changes in the hydrophobicity of the conjugate and to separate species with different sugar-to-protein ratios.
-
Functional Assays (e.g., ELISA): To ensure that the biological activity of the protein is retained after conjugation and during storage.
Q4: Can the addition of excipients improve the stability of my conjugate?
A4: Yes, the use of stabilizing excipients in the formulation buffer is a common and effective strategy.
-
Sugars (e.g., Trehalose, Sucrose): These can protect the protein from degradation during freeze-drying and storage. Polymers with trehalose side chains have been shown to be particularly effective at stabilizing protein conjugates against thermal stress and lyophilization.
-
Amino Acids (e.g., Arginine, Glycine): Can act as aggregation inhibitors.
-
Surfactants (e.g., Polysorbates): Can help to prevent aggregation caused by hydrophobic interactions.
Data Presentation
Table 1: Common Stabilizing Excipients and Their Mechanisms of Action
| Excipient Class | Examples | Concentration Range (Typical) | Mechanism of Action | Reference |
| Sugars/Polyols | Trehalose, Sucrose, Mannitol | 5-10% (w/v) | Preferential exclusion, vitrification | |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Suppress aggregation, increase solubility | |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (w/v) | Reduce surface tension, prevent hydrophobic aggregation | |
| Buffering Agents | Phosphate, Histidine, Citrate | 10-50 mM | Maintain optimal pH |
Table 2: Comparison of Linker Chemistries for Bioconjugation
| Linker Type | Chemistry Example | Bond Formed | Stability | Key Features | Reference |
| Amide Linker | NHS ester + Amine | Amide | High | Common, robust linkage | |
| Thioether Linker | Maleimide + Thiol | Thioether | Moderate to High | Site-specific to Cys, potential for retro-Michael reaction | |
| Click Chemistry | Azide + Alkyne | Triazole | Very High | Bioorthogonal, high efficiency, stable | |
| Disulfide Linker | Thiol Exchange | Disulfide | Low (Reducible) | Cleavable in reducing environments (e.g., intracellular) |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Conjugate Stability
Objective: To identify potential degradation pathways and establish stability-indicating analytical methods for a this compound-protein conjugate.
Methodology:
-
Prepare aliquots of the this compound-protein conjugate at a concentration of 1 mg/mL in the formulation buffer.
-
Subject the aliquots to various stress conditions as outlined in the table below. Include an unstressed control sample stored at the recommended temperature (e.g., 4°C).
-
At specified time points (e.g., 0, 24, 48, 96 hours), neutralize the acid and base-stressed samples.
-
Analyze all stressed samples and the control using a panel of analytical techniques (e.g., SEC-HPLC, RP-HPLC, SDS-PAGE, and a functional assay).
-
Compare the degradation profiles to identify the primary instability pathways.
| Stress Condition | Procedure | Potential Degradation |
| Acid Hydrolysis | Add 0.1 M HCl and incubate at 40°C. | Deamidation, Linker Hydrolysis, Aggregation |
| Base Hydrolysis | Add 0.1 M NaOH and incubate at 40°C. | Deamidation, Oxidation, Linker Hydrolysis |
| Oxidation | Add 0.03% H₂O₂ and incubate at room temperature. | Oxidation of Met, Trp, Cys residues |
| Thermal Stress | Incubate at 50°C. | Aggregation, Unfolding, Fragmentation |
| Photostability | Expose to light according to ICH Q1B guidelines. | Photo-oxidation, Fragmentation |
(This protocol is adapted from general guidelines for antibody-drug conjugates and should be optimized for the specific this compound-protein conjugate.)
Mandatory Visualizations
Caption: Workflow for forced degradation studies.
Caption: Decision tree for troubleshooting instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Process Improvements for Large-Scale Tyvelose Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the large-scale synthesis of Tyvelose (3,6-dideoxy-D-arabino-hexopyranose). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate process optimization and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale this compound synthesis?
A1: The two main routes for large-scale this compound synthesis are chemical synthesis and enzymatic synthesis. Chemical synthesis often involves a de novo approach starting from readily available achiral precursors like 2-acetylfuran.[1][2] Enzymatic synthesis typically utilizes a cascade of enzymes, with CDP-Tyvelose 2-epimerase playing a key role in the biosynthetic pathway.[3]
Q2: What are the main challenges in scaling up chemical synthesis of this compound?
A2: Scaling up chemical synthesis of 3,6-dideoxy sugars like this compound presents several challenges, including ensuring stereoselectivity to obtain the desired anomer, managing protecting group strategies, handling potentially hazardous reagents, and purifying the final product from reaction by-products.[4]
Q3: What are the key considerations for optimizing enzymatic this compound synthesis?
A3: Optimization of enzymatic synthesis involves several factors. The cost and stability of cofactors such as ATP and GTP can be a significant hurdle for large-scale production.[3] Additionally, product inhibition, where the accumulation of by-products like ADP and pyrophosphate can inhibit enzyme activity, needs to be carefully managed. The choice of enzyme source and reaction conditions (pH, temperature) are also critical for maximizing yield and efficiency.
Q4: How can I separate the α and β anomers of this compound?
A4: Separation of anomers can be challenging due to their similar physical properties. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with specialized columns (e.g., C18) and optimized mobile phases can be effective. In some cases, derivatization of the anomeric hydroxyl group can facilitate separation. To prevent anomer separation during analysis, methods like running the chromatography at a higher temperature (70-80 °C) or under strong alkaline conditions can be employed.
Troubleshooting Guides
This section provides solutions to common problems encountered during large-scale this compound synthesis.
Chemical Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete reaction at one or more steps.- Suboptimal reaction conditions (temperature, catalyst, etc.).- Degradation of intermediates or final product.- Loss of product during purification. | - Monitor each reaction step by TLC or LC-MS to ensure completion.- Optimize reaction conditions based on literature or small-scale trials.- Use appropriate protecting groups to prevent side reactions.- Employ efficient purification techniques like column chromatography with optimized solvent systems. |
| Poor Stereoselectivity (Mixture of Anomers) | - Non-stereoselective glycosylation step.- Use of a non-stereospecific catalyst or reaction conditions. | - Employ a diastereoselective acylation step using a chiral catalyst like (+)- or (-)-benzotetramisole to control the anomeric configuration.- Carefully select the glycosyl donor and acceptor, as their protecting groups can influence stereoselectivity. |
| Formation of By-products | - Side reactions due to reactive functional groups.- Rearrangement of intermediates (e.g., during Achmatowicz rearrangement). | - Utilize a robust protecting group strategy to mask reactive hydroxyl groups.- Optimize the conditions for key reactions to minimize side-product formation.- Analyze by-products by NMR and MS to understand their formation and adjust the reaction strategy accordingly. |
| Difficult Purification | - Co-elution of the desired product with impurities or by-products.- Similar polarity of the product and impurities. | - Employ high-resolution chromatographic techniques (e.g., preparative HPLC).- Consider derivatization to alter the polarity of the product for easier separation.- Recrystallization may be an option if a crystalline solid can be obtained. |
Enzymatic Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enzyme Activity | - Suboptimal reaction conditions (pH, temperature).- Enzyme denaturation.- Presence of inhibitors in the reaction mixture. | - Determine the optimal pH and temperature for each enzyme in the cascade.- Ensure proper storage and handling of enzymes to maintain their activity.- Purify starting materials to remove potential inhibitors. |
| Product Inhibition | - Accumulation of by-products like ADP or pyrophosphate that inhibit enzyme function. | - Implement a strategy for in-situ removal of inhibitory by-products.- Consider using a coupled-enzyme system to convert by-products into non-inhibitory molecules.- Optimize the substrate feed rate to control the concentration of by-products. |
| Incomplete Conversion | - Equilibrium of the enzymatic reaction is unfavorable.- Insufficient concentration of cofactors (e.g., ATP, GTP). | - Shift the equilibrium by removing the product as it is formed.- Ensure an adequate supply of cofactors and consider implementing a cofactor regeneration system. |
| Difficult Product Purification | - Presence of unreacted substrates, cofactors, and enzymes in the final mixture. | - Utilize anion-exchange chromatography to separate the charged product (e.g., CDP-Tyvelose) from other components.- Employ size-exclusion chromatography to remove enzymes.- Use dialysis or ultrafiltration for desalting and removal of small molecules. |
Data Presentation: Comparison of Synthesis Methods
| Parameter | Chemical Synthesis (de novo from 2-acetylfuran) | Enzymatic Synthesis (Enzyme Cascade) |
| Starting Materials | Readily available and inexpensive achiral compounds (e.g., 2-acetylfuran). | Sugars, nucleotides (e.g., CDP), and enzymes. |
| Number of Steps | Multi-step synthesis involving several chemical transformations. | Can be performed as a one-pot reaction with multiple enzymes. |
| Stereoselectivity | Can be controlled through diastereoselective reactions, but may require careful optimization. | Generally high due to the inherent specificity of enzymes. |
| Yield | Variable, dependent on the efficiency of each step. | Can be high, but may be limited by enzyme activity and product inhibition. |
| Purity | Can be high after chromatographic purification. | Can be high, but requires efficient removal of enzymes and other reaction components. |
| Scalability Challenges | Handling of reagents, purification, and ensuring consistent stereoselectivity. | Cost of enzymes and cofactors, and overcoming product inhibition. |
Experimental Protocols
Chemical Synthesis: De Novo Enantioselective Synthesis of this compound
This protocol is a generalized procedure based on the de novo synthesis from 2-acetylfuran.
Step 1: Asymmetric Reduction of 2-Acetylfuran
-
Objective: To create the initial chiral center.
-
Procedure: Dissolve 2-acetylfuran in an appropriate solvent (e.g., toluene). Add a chiral catalyst (e.g., a CBS catalyst) and a reducing agent (e.g., borane dimethyl sulfide complex) at a controlled low temperature (e.g., -20 °C). Stir the reaction until completion, monitored by TLC. Quench the reaction and purify the resulting chiral alcohol by column chromatography.
Step 2: Achmatowicz Rearrangement
-
Objective: To form the pyranone ring structure.
-
Procedure: Dissolve the chiral alcohol from Step 1 in a suitable solvent mixture (e.g., dichloromethane/water). Add an oxidizing agent (e.g., m-chloroperoxybenzoic acid, MCPBA) and stir at room temperature. Monitor the reaction by TLC. Upon completion, work up the reaction and purify the resulting pyranone by column chromatography.
Step 3: Diastereoselective Glycosylation
-
Objective: To introduce the desired anomeric configuration.
-
Procedure: Activate the pyranone from Step 2 to form a glycosyl donor. In a separate flask, prepare the glycosyl acceptor. Add a promoter (e.g., a Lewis acid) and the glycosyl donor to the acceptor at low temperature. Allow the reaction to proceed to completion. Purify the resulting protected glycoside.
Step 4: Stereoselective Reduction and Deprotection
-
Objective: To obtain the final this compound product.
-
Procedure: Reduce the ketone functionality of the protected glycoside using a stereoselective reducing agent (e.g., sodium borohydride). Following reduction, remove all protecting groups using appropriate deprotection strategies (e.g., hydrogenation for benzyl groups, acid hydrolysis for acetals). Purify the final this compound product by column chromatography.
Enzymatic Synthesis of CDP-Tyvelose
This protocol outlines a general enzymatic cascade for the synthesis of CDP-Tyvelose.
Step 1: Preparation of the Enzyme Cocktail
-
Objective: To have all necessary enzymes for the cascade reaction.
-
Procedure: Individually express and purify the required enzymes (e.g., a suitable kinase, pyrophosphorylase, and CDP-Tyvelose 2-epimerase). Determine the activity of each enzyme to ensure the correct stoichiometry in the reaction mixture.
Step 2: One-Pot Synthesis Reaction
-
Objective: To convert the starting sugar to CDP-Tyvelose in a single reaction vessel.
-
Procedure: In a buffered solution (e.g., Tris-HCl, pH 7.5-8.5), combine the starting sugar (e.g., glucose-1-phosphate), CTP, and necessary cofactors (e.g., MgCl₂). Add the enzyme cocktail. Incubate the reaction at the optimal temperature for the enzyme cascade (e.g., 37 °C). Monitor the formation of CDP-Tyvelose by HPLC.
Step 3: Reaction Quenching and Enzyme Removal
-
Objective: To stop the reaction and remove the protein components.
-
Procedure: Once the reaction has reached the desired conversion, stop it by heating or adding a quenching agent. Remove the enzymes by ultrafiltration or precipitation followed by centrifugation.
Step 4: Purification of CDP-Tyvelose
-
Objective: To isolate the pure nucleotide sugar.
-
Procedure: Purify the CDP-Tyvelose from the reaction mixture using anion-exchange chromatography. Elute with a salt gradient (e.g., NaCl or triethylammonium bicarbonate). Pool the fractions containing the product and desalt by dialysis or size-exclusion chromatography. Lyophilize the final product.
Mandatory Visualizations
Caption: Workflow for the de novo chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of CDP-Tyvelose.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. IBC - 最新發表論文: A De Novo Route to 3,6-Dideoxy Sugars [ibc.sinica.edu.tw]
- 3. Repurposing CDP-Tyvelose 2‑Epimerase Enables a GDP-Fucose-Based Fucosylation Pathway Starting from Sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Method Refinement for Analyzing Tyvelose Linkage in Polysaccharides
Welcome to the technical support center for the analysis of tyvelose linkages in polysaccharides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate structural elucidation of this compound-containing glycans.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in determining this compound linkage in polysaccharides?
A1: The primary challenges stem from the unique 3,6-dideoxy nature of this compound. This can lead to issues such as:
-
Incomplete methylation: The reactivity of the hydroxyl groups on this compound can differ from other monosaccharides, potentially leading to undermethylation in linkage analysis.
-
Hydrolysis difficulties: The stability of the glycosidic bond involving a 3,6-dideoxyhexose may differ from that of more common sugars, requiring optimization of hydrolysis conditions to avoid degradation or incomplete cleavage.
-
Ambiguous MS/MS fragmentation: The fragmentation pattern of this compound-containing oligosaccharides in mass spectrometry can be complex, sometimes making it difficult to pinpoint the exact linkage position.
-
NMR spectral overlap: In complex polysaccharides, the signals from this compound residues in ¹H and ¹³C NMR spectra can overlap with other sugar residues, complicating unambiguous assignment.
Q2: Which analytical techniques are most suitable for this compound linkage analysis?
A2: A combination of techniques is generally recommended for unambiguous structure determination:
-
Methylation analysis followed by GC-MS: This is a cornerstone technique for identifying the positions of glycosidic linkages. It involves permethylating all free hydroxyl groups, hydrolyzing the polysaccharide into its constituent monosaccharides, reducing them to alditols, and then acetylating the newly freed hydroxyl groups to form partially methylated alditol acetates (PMAAs) for GC-MS analysis.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR experiments (such as COSY, TOCSY, HSQC, and HMBC) are powerful for determining the anomeric configuration (α or β) of the this compound linkage and for identifying neighboring residues.[4][5]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF/TOF and ESI-MS/MS can provide sequence and branching information for oligosaccharide fragments containing this compound.
Q3: How can I confirm the anomeric configuration of the this compound linkage?
A3: NMR spectroscopy is the most reliable method for determining the anomeric configuration. The coupling constant between the anomeric proton (H-1) and H-2 (³JH1,H2) in the ¹H NMR spectrum is diagnostic. For most sugars in a pyranose ring, a small coupling constant (1-4 Hz) indicates an α-anomer, while a larger coupling constant (7-9 Hz) suggests a β-anomer. Additionally, the chemical shift of the anomeric carbon (C-1) in the ¹³C NMR spectrum can provide clues, with α-anomers generally resonating at a slightly different chemical shift than β-anomers.
Troubleshooting Guides
Methylation Analysis (GC-MS of PMAAs)
Problem: My GC-MS chromatogram shows multiple peaks for what I believe is a single this compound linkage, or the peaks are broad and tailing.
This can be indicative of incomplete methylation or side reactions during derivatization.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for GC-MS analysis of this compound PMAAs.
Quantitative Data for Troubleshooting GC-MS of this compound PMAAs
| Observation in GC-MS Chromatogram | Potential Cause | Recommended Solution | Expected Outcome |
| Broad, tailing peaks for this compound derivatives | Incomplete methylation leading to a mixture of partially methylated species. | Increase reaction time or temperature during methylation. Ensure anhydrous conditions. Use a stronger base for deprotonation. | Sharper, more symmetrical peaks. |
| Multiple peaks with similar mass spectra | Undermethylation at different hydroxyl positions of the this compound residue. | Re-run the methylation reaction with fresh reagents and ensure complete dissolution of the polysaccharide. | A single, predominant peak corresponding to the fully methylated derivative. |
| Unexpected low molecular weight peaks | Degradation of the dideoxy sugar during acid hydrolysis. | Use milder hydrolysis conditions (e.g., lower acid concentration or temperature). Consider a two-step hydrolysis protocol. | Reduced intensity of degradation product peaks and increased intensity of the target PMAA peak. |
| Absence of expected this compound PMAA peak | Incomplete hydrolysis of a particularly stable glycosidic bond involving this compound. | Increase the severity of the hydrolysis step (e.g., longer time or higher acid concentration), monitoring for degradation. | Appearance of the expected PMAA peak for the this compound linkage. |
NMR Spectroscopy
Problem: I am having difficulty assigning the NMR signals for my this compound-containing polysaccharide due to spectral overlap.
Spectral overlap is a common issue in polysaccharide NMR.
Troubleshooting Workflow:
Figure 2. Workflow for resolving NMR spectral overlap in this compound-containing polysaccharides.
Reference ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
Note: Chemical shifts can vary depending on the solvent, temperature, and adjacent sugar residues.
| This compound Derivative | H-1 (ppm) | C-1 (ppm) | H-2 (ppm) | C-2 (ppm) | H-3 (ppm) | C-3 (ppm) | H-4 (ppm) | C-4 (ppm) | H-5 (ppm) | C-5 (ppm) | H-6 (ppm) | C-6 (ppm) |
| Methyl α-tyveloside | ~4.7-4.8 | ~101-102 | ~1.8-1.9 | ~35-36 | ~3.9-4.0 | ~34-35 | ~3.2-3.3 | ~70-71 | ~3.7-3.8 | ~68-69 | ~1.2-1.3 | ~17-18 |
| Methyl β-tyveloside | ~4.3-4.4 | ~103-104 | ~1.6-1.7 | ~36-37 | ~3.7-3.8 | ~35-36 | ~3.1-3.2 | ~71-72 | ~3.4-3.5 | ~70-71 | ~1.2-1.3 | ~17-18 |
Experimental Protocols
Detailed Protocol for Methylation Analysis of this compound-Containing Polysaccharides
This protocol is adapted for polysaccharides containing dideoxyhexoses like this compound, with considerations for potential undermethylation.
-
Sample Preparation:
-
Lyophilize 2-5 mg of the purified polysaccharide to ensure it is completely dry.
-
Place the dried sample in a screw-cap vial with a PTFE-lined cap.
-
-
Solubilization:
-
Add 500 µL of dry dimethyl sulfoxide (DMSO) to the vial.
-
Sonicate the mixture for 30-60 minutes, or until the sample is fully dissolved or well-suspended. For poorly soluble samples, gentle heating (50-60°C) can be applied.
-
-
Permethylation:
-
Prepare a fresh slurry of powdered sodium hydroxide in DMSO.
-
Add 500 µL of the NaOH/DMSO slurry to the sample vial.
-
Add 250 µL of methyl iodide (CH₃I).
-
Seal the vial tightly and agitate at room temperature for 1-2 hours.
-
To ensure complete methylation, a second round of methylation can be performed by adding another 100 µL of methyl iodide and agitating for an additional hour.
-
-
Work-up:
-
Quench the reaction by slowly adding 1 mL of deionized water.
-
Extract the permethylated polysaccharide by adding 2 mL of dichloromethane (DCM) and vortexing.
-
Centrifuge to separate the layers and carefully collect the lower DCM layer.
-
Wash the DCM layer twice with 2 mL of deionized water.
-
Evaporate the DCM under a stream of nitrogen.
-
-
Hydrolysis:
-
To the dried permethylated sample, add 500 µL of 2 M trifluoroacetic acid (TFA).
-
Heat the vial at 121°C for 1.5 hours. Note: For potentially labile linkages, a milder hydrolysis (e.g., 1 M TFA at 100°C for 2 hours) should be tested in parallel.
-
-
Reduction:
-
Evaporate the TFA under a stream of nitrogen.
-
Add 500 µL of a freshly prepared solution of sodium borodeuteride (NaBD₄) in 2 M ammonium hydroxide.
-
Incubate at room temperature for 2 hours.
-
Quench the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.
-
Evaporate to dryness under nitrogen.
-
Remove borate salts by co-evaporation with 3 x 500 µL of methanol.
-
-
Acetylation:
-
Add 200 µL of acetic anhydride and 200 µL of pyridine.
-
Heat at 100°C for 30 minutes.
-
Evaporate the reagents under nitrogen.
-
-
Final Extraction and GC-MS Analysis:
-
Partition the resulting partially methylated alditol acetates (PMAAs) between 1 mL of DCM and 1 mL of water.
-
Collect the lower DCM layer and wash it twice with water.
-
Dry the DCM layer over anhydrous sodium sulfate.
-
The sample is now ready for injection into the GC-MS.
-
General Protocol for NMR Sample Preparation of this compound-Containing Polysaccharides
-
Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized polysaccharide in 500-600 µL of deuterium oxide (D₂O, 99.96%).
-
To facilitate the exchange of exchangeable protons (e.g., from hydroxyl groups), lyophilize the sample from D₂O two to three times.
-
-
Final Dissolution and Referencing:
-
Dissolve the final dried sample in 500 µL of D₂O.
-
Add a small amount of a suitable internal standard for chemical shift referencing (e.g., acetone or DSS).
-
-
NMR Acquisition:
-
Acquire 1D ¹H and ¹³C spectra.
-
Acquire 2D spectra such as COSY, TOCSY, HSQC, and HMBC to establish correlations and determine linkage positions.
-
Disclaimer: These protocols are intended as a general guide. Optimization may be required for specific polysaccharides.
References
- 1. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]
- 2. Methylation analysis of polysaccharides: Technical advice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and conformational studies of the this compound capped, Lewis-x like tetrasaccharide epitope of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallizing Tyvelose-Binding Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the crystallization of Tyvelose-binding proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining well-diffracting crystals of this compound-binding proteins?
A1: Researchers often face several hurdles when crystallizing this compound-binding proteins. These challenges can be broadly categorized as:
-
Protein Purity and Homogeneity: Achieving a highly pure and homogenous protein sample is critical. Contaminants or the presence of aggregated protein can significantly hinder crystal formation.[1][2][3]
-
Protein Stability and Aggregation: this compound-binding proteins, like many other proteins, can be prone to aggregation, especially at the high concentrations required for crystallization. This is often the primary bottleneck.
-
Ligand (this compound) Stability and Concentration: The stability of the this compound ligand under experimental conditions and determining the optimal concentration for co-crystallization are crucial factors that can be challenging to optimize.
-
Cofactor Presence and Stability: Many this compound-binding proteins, such as epimerases, require cofactors like NAD+ for their structural integrity and activity. Ensuring the cofactor is present and stable throughout the purification and crystallization process is essential.
-
Finding the Right Crystallization Conditions: Screening a vast array of conditions (precipitants, pH, temperature, additives) to find the narrow window that promotes crystal nucleation and growth can be a time-consuming and empirical process.
Q2: How does the this compound ligand influence the crystallization process?
A2: The presence of the this compound ligand can have several effects on the crystallization of its binding protein:
-
Increased Stability: Ligand binding can stabilize the protein in a specific conformation, reducing flexibility and making it more amenable to forming a well-ordered crystal lattice.
-
Promotion of a Homogenous State: By binding to the protein, this compound can promote a more homogenous population of protein molecules, which is favorable for crystallization.
-
Alteration of Solubility: The protein-ligand complex may have different solubility properties compared to the apo-protein, which can either be beneficial or detrimental to crystallization.
-
Co-crystallization Requirement: For some proteins, the presence of the ligand is an absolute requirement for crystallization, as the apo-form may be too unstable or flexible.
Q3: Are there any specific properties of this compound I should be aware of during my experiments?
A3: this compound is a 3,6-dideoxyhexose. While generally stable, like other sugars, it can be susceptible to degradation at extreme pH values or high temperatures over extended periods. It is advisable to prepare fresh this compound solutions and store them appropriately. For co-crystallization, ensuring the correct stereoisomer of this compound is used is also critical for specific binding.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the crystallization of this compound-binding proteins, with a focus on this compound epimerase from Salmonella typhi as a case study.
Problem 1: Low Protein Yield and Purity
Symptoms:
-
Low protein concentration after purification.
-
Multiple bands on SDS-PAGE analysis of the purified protein.
-
Protein precipitation during purification steps.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Inefficient cell lysis | Optimize lysis method (e.g., sonication on ice, French press). Add lysozyme and DNase to the lysis buffer. | Ensures complete release of cellular contents and reduces viscosity caused by DNA. |
| Suboptimal affinity chromatography | Use a high-affinity tag (e.g., His-tag, MBP-tag). Optimize binding and elution conditions (e.g., imidazole concentration for His-tags, maltose for MBP-tags). | A well-chosen affinity tag can significantly improve purity in a single step. |
| Protein degradation | Add protease inhibitors to all buffers during purification. Work at 4°C. | Minimizes proteolytic cleavage of the target protein. |
| Protein precipitation | Increase the ionic strength of the buffers (e.g., 150-500 mM NaCl). Add stabilizing agents like glycerol (5-10%). | High salt concentrations can prevent non-specific aggregation. Glycerol acts as a cryoprotectant and stabilizer. |
| Contaminating proteins | Add an additional purification step, such as ion-exchange or size-exclusion chromatography. | Further purifies the protein based on charge or size, removing remaining contaminants. |
Problem 2: Protein Aggregation During Concentration or Crystallization Setup
Symptoms:
-
Visible protein precipitation upon concentration.
-
Cloudiness or precipitation in crystallization drops immediately after setup.
-
Broad, featureless peaks in dynamic light scattering (DLS) analysis.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| High protein concentration | Concentrate the protein in smaller steps, checking for precipitation at each stage. Determine the maximum soluble concentration. | Prevents exceeding the solubility limit too quickly. |
| Unfavorable buffer conditions | Screen different pH values and buffer systems. The optimal pH is often slightly above or below the protein's isoelectric point (pI). | Protein solubility is lowest at its pI. |
| Hydrophobic interactions | Add non-detergent sulfobetaines or low concentrations of non-ionic detergents (e.g., 0.01% Tween 20). | These additives can shield hydrophobic patches on the protein surface, preventing aggregation. |
| Disulfide bond formation | Add a reducing agent like DTT or TCEP to the buffers. | Prevents the formation of intermolecular disulfide bonds that can lead to aggregation. |
| Instability of the apo-protein | Add the this compound ligand and the NAD+ cofactor (if applicable) to the protein solution before concentration. | Ligand and cofactor binding can stabilize the protein and prevent aggregation. |
Problem 3: No Crystals or Poor-Quality Crystals
Symptoms:
-
Clear drops with no precipitation or crystals after an extended period.
-
Amorphous precipitate, microcrystals, or showers of tiny needles.
-
Crystals that are small, clustered, or have poor morphology.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Suboptimal precipitant concentration | Systematically vary the precipitant concentration in a grid screen around the initial hit condition. | Fine-tuning the precipitant concentration is crucial for controlling the rate of nucleation and crystal growth. |
| Incorrect pH | Screen a range of pH values for the buffer in the crystallization condition. | The solubility and surface charge of the protein are highly dependent on pH. |
| Lack of nucleation sites | Try micro-seeding with crushed crystals from a previous, less successful experiment. | Seeding can bypass the often difficult nucleation step. |
| Protein sample heterogeneity | Re-purify the protein using a high-resolution technique like size-exclusion chromatography immediately before setting up crystallization trials. | Ensures a monodisperse sample, which is more likely to crystallize. |
| Poor crystal packing | Use additive screens containing small molecules that can mediate crystal contacts. | Additives can sometimes fill solvent channels and promote a more ordered crystal lattice. |
| Crystal diffraction issues | If crystals are obtained but diffract poorly, try post-crystallization treatments like dehydration or annealing. | These techniques can sometimes improve the internal order of the crystal lattice, leading to better diffraction. |
Experimental Protocols
Protocol 1: Purification of His-tagged this compound Epimerase from Salmonella typhi
This protocol is adapted from the successful crystallization of this compound epimerase.
1. Protein Expression:
- Transform E. coli BL21(DE3) cells with the expression vector containing the His-tagged this compound epimerase gene.
- Grow cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with 0.5 mM IPTG and continue to grow for 4-6 hours at 30°C.
- Harvest cells by centrifugation and store the pellet at -80°C.
2. Cell Lysis:
- Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C.
3. Immobilized Metal Affinity Chromatography (IMAC):
- Equilibrate a Ni-NTA column with Lysis Buffer.
- Load the clarified lysate onto the column.
- Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
- Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
4. Size-Exclusion Chromatography (SEC):
- Concentrate the eluted protein to ~5 mg/mL.
- Load the concentrated protein onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
- Collect fractions corresponding to the monomeric protein peak.
- Analyze fractions by SDS-PAGE for purity.
5. Final Concentration:
- Pool the pure fractions and concentrate the protein to 10-15 mg/mL for crystallization trials.
- Add NAD+ to a final concentration of 1 mM before final concentration.
Protocol 2: Co-crystallization of this compound Epimerase with CDP and NAD+
1. Preparation of the Protein-Ligand Complex:
- To the purified and concentrated this compound epimerase (10-15 mg/mL in SEC buffer), add CDP to a final concentration of 5 mM.
- Ensure NAD+ is present at 1 mM.
- Incubate the mixture on ice for at least 30 minutes.
2. Crystallization Setup (Hanging Drop Vapor Diffusion):
- Pipette 1 µL of the protein-ligand complex onto a siliconized cover slip.
- Add 1 µL of the reservoir solution to the protein drop.
- Seal the cover slip over the reservoir well containing 500 µL of the reservoir solution.
- Incubate at room temperature (around 20°C).
3. Successful Crystallization Condition:
- Reservoir Solution: 100 mM HEPES pH 7.5, 20% (w/v) PEG 8000, 200 mM MgCl₂.
- Crystals typically appear within 2-5 days.
Data Presentation
Table 1: Summary of Purification and Crystallization Conditions for this compound Epimerase
| Parameter | Value | Reference/Notes |
| Expression System | E. coli BL21(DE3) | |
| Purification Tags | N-terminal His-tag | |
| Purification Steps | IMAC, SEC | |
| Final Buffer | 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT | |
| Protein Concentration | 10-15 mg/mL | |
| Ligands Added | 5 mM CDP, 1 mM NAD+ | Co-crystallization |
| Crystallization Method | Hanging Drop Vapor Diffusion | |
| Temperature | 20°C | |
| Precipitant | 20% (w/v) PEG 8000 | |
| Buffer | 100 mM HEPES pH 7.5 | |
| Additive | 200 mM MgCl₂ | |
| Crystal Appearance | 2-5 days |
Visualizations
Caption: Experimental workflow for the purification and crystallization of this compound-binding proteins.
Caption: Logical workflow for troubleshooting common issues in this compound-binding protein crystallization.
References
Technical Support Center: Optimizing Tyvelose-Lectin Interaction Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of Tyvelose-lectin interactions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome common challenges and optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its interaction with lectins significant?
A1: this compound is a 3,6-dideoxy-D-arabino-hexopyranose, a type of sugar molecule. It is a key component of the O-antigen in the lipopolysaccharides (LPS) found on the outer membrane of many Gram-negative bacteria, such as certain strains of Salmonella and E. coli.[1] These O-antigens are highly variable and contribute to the serological specificity of different bacterial strains.[1][2] The interaction between this compound-containing glycans on bacterial surfaces and host lectins—specialized carbohydrate-binding proteins—is crucial for innate immunity.[3][4] Host lectins, such as C-type lectins on immune cells, act as pattern recognition receptors (PRRs) that identify pathogen-associated molecular patterns (PAMPs), initiating an immune response. Studying these interactions is vital for understanding bacterial pathogenesis and developing new therapeutic strategies.
Q2: Which lectins recognize this compound?
A2: Specific lectin recognition often involves more than just a single sugar residue; the context of the entire glycan structure, including linkages and neighboring sugars, is important. While a definitive list of commercially available, strictly this compound-specific lectins is not extensive, lectins are known to bind complex bacterial polysaccharides that contain dideoxyhexoses like this compound. For example, the lectin TJA-I has been shown to recognize α2,6-linked sialic acid but also interacts with complex glycoproteins. Researchers often need to screen a panel of lectins to identify those that bind to a specific this compound-containing O-antigen or neoglycoprotein. C-type lectins expressed on dendritic cells and macrophages are key candidates for recognizing bacterial surface polysaccharides.
Q3: What are the primary techniques for studying this compound-lectin interactions?
A3: The principal methods for quantitative and qualitative analysis of lectin-carbohydrate interactions include:
-
Surface Plasmon Resonance (SPR): A label-free technique for real-time measurement of binding kinetics (kₐ, kₑ) and affinity (Kₑ).
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine all thermodynamic parameters (ΔH, ΔS, Kₐ, and stoichiometry 'n') in a single experiment.
-
Enzyme-Linked Lectin Assay (ELLA): A plate-based method, analogous to ELISA, used to quantify lectin binding to immobilized glycans, often in a competitive format to determine inhibitory potencies (IC₅₀).
-
Glycan Microarrays: A high-throughput platform where hundreds of different glycans are immobilized on a slide, allowing for rapid screening of lectin specificity.
Q4: What initial parameters are critical when starting a this compound-lectin binding study?
A4: Careful planning of initial parameters is crucial for success. Key considerations include:
-
Buffer Composition: Lectin binding, especially for C-type lectins, is often calcium-dependent (Ca²⁺). Ensure your buffer contains appropriate divalent cations (e.g., 1-10 mM CaCl₂) and is at an optimal pH (typically 7.2-7.6).
-
Protein and Ligand Quality: Use highly purified lectin and synthetic this compound-containing glycans or purified O-antigens. Ensure accurate concentration determination for both components.
-
Temperature: Maintain a consistent temperature throughout the experiment, as binding thermodynamics are temperature-dependent.
-
Controls: Always include positive and negative controls. A positive control could be a lectin with a known ligand, while a negative control could involve inhibiting the interaction with a high concentration of the free sugar or using a non-binding glycan.
Experimental Techniques: Protocols & Troubleshooting
This section provides detailed protocols and troubleshooting guides for the most common techniques used to study this compound-lectin interactions.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for label-free, real-time analysis of binding kinetics. The most reproducible setup for lectin-carbohydrate studies typically involves immobilizing the lectin and flowing the this compound-containing glycan (analyte) over the surface.
Experimental Protocol: Direct Binding Assay
-
Sensor Chip Selection & Preparation:
-
Choose a suitable sensor chip (e.g., CM5 for amine coupling).
-
Equilibrate the system with a running buffer (e.g., HBS-P+ with 1 mM CaCl₂).
-
-
Lectin Immobilization:
-
Activate the sensor surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Inject the lectin (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 2000-5000 RU).
-
Deactivate remaining active esters with a 1 M ethanolamine-HCl injection.
-
-
Analyte Binding Measurement:
-
Prepare a dilution series of the this compound-containing glycan in running buffer (e.g., 0.1 µM to 100 µM).
-
Inject each concentration over the lectin-immobilized surface, including a zero-concentration (buffer only) injection for double referencing.
-
Monitor the association and dissociation phases in real-time.
-
-
Surface Regeneration:
-
Inject a high concentration of a simple, competing sugar (e.g., 0.1-0.5 M mannose or galactose) or a mild acidic solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte. Test regeneration conditions to ensure the immobilized lectin remains active.
-
-
Data Analysis:
-
Subtract the reference channel signal and the buffer-only injection signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (Kₑ).
-
Troubleshooting Guide: SPR
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | 1. Inactive immobilized lectin. 2. Low analyte concentration. 3. Low immobilization density. 4. Mass transport limitation for a very fast interaction. | 1. Test lectin activity before immobilization. Try a different immobilization chemistry (e.g., capture-based). 2. Increase the concentration range of the this compound-glycan. 3. Increase the amount of lectin coupled to the surface. 4. Increase the flow rate during analyte injection. |
| High Non-Specific Binding (NSB) | 1. Analyte is "sticky" and binds to the reference surface. 2. Inadequate blocking of the sensor surface. | 1. Add a small amount of surfactant (e.g., 0.05% Tween 20) or BSA to the running buffer. 2. Ensure the ethanolamine blocking step is complete. Consider using a different, more inert sensor surface chemistry. |
| Irregular Sensorgrams (Spikes, Drifts) | 1. Air bubbles in the system. 2. Buffer mismatch between sample and running buffer. 3. Unstable immobilized lectin. | 1. Thoroughly degas all buffers and samples before use. 2. Ensure the analyte is dissolved in the exact same running buffer. 3. Test different regeneration conditions; harsh regeneration can denature the protein. |
| Difficulty in Fitting Data | 1. Complex binding kinetics (e.g., avidity effects). 2. Analyte is heterogeneous (e.g., purified O-antigen). | 1. For multivalent lectins, a 1:1 model may not be appropriate. Consider a two-state or heterogeneous ligand model. 2. For heterogeneous analytes, use a steady-state affinity analysis or a specialized model like the Sips isotherm to determine a mean binding constant. |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Protocol
-
Sample Preparation:
-
Prepare the lectin and this compound-glycan in the exact same, thoroughly degassed buffer (e.g., Tris or PBS with 1 mM CaCl₂). A slight buffer mismatch can create large heats of dilution, obscuring the binding signal.
-
Determine accurate concentrations of both solutions.
-
-
Instrument Setup:
-
Load the lectin solution into the sample cell (typically 10-100 µM).
-
Load the this compound-glycan solution into the injection syringe (typically 10-20 times the lectin concentration).
-
Set the experimental temperature (e.g., 25°C) and stirring speed (~750 rpm).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, and discard this data point during analysis.
-
Execute a series of injections (e.g., 20-30 injections of 1-2 µL each) until the binding sites on the lectin are saturated and the heat of injection returns to the baseline heat of dilution.
-
-
Control Experiment:
-
Perform a control titration by injecting the this compound-glycan from the syringe into the sample cell containing only buffer to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heats of dilution from the raw binding data.
-
Integrate the area under each injection peak.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
-
Troubleshooting Guide: ITC
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| No Detectable Heat Change | 1. No binding is occurring. 2. The binding enthalpy (ΔH) is near zero. 3. Interaction is too weak for the concentrations used. | 1. Confirm interaction with an orthogonal method like SPR. 2. Vary the experimental temperature, as ΔH is temperature-dependent. 3. Increase the concentrations of both lectin and ligand. |
| Very Weak Signal / Non-Sigmoidal Isotherm | 1. Low 'c' value (c = Kₐ * [Macromolecule]). Optimal 'c' is between 10 and 1000. 2. Inaccurate sample concentrations. | 1. Increase the concentration of the lectin in the cell. For very weak interactions (low c), it may still be possible to obtain a Kₑ if the stoichiometry (n) is known and can be fixed during data fitting. 2. Re-measure protein and ligand concentrations accurately. |
| Large Spikes at Start/End of Titration | 1. Buffer mismatch between syringe and cell solutions. 2. Air bubbles in the syringe or cell. | 1. Dialyze both the lectin and ligand against the same buffer stock extensively. 2. Ensure all solutions are thoroughly degassed and loaded carefully to avoid introducing bubbles. |
| Precipitation in Sample Cell | 1. Protein concentration is too high, leading to aggregation upon binding. | 1. Reduce the concentration of the lectin and ligand. 2. Add stabilizing agents to the buffer if compatible with binding. |
Enzyme-Linked Lectin Assay (ELLA)
ELLA is a versatile plate-based assay for screening and characterizing lectin-glycan interactions, particularly useful for competitive inhibition experiments.
Experimental Protocol: Competitive Inhibition Assay
-
Plate Coating:
-
Coat a high-binding 96-well plate with a this compound-neoglycoprotein (e.g., this compound-BSA) at 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4) overnight at 4°C.
-
-
Washing and Blocking:
-
Wash wells 3 times with wash buffer (e.g., PBS with 0.05% Tween 20, PBST).
-
Block non-specific sites by incubating with a carbohydrate-free blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
-
Competitive Incubation:
-
Prepare a dilution series of your inhibitor (e.g., free this compound or a test compound).
-
In a separate plate or tubes, pre-incubate each inhibitor concentration with a fixed, sub-saturating concentration of a biotinylated lectin for 30-60 minutes.
-
Transfer the lectin-inhibitor mixtures to the coated and blocked assay plate. Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 3-5 times with wash buffer.
-
Add streptavidin-HRP (or a similar enzyme conjugate) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times.
-
Add a chromogenic substrate (e.g., TMB). Stop the reaction with an acid solution (e.g., 1 M H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Troubleshooting Guide: ELLA
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient blocking or washing. 2. Detection reagents (lectin, streptavidin-HRP) are too concentrated. 3. Blocking buffer contains interfering carbohydrates. | 1. Increase the number of wash steps and the blocking time. 2. Titrate all reagents to find the optimal concentration that gives a good signal-to-noise ratio. 3. Use a synthetic, carbohydrate-free blocking agent or a well-characterized protein blocker like BSA. |
| No or Weak Signal | 1. Inefficient coating of the this compound-glycan. 2. Biotinylated lectin or enzyme conjugate is inactive. 3. Substrate was not prepared correctly or is expired. | 1. Try a different type of plate (e.g., high-binding). Confirm coating with a direct binding experiment before running the inhibition assay. 2. Test the activity of each reagent separately. 3. Use fresh substrate and ensure it is protected from light if necessary. |
| Poor Reproducibility / High Well-to-Well Variability | 1. Inconsistent pipetting. 2. Incomplete washing, leaving residual reagents. 3. Edge effects due to uneven temperature or evaporation during incubation. | 1. Use calibrated pipettes and ensure consistent technique. 2. Use an automated plate washer if available for uniform washing. 3. Use plate sealers during incubation steps and avoid stacking plates. |
Glycan Microarrays
Glycan microarrays offer a high-throughput method to profile the binding specificity of a lectin against hundreds of different immobilized glycans simultaneously.
Experimental Protocol
-
Array Preparation:
-
Obtain a pre-printed glycan microarray slide. Allow it to equilibrate to room temperature before opening to prevent condensation.
-
-
Blocking:
-
Block the array surface by incubating with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
-
Lectin Incubation:
-
Prepare a solution of fluorescently-labeled lectin (or biotinylated lectin) in binding buffer. Typical concentrations range from 1 to 100 µg/mL.
-
Apply the lectin solution to the array surface, cover with a coverslip to ensure even distribution, and incubate in a humidified chamber for 1-3 hours.
-
-
Washing:
-
Carefully remove the coverslip and wash the slide sequentially in wash buffers (e.g., PBST, PBS) to remove unbound lectin.
-
-
Secondary Detection (if using biotinylated lectin):
-
If a biotinylated lectin was used, incubate the array with a fluorescently-labeled streptavidin conjugate for 1 hour.
-
Repeat the washing steps.
-
-
Scanning and Data Analysis:
-
Dry the slide by centrifugation.
-
Scan the array using a microarray scanner at the appropriate wavelength.
-
Use specialized software to quantify the fluorescence intensity for each spot. The mean fluorescence units (RFU) indicate the strength of the interaction.
-
Troubleshooting Guide: Glycan Microarrays
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Insufficient blocking. 2. Labeled lectin or streptavidin is "sticky" or aggregating. 3. Slide surface is dirty or scratched. | 1. Extend blocking time or try an alternative blocking agent. 2. Centrifuge the labeled protein solution immediately before applying it to the array to pellet any aggregates. 3. Handle slides carefully by the edges. |
| No or Weak Binding Signals | 1. Lectin is inactive or at too low a concentration. 2. The array does not contain the specific glycan epitopes recognized by the lectin. 3. Fluorophore has been photobleached. | 1. Test a range of lectin concentrations. Confirm lectin activity with another method. 2. This is a valid negative result, indicating high specificity. Ensure the array contains appropriate control glycans. 3. Minimize exposure of labeled reagents and the slide to light. |
| Inconsistent Spot Intensities for Replicates | 1. Uneven application of the lectin solution. 2. Array surface dried out during incubation. 3. Printing artifacts on the slide. | 1. Ensure the coverslip is applied carefully to avoid bubbles and that the solution spreads evenly. 2. Perform incubations in a well-sealed, humidified chamber. 3. Note any spots that appear visibly flawed and exclude them from analysis. |
| Results Differ Between Array Platforms | 1. Differences in glycan density on the slide. 2. Different linkers used to attach glycans to the surface. | 1. Be aware that high-density arrays can promote avidity effects not seen on low-density arrays. 2. The linker itself can influence binding. This is an inherent variable between platforms that must be considered when interpreting data. |
Visualizations: Workflows and Pathways
Experimental Workflow
This diagram outlines the typical workflow for characterizing a novel this compound-lectin interaction.
Caption: Workflow for this compound-Lectin Interaction Studies.
Host Immune Recognition Pathway
This diagram illustrates a generalized signaling pathway following the recognition of a this compound-containing bacterial O-antigen by a C-type lectin receptor (CLR) on a macrophage or dendritic cell.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glycoscience.ru [glycoscience.ru]
- 3. Recognition of Bacterial Surface Polysaccharides by Lectins of the Innate Immune System and Its Contribution to Defense against Infection: the Case of Pulmonary Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validation of Tyvelose as a Protective Antigen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unusual sugar tyvelose, a 3,6-dideoxy-D-arabino-hexopyranose, is a key immunodominant component of the surface antigens of several pathogens, including certain serovars of Salmonella and the parasitic nematode Trichinella spiralis. Its potential as a protective antigen in vaccines has been the subject of investigation, yielding varied results depending on the pathogen, the host, and the vaccine formulation. This guide provides an objective comparison of the performance of this compound-based antigens with other alternatives, supported by experimental data, to aid in the evaluation of its potential for vaccine development.
This compound in Salmonella Vaccines: A Promising Candidate
In Salmonella enterica, this compound is the immunodominant sugar of the O-antigen in serogroup D1, which includes the significant human pathogens Salmonella Typhi and Salmonella Enteritidis. Comparative studies have shown that vaccines eliciting an immune response against the this compound-containing O9 antigen can confer protection against S. Enteritidis.
A key strategy in evaluating the protective efficacy of this compound has been the genetic modification of vaccine strains to express different O-antigens. In a notable study, a live attenuated Salmonella Typhimurium vaccine strain, which naturally expresses the O4 antigen (containing the sugar abequose), was engineered to express the O9 antigen (containing this compound). This allowed for a direct comparison of the protective efficacy of these two immunodominant sugars in the same vaccine backbone.
Comparative Efficacy of this compound (O9) vs. Abequose (O4) O-Antigen in a Live Attenuated Salmonella Vaccine
| Antigen | Vaccine Strain | Challenge Strain | Outcome Measure | Result | Reference |
| This compound (O9) | Live attenuated S. Typhimurium expressing O9 | S. Enteritidis (O9) | Survival of immunized mice | High level of protection | [1][2] |
| Abequose (O4) | Live attenuated S. Typhimurium expressing O4 (native) | S. Enteritidis (O9) | Survival of immunized mice | No protection | [1][2] |
Experimental Protocol: O-Serotype Conversion and Challenge Study
1. Construction of the O-Serotype Converted Vaccine Strain:
-
The genes responsible for the synthesis of the immunodominant sugar abequose in a live attenuated S. Typhimurium vaccine strain were replaced with the genes for this compound synthesis from S. Enteritidis.[1]
-
This resulted in a new vaccine strain that expressed the this compound-containing O9 antigen instead of its native abequose-containing O4 antigen.
2. Immunization and Challenge:
-
Mice were immunized with the live attenuated S. Typhimurium vaccine strain expressing either the native O4 antigen or the converted O9 antigen.
-
Following immunization, the mice were challenged with a lethal dose of virulent S. Enteritidis (which expresses the O9 antigen).
3. Assessment of Protection:
-
The survival of the immunized mice was monitored over time to determine the protective efficacy of the respective vaccines.
Logical Relationship of O-Antigen Conversion and Protective Immunity
Caption: O-antigen conversion in a vaccine strain demonstrates this compound's protective role.
The Ambiguous Role of this compound in Trichinella spiralis Immunity
In contrast to the promising results in Salmonella, the validation of this compound as a protective antigen against the parasitic nematode Trichinella spiralis has yielded conflicting evidence. While this compound is an immunodominant component of T. spiralis surface glycans, the nature of the immune response and its protective capacity appear to be more complex.
An investigation using a this compound-bovine serum albumin (BSA) conjugate vaccine in mice demonstrated that while the vaccine could elicit an antibody response, it failed to confer protective immunity against an intestinal challenge with T. spiralis larvae. Conversely, passive immunization studies in suckling rat pups using this compound-specific monoclonal antibodies showed a significant protective effect. This suggests that while anti-tyvelose antibodies can be protective, the presentation of this compound in a conjugate vaccine may not be sufficient to induce a protective immune response in all hosts.
Comparative Efficacy of this compound-Based Interventions against Trichinella spiralis
| Intervention | Host | Challenge | Outcome Measure | Result | Reference |
| This compound-BSA Conjugate Vaccine | Mice | T. spiralis larvae | Adult worm recovery | No reduction in worm burden | |
| Passive Immunization with this compound-Specific Monoclonal Antibodies | Suckling Rat Pups | T. spiralis larvae | Larval establishment in the intestine | Significant reduction in larval establishment |
Experimental Protocol: this compound-BSA Conjugate Vaccination in Mice
1. Vaccine Preparation:
-
This compound was chemically conjugated to bovine serum albumin (BSA) to create a this compound-BSA conjugate vaccine.
2. Immunization:
-
Mice were immunized with the this compound-BSA conjugate vaccine, typically with an adjuvant to enhance the immune response.
3. Challenge:
-
Immunized mice were orally challenged with infective T. spiralis larvae.
4. Assessment of Protection:
-
After a set period, the number of adult worms in the intestines of the immunized mice was counted and compared to a control group that did not receive the vaccine.
Experimental Workflow for this compound-BSA Vaccine Efficacy Testing
Caption: Workflow for evaluating the protective efficacy of a this compound-BSA conjugate vaccine.
Immune Signaling Pathways
The precise signaling pathways activated by this compound-containing antigens are not fully elucidated. However, in the context of Salmonella, the O-antigen is a component of lipopolysaccharide (LPS). LPS is a potent activator of the innate immune system, primarily through its interaction with Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages and dendritic cells.
The recognition of LPS by TLR4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines, which are crucial for orchestrating an effective immune response. While the lipid A portion of LPS is the primary TLR4 agonist, the O-antigen, including its terminal sugars like this compound, plays a critical role in the specific antibody response that is essential for adaptive immunity and vaccine-mediated protection.
Simplified Signaling Pathway for LPS Recognition
Caption: Simplified TLR4 signaling pathway initiated by LPS.
Conclusion
The validation of this compound as a protective antigen is context-dependent. In Salmonella, the evidence strongly supports its role as a key target for protective immunity, and vaccines designed to elicit antibodies against the this compound-containing O9 antigen are a promising strategy. However, in the case of T. spiralis, the situation is more nuanced. While anti-tyvelose antibodies can be protective, the formulation of a this compound-based vaccine that consistently induces a protective immune response requires further investigation.
For researchers and drug development professionals, these findings highlight the importance of not only identifying immunodominant antigens but also understanding the optimal presentation of these antigens to the immune system to elicit a protective response. Further research into the specific immune mechanisms and signaling pathways involved in the recognition of this compound will be crucial for the rational design of effective glycoconjugate vaccines.
References
A Comparative Analysis of Tyvelose and Ascarylose Immunogenicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the immunogenic properties of carbohydrate moieties is critical for the design of effective vaccines and immunomodulatory therapies. This guide provides a comparative analysis of two 3,6-dideoxyhexoses, Tyvelose and Ascarylose, summarizing their distinct immunological activities based on available experimental data.
While both this compound and Ascarylose are structurally related sugars, they elicit markedly different responses from the mammalian immune system. This compound, primarily studied as a key epitope on antigens from the parasite Trichinella spiralis and the O-antigen of some Gram-negative bacteria, acts as a potent immunogen, inducing a robust antibody-mediated immune response. In contrast, Ascarylose, a component of ascaroside signaling molecules in nematodes, functions as an immunomodulator, attenuating allergic and type 2 inflammatory responses.
Quantitative Data on Immune Responses
The following tables summarize the key quantitative findings from studies on the immunological effects of this compound and Ascarylose.
Table 1: Immunogenic Profile of this compound
| Immune Parameter | Observation | Organism/Context |
| Antibody Response | Induces high titers of specific antibodies.[1] | Trichinella spiralis infection/immunization with this compound-BSA conjugate.[1] |
| Predominant Antibody Isotype | IgG1.[1] | Mice immunized with this compound-BSA.[1] |
| T-cell Response | Suggests induction of a Type 2 T-cell response.[1] | Inferred from cytokine profile in immunized mice. |
| Cytokine Production | Production of IL-5, but not IFN-γ, by mesenteric node lymphocytes. | Mice immunized with this compound-BSA. |
| Protective Immunity | No evidence of protective immunity against T. spiralis intestinal stages in the specific experimental model. | Mice primed and boosted with this compound-BSA. |
Table 2: Immunomodulatory Profile of Ascarylose (as ascarosides)
| Immune Parameter | Observation | Organism/Context |
| Type 2 Inflammation | Attenuates allergic airway inflammation. | Murine model of ovalbumin (OVA)-induced asthma. |
| Cytokine Production | Suppresses IL-33 production from lung epithelial cells. | Murine model of OVA-induced asthma. |
| Increased expression of IL-10 in interstitial macrophages. | Murine model of OVA-induced asthma. | |
| Immune Cell Populations | Reduces the number of memory-type pathogenic Th2 cells. | Murine model of OVA-induced asthma. |
| Reduces the number of Type 2 Innate Lymphoid Cells (ILC2s). | Murine model of OVA-induced asthma. | |
| Increases the induction of regulatory T cells (Tregs). | Murine model of OVA-induced asthma. |
Experimental Protocols
Assessment of this compound-Specific Antibody Response (Indirect ELISA)
This protocol is adapted from standard methods for detecting carbohydrate-specific antibodies.
-
Antigen Coating:
-
A 96-well microtiter plate is coated with a this compound-containing antigen, such as a this compound-BSA conjugate, at a concentration of 5-10 µg/mL in a suitable coating buffer (e.g., bicarbonate buffer, pH 9.6).
-
The plate is incubated for 2 hours at 37°C or overnight at 4°C.
-
-
Blocking:
-
The coating solution is discarded, and the plate is washed three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).
-
The remaining non-specific binding sites are blocked by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBST) to each well and incubating for 1 hour at room temperature.
-
-
Sample Incubation:
-
After washing the plate with PBST, serial dilutions of serum samples from immunized animals are added to the wells and incubated for 1-2 hours at 37°C.
-
-
Detection Antibody Incubation:
-
The plate is washed again, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-mouse IgG1) is added to each well and incubated for 1 hour at 37°C.
-
-
Substrate Addition and Signal Detection:
-
Following a final wash, a suitable substrate for the enzyme is added (e.g., TMB for HRP).
-
The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the optical density is measured at the appropriate wavelength using a microplate reader.
-
Antibody titers are determined as the reciprocal of the highest dilution giving a signal significantly above the background.
-
In Vitro Assay for Ascarylose Immunomodulatory Activity on Macrophages
This protocol outlines a method to assess the effect of ascarosides on cytokine production by macrophages.
-
Cell Culture:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
-
Treatment:
-
The cells are then treated with various concentrations of the ascaroside of interest (e.g., ascr#7) for a predetermined period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
-
Stimulation (Optional):
-
To assess the anti-inflammatory potential, cells can be co-treated with the ascaroside and a pro-inflammatory stimulus like lipopolysaccharide (LPS).
-
-
Cytokine Measurement:
-
The cell culture supernatant is collected.
-
The concentration of cytokines of interest (e.g., IL-10, TNF-α) in the supernatant is quantified using a commercially available ELISA kit or a multiplex cytokine array, following the manufacturer's instructions.
-
-
Data Analysis:
-
The cytokine concentrations in the ascaroside-treated groups are compared to the control groups to determine the immunomodulatory effect.
-
Visualizing the Immunological Pathways
The distinct immunological consequences of encountering this compound versus Ascarylose can be visualized through the following diagrams.
Figure 1. Immunogenic response to this compound.
Figure 2. Immunomodulatory effects of Ascarylose.
References
A Comparative Guide to Synthetic vs. Natural Tyvelose Antigens in Immunological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of synthetic versus natural Tyvelose antigens, which are crucial for diagnostics and vaccine development against pathogens like Trichinella spiralis. The information presented is based on available experimental data, offering insights into their immunological properties, and practical guidance on their use in research settings.
Executive Summary
This compound, a 3,6-dideoxy-D-arabino-hexose, is the immunodominant carbohydrate epitope on the surface glycoproteins of Trichinella spiralis larvae. This makes it a key target for the host's immune response and a valuable tool for diagnostics and vaccine design. While natural this compound antigens are derived from the parasite, advances in carbohydrate chemistry have enabled the synthesis of these complex structures. This guide compares these two sources of this compound antigens in terms of their preparation, immunogenicity, and diagnostic efficacy.
Data Presentation: A Comparative Analysis
The following table summarizes the key comparative data between synthetic and natural this compound antigens based on a study evaluating their diagnostic potential in swine trichinellosis.
| Feature | Synthetic this compound Antigen (TY-ELISA) | Natural Excretory-Secretory (ES) Antigen (ES-ELISA) | Reference |
| Composition | Chemically defined glycan (3,6-dideoxy-D-arabinohexose) | Heterogeneous mixture of glycoproteins | [1][2] |
| Production | Multi-step chemical synthesis | In vitro culture of T. spiralis larvae | [1][2][3] |
| Batch Consistency | High | Variable | |
| Diagnostic Sensitivity (49 days post-infection) | 94.3% | 84.9% | |
| Diagnostic Specificity (49 days post-infection) | 96.7% | 96.0% | |
| Early Detection | Identified infected pigs earlier in 8 out of 15 cases | Slower detection compared to TY-ELISA |
Immunogenicity and Protective Efficacy
While direct comparative studies on the protective efficacy of synthetic versus natural this compound antigens are limited, research on carbohydrate antigens provides valuable insights.
Natural this compound Antigens: Crude extracts of T. spiralis worms and excretory-secretory (ES) products have been shown to induce significant protective immunity in animal models, with reductions in adult worm and muscle larvae burden. This protection is largely attributed to the antibody response against the native glycoproteins, where this compound is a key epitope.
Synthetic this compound Antigens: Studies with synthetic carbohydrate antigens, including this compound-BSA conjugates, have demonstrated their ability to elicit specific antibody responses. However, a study using a this compound-BSA conjugate did not show evidence of protective immunity against the intestinal stages of T. spiralis infection in mice, despite inducing an anti-Tyvelose IgG1 response. This suggests that while synthetic haptens can be immunogenic, the context of their presentation (e.g., carrier protein, adjuvant, and density of epitopes) is critical for inducing a protective response. It is also important to note that the β-anomeric linkage of this compound is crucial for its antigenicity.
Experimental Protocols
Synthesis of this compound-Containing Oligosaccharides and Conjugation to a Carrier Protein (e.g., BSA)
This process involves two main stages: the chemical synthesis of the this compound-containing oligosaccharide and its subsequent conjugation to a carrier protein to make it immunogenic.
a. Oligosaccharide Synthesis: The synthesis of this compound-containing oligosaccharides is a complex multi-step process. A common strategy involves the use of glycosyl donors and acceptors with appropriate protecting groups. For example, a protected this compound glycosyl donor can be coupled with a selectively protected galactosamine acceptor to form a disaccharide, which can then be further elongated or deprotected for conjugation.
b. Conjugation to Bovine Serum Albumin (BSA) via Reductive Amination: This is a widely used method for coupling carbohydrates to proteins.
-
Principle: The reducing end of the this compound-containing oligosaccharide can be opened to expose an aldehyde group. This aldehyde reacts with a primary amine on the lysine residues of BSA to form a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
-
Protocol:
-
Dissolve the this compound-containing oligosaccharide and BSA in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5).
-
Add a freshly prepared solution of sodium cyanoborohydride to the mixture.
-
Incubate the reaction mixture at 37°C for 48-72 hours with gentle agitation.
-
Monitor the conjugation reaction using techniques like SDS-PAGE (to observe the increase in molecular weight of BSA) or MALDI-TOF mass spectrometry.
-
Purify the resulting neoglycoprotein (this compound-BSA conjugate) by dialysis or size-exclusion chromatography to remove unreacted oligosaccharide and reducing agent.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Anti-Tyvelose Antibodies
This protocol is adapted for the detection of antibodies specific to this compound antigens.
-
Materials:
-
96-well microtiter plates
-
Synthetic this compound-BSA conjugate or natural T. spiralis ES antigens
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Serum samples (test and control)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
-
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of either synthetic this compound-BSA (5 µg/mL) or natural ES antigens (5 µg/mL) in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
Sample Incubation: Add 100 µL of diluted serum samples to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Signaling Pathways and Experimental Workflows
Antigen Recognition and T-Cell Activation by Carbohydrate Antigens
The recognition of carbohydrate antigens by the immune system can follow different pathways. For T-dependent responses, which are crucial for generating immunological memory, carbohydrate antigens are typically processed and presented by antigen-presenting cells (APCs) to T-helper cells.
Caption: T-cell activation by a glycoconjugate antigen.
Experimental Workflow for Comparing Antigen Efficacy
The following diagram illustrates a typical workflow for comparing the efficacy of synthetic and natural this compound antigens in an animal model.
Caption: Workflow for comparing synthetic and natural antigen efficacy.
Conclusion
Synthetic this compound antigens offer significant advantages over their natural counterparts in terms of purity, batch-to-batch consistency, and the potential for modification to enhance immunogenicity. For diagnostic purposes, synthetic this compound has demonstrated superior or equivalent performance to natural ES antigens. While the induction of robust protective immunity with synthetic carbohydrate antigens remains a challenge, the ability to control their chemical structure provides a powerful platform for the rational design of next-generation vaccines. Further research focusing on optimizing the presentation of synthetic this compound epitopes, including the choice of carrier and adjuvant, is warranted to unlock their full potential in preventing diseases like trichinellosis.
References
- 1. bioone.org [bioone.org]
- 2. Comparison of synthetic this compound antigen with excretory-secretory antigen for the detection of trichinellosis in swine using enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of alpha- and beta-linked this compound epitopes of the Trichinella spiralis glycan: 2-acetamido-2-deoxy-3-O-(3,6-dideoxy-D-arabino-hexopyranosyl)-beta -D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity of Tyvelose: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in glycobiology and immunology, understanding the antigenic specificity of carbohydrates is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Tyvelose with other structurally similar 3,6-dideoxyhexoses, namely Abequose and Paratose. The information presented herein is supported by established immunological methods and aims to facilitate the design and interpretation of experiments involving these important bacterial antigens.
The 3,6-dideoxyhexoses are a class of monosaccharides that play a crucial role as immunodominant determinants in the lipopolysaccharide (LPS) O-antigens of various Gram-negative bacteria, most notably Salmonella. The subtle stereochemical differences among these sugars are responsible for the serological specificity of different Salmonella serogroups. This compound (3,6-dideoxy-D-arabino-hexose), Abequose (3,6-dideoxy-D-xylo-hexose), and Paratose (3,6-dideoxy-D-ribo-hexose) are key examples, defining the O-antigens of Salmonella serogroups D, B, and A, respectively.
Comparative Analysis of Dideoxy Sugar Cross-Reactivity
The immunological cross-reactivity between this compound, Abequose, and Paratose is a critical factor in the development of diagnostics and vaccines. Monoclonal antibodies raised against the O-antigen of one Salmonella serogroup often exhibit varying degrees of binding to the O-antigens of other serogroups. This cross-reactivity is primarily dictated by the structural similarity of the dideoxy sugar present.
| Inhibiting Sugar | Antibody Specificity | Expected Level of Cross-Reactivity | Structural Basis for Specificity |
| This compound | Anti-Tyvelose (e.g., against S. Typhi O-antigen) | High (Homologous Inhibition) | Identical stereochemistry at all chiral centers. |
| Abequose | Anti-Tyvelose | Low to Negligible | Epimeric at C-2. |
| Paratose | Anti-Tyvelose | Low to Negligible | Epimeric at C-4. |
| This compound | Anti-Abequose (e.g., against S. Typhimurium O-antigen) | Low to Negligible | Epimeric at C-2. |
| Abequose | Anti-Abequose | High (Homologous Inhibition) | Identical stereochemistry at all chiral centers. |
| Paratose | Anti-Abequose | Low to Negligible | Diastereomeric relationship. |
| This compound | Anti-Paratose (e.g., against S. Paratyphi A O-antigen) | Low to Negligible | Epimeric at C-4. |
| Abequose | Anti-Paratose | Low to Negligible | Diastereomeric relationship. |
| Paratose | Anti-Paratose | High (Homologous Inhibition) | Identical stereochemistry at all chiral centers. |
Caption: This table provides a qualitative comparison of the expected cross-reactivity between this compound, Abequose, and Paratose in immunoassays.
Experimental Protocol: Inhibition ELISA for Dideoxy Sugar Cross-Reactivity
The most common method to quantitatively assess the cross-reactivity between these dideoxy sugars is the inhibition Enzyme-Linked Immunosorbent Assay (ELISA). This assay measures the ability of a soluble inhibitor (e.g., a purified dideoxy sugar or a related oligosaccharide) to prevent the binding of a specific antibody to a coated antigen (e.g., LPS or a protein-sugar conjugate).
Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Purified LPS from the target Salmonella serogroup (e.g., S. Typhi for anti-Tyvelose antibody)
-
Monoclonal or polyclonal antibody specific for the target O-antigen
-
Purified dideoxy sugars: this compound, Abequose, and Paratose
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the purified LPS to a concentration of 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted LPS to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Inhibition Step:
-
Prepare serial dilutions of the inhibitor sugars (this compound, Abequose, Paratose) in blocking buffer. A typical starting concentration would be in the millimolar range, with 2-fold serial dilutions.
-
In a separate plate or tubes, pre-incubate a fixed, predetermined concentration of the primary antibody with each dilution of the inhibitor sugars for 1-2 hours at room temperature. The antibody concentration should be chosen to give a sub-maximal signal in the absence of an inhibitor.
-
Include a control with no inhibitor (maximum binding) and a control with no primary antibody (background).
-
-
Antibody Binding:
-
Transfer 100 µL of the antibody-inhibitor mixtures to the corresponding wells of the antigen-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of antibody binding) for each sugar. A lower IC50 value indicates a higher binding affinity and greater cross-reactivity.
-
Logical Relationship of Dideoxy Sugar Specificity
The following diagram illustrates the structural relationships between the dideoxy sugars and how these differences translate into specific antibody recognition, forming the basis for Salmonella serogrouping.
Caption: Immunological specificity of dideoxy sugars in Salmonella O-antigens.
Signaling Pathways
Currently, there is no specific signaling pathway that has been described in the literature to be directly initiated or modulated by this compound itself in mammalian cells. The immunological response to this compound is part of the broader response to bacterial LPS, which is primarily mediated by Toll-like receptor 4 (TLR4). However, the specificity of the adaptive immune response, leading to the production of anti-Tyvelose antibodies, is a key aspect of immunity to Salmonella serogroup D.
Conclusion
The high specificity of antibodies to dideoxy sugars, with minimal cross-reactivity between this compound, Abequose, and Paratose, underscores the importance of precise molecular recognition in the immune system. For researchers in vaccine development and diagnostics, this high degree of specificity allows for the design of serogroup-specific assays and immunogens. The provided inhibition ELISA protocol offers a robust framework for quantifying these interactions and further exploring the nuances of anti-carbohydrate antibody responses. A thorough understanding of these cross-reactivity profiles is essential for advancing the fight against Salmonella and other bacterial pathogens.
A Comparative Guide to Tyvelose-Based Diagnostic Assays for Trichinellosis
This guide provides a detailed comparison of tyvelose-based diagnostic assays with alternative methods, specifically focusing on the serological diagnosis of trichinellosis in swine. The information is intended for researchers, scientists, and drug development professionals interested in the performance and application of these assays.
Comparison of Diagnostic Assay Performance
The performance of a synthetic this compound antigen-based ELISA (TY-ELISA) has been evaluated against the traditional excretory-secretory (ES) antigen-based ELISA for the diagnosis of trichinellosis in swine. The key performance metrics are summarized in the table below.
| Assay | Sensitivity | Specificity | Days Post-Infection for Detection | Key Findings |
| ROC-Optimized TY-ELISA | 94.3% (at 49 days PI) | 96.7% (at 49 days PI), 100% at OIE-recommended cut-offs | Detected infected pigs as early as 35 days PI. Identified 8 of 15 pigs earlier than the ES-ELISA. | Consistently performed better than the ES-ELISA. Detected 2 pigs missed by all other test combinations.[1] |
| ROC-Optimized ES-ELISA | 84.9% (at 49 days PI) | 96.0% (at 49 days PI) | Detected infected pigs no sooner than 35 days PI. | Lower sensitivity compared to the TY-ELISA at 49 days post-infection.[1] |
PI: Post-Infection ROC: Receiver-Operator Characteristic OIE: Office Internationale des Epizooties (World Organisation for Animal Health)
Experimental Protocols
A detailed methodology for the key experiments cited is provided below. The protocol outlines the steps for an indirect ELISA using a synthetic this compound antigen.
Indirect ELISA Protocol for Detection of Antibodies to Trichinella
This protocol is a generalized procedure based on the principles of the this compound-based ELISA for trichinellosis serodiagnosis.
1. Antigen Coating:
- Microtiter plates are coated with a synthetic this compound antigen (e.g., 3,6-dideoxy-D-arabinohexose) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- The plates are incubated overnight at 4°C.
2. Washing:
- The plates are washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove any unbound antigen.
3. Blocking:
- A blocking buffer (e.g., 5% non-fat dry milk in wash buffer) is added to each well to block any non-specific binding sites.
- The plates are incubated for 1-2 hours at room temperature.
4. Sample Incubation:
- After washing the plates, serum samples from the test population (and positive and negative controls) are diluted in a sample diluent (e.g., blocking buffer) and added to the wells.
- The plates are incubated for 1-2 hours at room temperature to allow for antibody binding to the antigen.
5. Secondary Antibody Incubation:
- The plates are washed again, and a species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-swine IgG) is added to each well.
- The plates are incubated for 1 hour at room temperature.
6. Substrate Addition and Color Development:
- After a final wash, a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well.
- The plates are incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
7. Stopping the Reaction and Reading the Plate:
- A stop solution (e.g., 2M sulfuric acid) is added to each well to stop the enzymatic reaction.
- The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
8. Data Analysis:
- The OD values are used to determine the presence and relative amount of anti-Trichinella antibodies in the samples. A cut-off value is established using control samples to differentiate between positive and negative results.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound-based diagnostic assays.
Caption: Workflow of a this compound-Based Indirect ELISA.
Caption: Immunological Detection Pathway in a this compound ELISA.
Caption: Logical Flow of the Comparative Assay Validation.
References
A Comparative Analysis of Tyvelose Biosynthesis in Diverse Bacterial Serotypes
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative study of the Tyvelose biosynthesis pathway in different bacterial serotypes, with a focus on Salmonella enterica and Yersinia pseudotuberculosis. This document outlines the key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and visualizes the biosynthetic pathways.
Introduction
This compound, a 3,6-dideoxy-D-arabino-hexose, is a crucial component of the O-antigen in the lipopolysaccharide (LPS) of various Gram-negative bacteria, including specific serotypes of Salmonella and Yersinia. The O-antigen is a major surface antigen and plays a significant role in the bacterium's interaction with its host, including adhesion, virulence, and evasion of the host immune system. Understanding the biosynthesis of this compound is therefore critical for the development of novel antibacterial agents and vaccines. This guide provides a comparative overview of the this compound biosynthesis pathway, highlighting the similarities and differences between key bacterial serotypes.
The this compound Biosynthesis Pathway: A Step-by-Step Comparison
The biosynthesis of CDP-D-Tyvelose is a multi-step enzymatic process that originates from α-D-glucose-1-phosphate. The pathway is primarily encoded by the rfb gene cluster in both Salmonella and Yersinia. While the overall pathway is conserved, variations in the involved enzymes and their regulation can occur between different bacterial serotypes.
The key enzymatic steps are as follows:
-
Formation of CDP-D-glucose: The pathway initiates with the conversion of α-D-glucose-1-phosphate to CDP-D-glucose, catalyzed by glucose-1-phosphate cytidylyltransferase (rfbF).
-
Dehydration to a 4-keto-6-deoxy intermediate: CDP-glucose 4,6-dehydratase (rfbG) then converts CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose.
-
Epimerization and Reduction to CDP-D-paratose: The subsequent steps leading to the formation of CDP-D-paratose are catalyzed by a bifunctional enzyme, CDP-paratose synthase (rfbS). This enzyme first catalyzes a C-3 deoxygenation and then a C-4 reduction.
-
Final Epimerization to CDP-D-tyvelose: The final step in the pathway is the C-2 epimerization of CDP-D-paratose to CDP-D-tyvelose, a reaction catalyzed by CDP-tyvelose 2-epimerase (rfbE).[1]
It is the presence and activity of this final enzyme, CDP-tyvelose 2-epimerase (rfbE), that distinguishes this compound-producing serotypes (like Salmonella group D) from those that produce paratose (Salmonella group A), which lack a functional rfbE gene.[1]
References
A Researcher's Guide to Tyvelose Quantification: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals engaged in projects involving the rare sugar tyvelose, accurate quantification is paramount. This guide provides a comprehensive comparison of various analytical techniques for the quantification of this compound, offering insights into their principles, performance, and experimental protocols. This document aims to assist in the selection of the most appropriate method based on specific research needs, sample complexity, and available instrumentation.
This compound, a 3,6-dideoxy-D-arabino-hexopyranose, is a crucial component of the O-antigen in the lipopolysaccharide of various Gram-negative bacteria. Its presence and quantity are of significant interest in the fields of bacteriology, immunology, and vaccine development. The choice of analytical technique for this compound quantification can significantly impact the accuracy and reliability of experimental results. This guide explores the most common and effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Enzymatic Assays.
Comparative Overview of Analytical Techniques
The selection of an optimal analytical method hinges on a variety of factors, including sensitivity, specificity, throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the discussed techniques for this compound quantification. The quantitative data presented are representative values for similar sugar analyses and should be considered as a general guideline.
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range | Throughput | Specificity |
| HPLC-RID | Separation based on polarity, detection based on refractive index changes. | ~0.6 mM[1] | ~2.2 mM[1] | ~2 orders of magnitude[1] | Moderate | Low |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | ~0.6 µg/mL[2] | ~3.1 µg/mL[2] | Wide | Moderate | High |
| LC-MS/MS | Separation by liquid chromatography and highly specific detection by tandem mass spectrometry. | ~22 nM | ~28 nM | ~3-4 orders of magnitude | High | Very High |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in an electric field. | pM to nM range | nM range | Wide | High | High |
| Enzymatic Assay | Specific enzyme-catalyzed reaction leading to a measurable product (e.g., colorimetric, fluorometric). | Micromolar range (µM) | Micromolar range (µM) | ~2 orders of magnitude | High | High (enzyme-dependent) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for each of the compared methods.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
-
Sample Preparation: Hydrolyze the polysaccharide sample containing this compound using a suitable acid (e.g., trifluoroacetic acid) to release the monosaccharides. Neutralize the hydrolysate and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87P).
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80-85°C.
-
-
Detection: Refractive Index Detector (RID).
-
Quantification: Generate a standard curve using known concentrations of pure this compound standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization:
-
Hydrolyze the sample as described for HPLC.
-
Dry the hydrolysate completely under a stream of nitrogen.
-
Perform derivatization to make the sugar volatile. A common method is trimethylsilylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for sugar analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized monosaccharides.
-
Ionization: Electron Impact (EI).
-
Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for characteristic this compound fragment ions.
-
-
Quantification: Use an internal standard (e.g., myo-inositol) and create a calibration curve with derivatized this compound standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Hydrolyze the sample as described for HPLC. The hydrolysate can often be directly injected after filtration, depending on the sample matrix.
-
LC Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for good retention of polar sugars.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), typically in negative mode.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for high specificity and sensitivity.
-
-
Quantification: Prepare a standard curve of this compound and use an isotopically labeled internal standard if available for the highest accuracy.
Capillary Electrophoresis (CE)
-
Sample Preparation: Hydrolyze the sample as for HPLC and filter. The sample may need to be derivatized with a charged or fluorescent tag for sensitive detection.
-
CE Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer system appropriate for sugar separation, such as a borate buffer.
-
Voltage: Application of a high voltage across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Detection: UV detector or, for higher sensitivity, a Laser-Induced Fluorescence (LIF) detector if a fluorescent tag is used.
-
Quantification: Generate a calibration curve using derivatized this compound standards.
Enzymatic Assay
-
Principle: This method relies on a specific enzyme that acts on this compound. As no commercial kit is readily available for this compound, this would be a custom-developed assay. The general workflow would involve:
-
An enzyme (e.g., an epimerase or dehydrogenase) that specifically recognizes this compound.
-
A coupled enzymatic reaction that produces a detectable signal (e.g., NADH production, which can be measured by absorbance at 340 nm).
-
-
Assay Protocol:
-
Incubate the sample with the specific enzyme and necessary co-factors in a suitable buffer.
-
If a coupled reaction is used, include the necessary enzymes and substrates.
-
Measure the change in absorbance or fluorescence over time or at a fixed endpoint.
-
-
Quantification: Create a standard curve with known concentrations of this compound.
Visualization of a Key Biological Pathway
This compound is a key component of the O-antigen in many bacteria. Understanding its biosynthesis is crucial for research in this area. The following diagram illustrates a simplified pathway for the biosynthesis of CDP-tyvelose, a precursor for O-antigen synthesis.
Caption: Simplified biosynthesis pathway of CDP-tyvelose and its incorporation into the O-antigen.
Conclusion
The quantification of this compound can be achieved through a variety of powerful analytical techniques. For high sensitivity and specificity, especially in complex biological matrices, LC-MS/MS stands out as the superior method. GC-MS also offers excellent specificity but requires a derivatization step. HPLC-RID is a simpler and more accessible technique but lacks sensitivity and specificity. Capillary Electrophoresis provides high separation efficiency and is well-suited for small sample volumes. Finally, a custom-developed enzymatic assay could offer high throughput and specificity if a suitable enzyme is available. The choice of the most appropriate technique will ultimately depend on the specific requirements of the research, including the desired level of sensitivity, the complexity of the sample, and the available resources.
References
Validating the Specificity of Tyvelose-Recognizing Antibodies: A Comparative Guide
For researchers in immunology, parasitology, and drug development, the precise characterization of antibody specificity is paramount. This is particularly true for antibodies targeting carbohydrate epitopes, such as Tyvelose, a rare 3,6-dideoxyhexose that is an immunodominant antigen on glycoproteins of the parasitic nematode Trichinella spiralis. This guide provides a comparative analysis of this compound-recognizing monoclonal antibodies, supported by experimental data, to aid in the selection and validation of these critical research tools.
Comparative Specificity of Anti-Tyvelose Monoclonal Antibodies
The specificity of an antibody is its ability to distinguish between its target epitope and other structurally related molecules. For this compound-recognizing antibodies, a key aspect of specificity is the ability to differentiate the β-anomer of this compound, which is the form found in the natural parasite antigen, from the non-native α-anomer and other sugars.
A study by Ellis et al. characterized the specificity of four monoclonal antibodies (mAbs) generated from rats infected with T. spiralis. The data below, derived from competitive inhibition ELISA, illustrates the concentration of various synthetic oligosaccharides required to achieve 50% inhibition of antibody binding to a this compound-containing antigen. A lower concentration indicates a higher affinity of the antibody for the inhibitor.
| Inhibitor | mAb 9D (µM for 50% Inhibition) | mAb 9E (µM for 50% Inhibition) | mAb 16H (µM for 50% Inhibition) | mAb 18H (µM for 50% Inhibition) |
| β-D-Tyv(1→3)-β-D-GalNAc | >1000 | 100 | >1000 | 1.0 |
| β-D-Tyv(1→3)GalNAc(1→4)[α-L-Fuc(1→3)]GlcNAc | 1.0 | 2.0 | 0.4 | 0.8 |
| α-D-Tyv(1→3)-β-D-GalNAc | No Inhibition | No Inhibition | No Inhibition | No Inhibition |
| β-D-GalNAc(1→4)[α-L-Fuc(1→3)]GlcNAc | No Inhibition | No Inhibition | No Inhibition | No Inhibition |
Data adapted from Ellis et al., Glycobiology, 1997. "No Inhibition" indicates that the compound did not inhibit antibody binding at the highest concentrations tested.
Key Observations:
-
Anomeric Specificity : All four monoclonal antibodies demonstrate high specificity for the β-linked this compound, as the α-anomer showed no inhibitory activity.[1] This is a critical validation parameter, confirming that these antibodies recognize the native configuration of the epitope.
-
Epitope Context : For mAbs 9D, 9E, and 16H, the branched tetrasaccharide containing fucose is the most potent inhibitor, suggesting that the surrounding glycan structure influences binding.[1]
-
High Affinity for a Linear Epitope : Notably, mAb 18H is exceptionally sensitive to inhibition by the linear disaccharide β-D-Tyv(1→3)-β-D-GalNAc, indicating a high affinity for this simpler epitope.[1] This makes mAb 18H a potentially valuable tool for detecting this specific structural motif.
-
Lack of Cross-Reactivity : The core trisaccharide lacking this compound showed no inhibition, confirming that the this compound residue is the primary determinant for antibody recognition for all four mAbs.[1]
Experimental Protocols for Specificity Validation
To ensure the reliability and reproducibility of research findings, rigorous validation of antibody specificity is essential. The following are detailed protocols for key experiments used to characterize this compound-recognizing antibodies.
Competitive Inhibition ELISA
This assay is fundamental for determining the fine specificity of an anti-carbohydrate antibody by measuring how effectively free sugars or glycoconjugates compete with a plate-bound antigen for antibody binding.
Materials:
-
High-binding 96-well microtiter plates
-
This compound-containing glycoconjugate (e.g., β-D-Tyv-BSA) for coating
-
This compound-recognizing primary antibody (e.g., mAb 18H)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rat IgG-HRP)
-
Inhibitor sugars: β-D-Tyv-oligosaccharides, α-D-Tyv-oligosaccharides, other control sugars
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (1% BSA in PBST)
-
TMB Substrate Solution
-
Stop Solution (2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating : Dilute the this compound-glycoconjugate to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing : Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking : Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Inhibitor Preparation : Prepare serial dilutions of the inhibitor sugars in Blocking Buffer.
-
Competitive Inhibition : In a separate plate or tubes, mix equal volumes of the primary antibody (at a concentration predetermined to give a sub-maximal signal) and the serially diluted inhibitor sugars. Incubate this mixture for 1 hour at room temperature.
-
Antibody Binding : Wash the antigen-coated plate three times with Wash Buffer. Transfer 100 µL of the antibody-inhibitor mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody : Wash the plate three times with Wash Buffer. Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Detection : Wash the plate five times with Wash Buffer. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction : Add 50 µL of Stop Solution to each well.
-
Data Acquisition : Read the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated as: (1 - (Absorbance with inhibitor / Absorbance without inhibitor)) * 100.
Glycan Array Analysis
Glycan arrays provide a high-throughput method to screen antibody specificity against a large library of diverse carbohydrate structures immobilized on a slide.
Materials:
-
Glycan array slide printed with a variety of glycans, including this compound-containing structures and other dideoxyhexoses.
-
This compound-recognizing primary antibody.
-
Fluorescently labeled secondary antibody (e.g., Cy3-conjugated anti-rat IgG).
-
Blocking Buffer (e.g., 1% BSA in PBST).
-
Wash Buffers (PBST, PBS).
-
Microarray scanner.
-
Data analysis software.
Procedure:
-
Blocking : Block the glycan array slide with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Washing : Briefly wash the slide with PBST.
-
Primary Antibody Incubation : Dilute the primary antibody in Blocking Buffer (e.g., 1-5 µg/mL). Apply the antibody solution to the array surface and incubate for 1 hour at room temperature in a humidified chamber.
-
Washing : Wash the slide sequentially with PBST, PBS, and deionized water.
-
Secondary Antibody Incubation : Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Apply to the array and incubate for 1 hour at room temperature in the dark.
-
Final Wash : Repeat the washing steps from step 4.
-
Drying : Dry the slide by centrifugation or with a gentle stream of nitrogen.
-
Scanning and Analysis : Scan the slide using a microarray scanner at the appropriate wavelength. Analyze the fluorescence intensity of each spot to determine the binding profile of the antibody. High signal intensity on spots with this compound-containing glycans and low or no signal on other spots indicates high specificity.
Visualizing Specificity and Experimental Design
To further clarify the concepts and workflows discussed, the following diagrams have been generated.
Caption: Workflow for Competitive Inhibition ELISA.
Caption: Principle of Antibody Specificity.
Conclusion
The validation of this compound-recognizing antibodies requires a multi-faceted approach. Competitive inhibition ELISAs using synthetic anomers and related glycan structures are invaluable for dissecting fine specificity. The data presented here for mAbs 9D, 9E, 16H, and 18H demonstrates their high degree of specificity for β-Tyvelose, making them suitable tools for the detection and study of T. spiralis antigens. For researchers selecting an antibody, mAb 18H offers particularly high affinity for a linear this compound epitope, which may be advantageous in certain applications. By employing rigorous validation protocols, such as those detailed in this guide, scientists can ensure the accuracy and reliability of their experimental outcomes.
References
Comparative Analysis of Tyvelose-Containing Epitopes in Different Parasites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of tyvelose-containing epitopes across various parasitic helminths. Understanding the structure, biosynthesis, and immunogenicity of these unique glycan structures is crucial for the development of novel diagnostics, vaccines, and therapeutics against parasitic diseases.
Introduction to this compound Epitopes
This compound (3,6-dideoxy-D-arabino-hexose) is a rare deoxy sugar that has been identified as a key component of immunodominant glycan antigens in several parasitic nematodes. These epitopes, often found capping complex N-glycans, elicit strong antibody responses in infected hosts and have been shown to play a role in protective immunity. This guide focuses on a comparative analysis of this compound-containing epitopes in Trichinella spiralis, where they are well-characterized, and explores the evidence for their presence and significance in other medically and veterinarily important parasites, including Trichuris muris, Ascaris suum, Toxocara canis, Haemonchus contortus, and Echinococcus multilocularis.
Comparative Presence and Structure of this compound-Containing Epitopes
The presence of this compound-containing epitopes varies among different parasite species. While robustly confirmed in Trichinella spiralis, evidence in other nematodes is primarily based on serological cross-reactivity, with detailed structural elucidation often lacking. In the cestode Echinococcus multilocularis, there is currently no evidence for the presence of this compound in its glycan repertoire.
| Parasite Species | Presence of this compound Epitopes | Known Glycan Structure Containing this compound | Life Cycle Stage(s) with Expression |
| Trichinella spiralis | Confirmed | Terminal β-D-Tyvp(1→3)-β-D-GalNAcp capping tri- and tetra-antennary N-glycans.[1][2][3][4][5] | L1 Muscle Larvae (secreted and surface antigens) |
| Trichuris muris | Suggested by Cross-Reactivity | Not fully elucidated. Reactive with anti-tyvelose mAb. | L1 Larvae and Embryonated Eggs |
| Ascaris suum | Suggested by Cross-Reactivity | Not fully elucidated. Reactive with anti-tyvelose mAb. Contains ascarylose (an isomer of this compound) in ascarosides. | Embryonated Eggs |
| Toxocara canis | Suggested by Cross-Reactivity | Not fully elucidated. Reactive with anti-tyvelose mAb. | Embryonated Eggs |
| Haemonchus contortus | Suggested by Cross-Reactivity | Not fully elucidated. Reactive with anti-tyvelose mAb. | Embryonated Eggs |
| Echinococcus multilocularis | Not Detected | N/A | N/A |
Immunogenicity and Protective Potential
Antibodies targeting this compound-containing epitopes have been shown to be protective in experimental models of Trichinella spiralis infection. These antibodies can interfere with the parasite's ability to invade and establish itself within the host. The immunogenicity of the cross-reactive epitopes in other nematodes is an active area of research with potential implications for the development of broad-spectrum anti-parasitic vaccines.
| Parasite Species | Antibody Response to this compound Epitopes | Evidence for Protective Immunity |
| Trichinella spiralis | Strong IgG and IgM response. | Monoclonal antibodies against this compound epitopes are protective in vivo and in vitro, inhibiting larval invasion and promoting expulsion. |
| Trichuris muris | Cross-reactive antibodies detected. | To be determined. |
| Ascaris suum | Cross-reactive antibodies detected. | To be determined. |
| Toxocara canis | Cross-reactive antibodies detected. | To be determined. |
| Haemonchus contortus | Cross-reactive antibodies detected. | To be determined. |
| Echinococcus multilocularis | No evidence of anti-tyvelose antibody response. | N/A |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that is not present in mammals, making it an attractive target for drug development. The pathway typically starts from a common sugar nucleotide precursor, such as GDP-D-mannose, and involves a series of oxidation, epimerization, and reduction steps.
Caption: Proposed biosynthetic pathway for GDP-tyvelose and its incorporation into N-glycans in parasites.
Experimental Protocols
Glycan Analysis by Mass Spectrometry
Objective: To identify and structurally characterize this compound-containing glycans from parasite antigens.
Methodology:
-
Protein Extraction: Extract total proteins from the parasite life cycle stage of interest (e.g., L1 larvae of T. spiralis) using a suitable lysis buffer.
-
Proteolytic Digestion: Reduce, alkylate, and digest the proteins with trypsin to generate peptides and glycopeptides.
-
N-glycan Release: Release N-linked glycans from the glycopeptides using PNGase F or PNGase A.
-
Glycan Purification and Derivatization: Purify the released glycans using a C18 Sep-Pak column. For enhanced detection, derivatize the glycans with a fluorescent label such as 2-aminobenzamide (2-AB).
-
Mass Spectrometry Analysis: Analyze the derivatized glycans by MALDI-TOF-MS or LC-ESI-MS/MS. Fragmentation analysis (MS/MS) is used to determine the sequence and linkage of monosaccharides, including the identification of this compound.
Caption: Workflow for the analysis of N-linked glycans from parasitic nematodes.
Western Blotting for Detection of Cross-Reactive Glycan Epitopes
Objective: To determine if antibodies raised against a this compound-containing antigen from one parasite can recognize antigens from other parasite species.
Methodology:
-
Antigen Preparation: Prepare crude saline extracts from various parasite species and life cycle stages.
-
SDS-PAGE: Separate the protein extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody known to recognize a this compound-containing epitope (e.g., mAb US4).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying Anti-Tyvelose Antibodies
Objective: To measure the levels of antibodies specific for this compound-containing epitopes in the sera of infected animals.
Methodology:
-
Antigen Coating: Coat the wells of a 96-well microtiter plate with a purified or synthetic this compound-containing antigen.
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer.
-
Sample Incubation: Add diluted serum samples from infected and control animals to the wells and incubate.
-
Secondary Antibody Incubation: Wash the wells and add an enzyme-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., HRP-conjugated anti-IgG).
-
Substrate Addition and Detection: Wash the wells and add a chromogenic substrate. Measure the absorbance at the appropriate wavelength to quantify the amount of bound antibody.
Conclusion and Future Directions
The study of this compound-containing epitopes in parasites is a promising field for the development of novel control strategies against parasitic diseases. While significant progress has been made in understanding these epitopes in Trichinella spiralis, further research is needed to elucidate their structure and function in other nematodes. The cross-reactivity of anti-tyvelose antibodies suggests the potential for a broadly protective vaccine, but this requires further investigation. The absence of this compound in Echinococcus multilocularis highlights the diversity of glycan structures among different parasite classes and emphasizes the need for species-specific approaches in diagnostics and vaccine design. Future research should focus on the structural characterization of these epitopes in a wider range of parasites, the identification of the specific glycoproteins that carry them, and the elucidation of their precise role in the host-parasite interaction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ipd.org.cn [ipd.org.cn]
- 3. Echinococcus multilocularis - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
- 4. A Comparative Study of Different Immunoassays to Detect Specific Antibodies to Echinococcus Spp. in Human Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDC - DPDx - Echinococcosis [cdc.gov]
Decoding the Anomeric Configuration of Tyvelose in Nature's Glycans: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of natural glycans is paramount. A critical aspect of this is the determination of the anomeric configuration of constituent monosaccharides, such as the 3,6-dideoxy-D-arabino-hexopyranose, tyvelose. This guide provides a comparative overview of experimental methods to confirm the α or β anomeric linkage of this compound in natural glycans, supported by experimental data and detailed protocols.
The anomeric configuration of this compound, a deoxy sugar found in the O-antigens of various bacteria, including pathogenic species of Yersinia and Salmonella, plays a crucial role in the immunological properties of these surface polysaccharides.[1][2][3][4][5] Accurate determination of this stereochemistry is therefore essential for understanding host-pathogen interactions and for the development of targeted diagnostics and therapeutics. The primary methods for this determination are Nuclear Magnetic Resonance (NMR) spectroscopy, enzymatic assays, and chemical degradation followed by chromatography.
Comparative Analysis of Experimental Methods
The choice of method for determining the anomeric configuration of this compound depends on factors such as the purity and quantity of the sample, the complexity of the glycan, and the available instrumentation. NMR spectroscopy is the most powerful and commonly used technique, providing detailed structural information without degradation of the sample. Enzymatic and chemical methods offer alternative or complementary approaches.
| Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | The chemical shift (δ) and the coupling constant (³JH1,H2) of the anomeric proton (H-1) are diagnostic of the anomeric configuration. | Non-destructive, provides detailed structural information, can be performed on intact glycans. | Requires relatively large amounts of pure sample, complex spectra for large polysaccharides. |
| ¹³C NMR Spectroscopy | The chemical shift of the anomeric carbon (C-1) is sensitive to the anomeric configuration. | Non-destructive, provides direct information about the carbon skeleton. | Lower sensitivity than ¹H NMR, requires pure sample. |
| Enzymatic Assays | Utilizes glycosyl hydrolases with known anomeric specificity to selectively cleave α- or β-linked this compound. | Highly specific, can be very sensitive. | Requires specific enzymes which may not be commercially available, indirect method. |
| Chemical Degradation followed by GC-MS | The glycan is hydrolyzed, and the resulting monosaccharides are derivatized (e.g., per-O-acetylation) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). | High sensitivity, can provide information on monosaccharide composition simultaneously. | Destructive, derivatization can be complex and may not always resolve anomers unambiguously. |
Quantitative Data for Anomeric Configuration of this compound
The following table summarizes typical NMR spectroscopic data for α- and β-anomers of this compound found in natural glycans. The chemical shifts and coupling constants are key identifiers for the anomeric configuration.
| Anomer | ¹H Chemical Shift (δ) of H-1 (ppm) | ³JH1,H2 Coupling Constant (Hz) | ¹³C Chemical Shift (δ) of C-1 (ppm) | Natural Occurrence Example |
| α-Tyvelose | ~5.0 - 5.2 | ~3 - 4 | ~98 - 102 | Yersinia pseudotuberculosis O:4a O-antigen |
| β-Tyvelose | ~4.4 - 4.6 | ~7 - 8 | ~102 - 105 | (Less common in bacterial O-antigens) |
Note: Chemical shifts can vary slightly depending on the solvent, temperature, and the specific structure of the glycan.
Experimental Protocols
NMR Spectroscopy for Anomeric Configuration Analysis
This protocol outlines the general steps for determining the anomeric configuration of this compound within a purified polysaccharide using 1D and 2D NMR spectroscopy.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified polysaccharide in 0.5 mL of deuterium oxide (D₂O, 99.96%).
-
Lyophilize the sample twice from D₂O to exchange all labile protons with deuterium.
-
Finally, dissolve the sample in 0.5 mL of D₂O (99.96%) and transfer to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 1D ¹H NMR spectra to observe the anomeric proton signals, which typically resonate between 4.3 and 5.9 ppm.
-
Acquire 1D ¹³C NMR spectra to identify the anomeric carbon signals (typically 90-110 ppm).
-
Acquire 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify scalar coupled protons (e.g., H-1 and H-2), and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
A ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide information on through-space proximities, which can also be indicative of the anomeric linkage.
-
-
Data Analysis:
-
Identify the anomeric proton (H-1) signal of the this compound residue in the ¹H NMR spectrum.
-
Measure the chemical shift (δ) of the H-1 signal. An α-anomeric proton will typically have a chemical shift downfield (at a higher ppm value) compared to a β-anomeric proton.
-
Determine the scalar coupling constant (³JH1,H2) from the splitting pattern of the H-1 signal. A small coupling constant (typically 3-4 Hz) is indicative of an equatorial-axial or equatorial-equatorial relationship between H-1 and H-2, which is characteristic of an α-anomer in D-sugars. A large coupling constant (typically 7-8 Hz) indicates an axial-axial relationship, characteristic of a β-anomer.
-
Identify the anomeric carbon (C-1) signal of the this compound residue in the ¹³C NMR spectrum using the HSQC spectrum to correlate it with the anomeric proton.
-
Compare the observed chemical shifts and coupling constants with literature values for known α- and β-tyvelosides and this compound-containing glycans.
-
Enzymatic Assay using Glycosyl Hydrolases
This protocol describes a general method for using a glycosyl hydrolase with known anomeric specificity to determine the anomeric linkage of this compound.
Methodology:
-
Enzyme and Substrate Preparation:
-
Obtain a glycosyl hydrolase specific for either α- or β-D-tyvelosidic linkages.
-
Prepare a solution of the purified this compound-containing glycan in a buffer optimal for the enzyme's activity.
-
-
Enzymatic Reaction:
-
Incubate the glycan substrate with the glycosyl hydrolase at the optimal temperature and pH for a defined period.
-
Include a negative control reaction without the enzyme.
-
-
Analysis of Reaction Products:
-
Terminate the reaction (e.g., by heat inactivation).
-
Analyze the reaction mixture for the release of this compound or smaller oligosaccharides using methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Thin Layer Chromatography (TLC), or Mass Spectrometry.
-
-
Interpretation:
-
If the enzyme is an α-tyvelosidase, cleavage of the glycan indicates the presence of an α-tyvelosidic linkage.
-
If the enzyme is a β-tyvelosidase, cleavage indicates a β-tyvelosidic linkage.
-
No cleavage in the presence of an active enzyme suggests the opposite anomeric configuration or a non-substrate structure.
-
References
- 1. Structure of the O-antigen of Yersinia pseudotuberculosis O:4a revised - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and gene cluster of a this compound-containing O-polysaccharide of an entomopathogenic bacterium Yersinia entomophaga MH96T related to Yersinia pseudotuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of O-specific side chains of lipopolysaccharides from Yersinia pseudotuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural determination of the O-antigenic polysaccharide from Salmonella Mara (O:39) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Tyvelose
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tyvelose. The following procedures are based on best practices for handling non-hazardous chemical powders and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and internal laboratory safety protocols.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound powder, appropriate personal protective equipment and engineering controls are essential to minimize exposure and ensure a safe working environment.
| Control Type | Recommendation |
| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended for weighing and handling larger quantities to minimize dust inhalation. |
| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles. |
| Skin Protection | Wear a standard laboratory coat. |
| Hand Protection | Wear nitrile or latex gloves. Inspect gloves prior to use. |
| Respiratory Protection | If significant dust is generated and engineering controls are not sufficient, a NIOSH-approved N95 respirator may be used. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
- Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
- Designate a specific area for handling the powder, preferably within a chemical fume hood.
- Assemble all necessary equipment, including weigh boats, spatulas, and containers for dissolution.
- Ensure a waste container is readily available for disposal of contaminated materials.
2. Donning Personal Protective Equipment (PPE):
- Put on a laboratory coat.
- Put on safety glasses or goggles.
- Put on disposable gloves.
3. Weighing and Handling:
- Carefully open the this compound container to avoid creating airborne dust.
- Use a clean spatula to transfer the desired amount of powder to a weigh boat on a calibrated balance.
- If dissolving the powder, add the solvent to the receiving vessel first, if possible, and then slowly add the this compound powder to the solvent to minimize dust formation.
- Close the this compound container tightly after use.
4. Post-Handling:
- Clean the work area, including the balance and any spills, with a damp cloth or paper towel to avoid generating dust.
- Dispose of all contaminated disposables (e.g., weigh boats, gloves, paper towels) in the designated waste container.
- Remove your laboratory coat and gloves.
- Wash your hands thoroughly with soap and water.
Disposal Plan
Based on the general guidelines for non-hazardous laboratory chemicals, the following disposal procedures are recommended. Always consult local regulations and your institution's specific waste disposal protocols.
-
Solid Waste: Uncontaminated this compound powder and materials lightly contaminated with this compound (e.g., weigh boats, paper towels) can typically be disposed of in the regular laboratory trash, provided they are not mixed with hazardous chemicals.
-
Liquid Waste: Aqueous solutions of this compound that do not contain any hazardous materials can generally be disposed of down the sanitary sewer with copious amounts of water.[1][2][3][4]
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water) before being discarded in the regular trash or recycling, depending on institutional policies. The rinsate can be disposed of down the sanitary sewer.[1]
Workflow for Safe Handling of this compound
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
